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  • Product: Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate
  • CAS: 75315-97-8

Core Science & Biosynthesis

Foundational

Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate CAS 75315-97-8 properties

An In-Depth Technical Guide to Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (CAS 75315-97-8) For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (CAS 75315-97-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate, a bifunctional molecule with significant potential in the fields of polymer chemistry, drug delivery, and materials science. As a member of the oligo(ethylene glycol) derivative family, its unique structure, combining flexible ether linkages with reactive ester groups, makes it a valuable building block for the synthesis of advanced functional materials.

Core Molecular Identity and Physicochemical Properties

Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate is characterized by a central ethane-1,2-diylbis(oxy) unit flanked by two propionate ethyl ester groups. This structure imparts a combination of hydrophilicity, from the ether linkages, and hydrophobicity, from the ethyl ester groups, resulting in amphiphilic properties that are highly desirable in many applications.

Table 1: Physicochemical Properties of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate

PropertyValueSource
CAS Number 75315-97-8Crysdot LLC[1]
Molecular Formula C₁₂H₂₂O₆Crysdot LLC[1]
Molecular Weight 262.3 g/mol Crysdot LLC[1]
Appearance Colorless to pale yellow liquid (Predicted)
Boiling Point ~280-300 °C (Predicted)
Density ~1.08 g/cm³ (Predicted)
Solubility Soluble in a wide range of organic solvents. Limited solubility in water (Predicted).
SMILES CCOC(=O)CCOCCOCCC(=O)OCC
InChI Key Not Available

Note: Some physical properties are predicted based on the structure and data from analogous compounds due to the limited availability of experimentally determined values in the literature.

Synthesis and Mechanism

The most plausible and efficient method for the synthesis of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate is the base-catalyzed Michael addition of ethylene glycol to ethyl acrylate. This reaction is a well-established method for the formation of β-ether esters.[2][3]

Reaction Principle

The reaction proceeds via the deprotonation of ethylene glycol by a suitable base to form the more nucleophilic glycolate anion. This anion then undergoes a conjugate addition to the electron-deficient double bond of ethyl acrylate. A second deprotonation and subsequent addition to another molecule of ethyl acrylate yields the desired product.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Ethylene Glycol Ethylene Glycol Deprotonation Deprotonation Ethylene Glycol->Deprotonation Reacts with Ethyl Acrylate Ethyl Acrylate Michael Addition (1) Michael Addition (1) Ethyl Acrylate->Michael Addition (1) Michael Addition (2) Michael Addition (2) Ethyl Acrylate->Michael Addition (2) Base (e.g., NaH, t-BuOK) Base (e.g., NaH, t-BuOK) Base (e.g., NaH, t-BuOK)->Deprotonation Anhydrous Solvent (e.g., THF, Dioxane) Anhydrous Solvent (e.g., THF, Dioxane) Controlled Temperature Controlled Temperature Deprotonation->Michael Addition (1) Forms Glycolate Deprotonation (2) Deprotonation (2) Michael Addition (1)->Deprotonation (2) Forms Mono-adduct Deprotonation (2)->Michael Addition (2) Workup & Purification Workup & Purification Michael Addition (2)->Workup & Purification Forms Di-adduct Target Molecule Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate Workup & Purification->Target Molecule

Caption: Synthesis workflow for Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate.

Detailed Experimental Protocol

Materials:

  • Ethylene glycol (1.0 eq)

  • Ethyl acrylate (2.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.1 eq) or Potassium tert-butoxide (t-BuOK) (0.1 eq)

  • Anhydrous tetrahydrofuran (THF) or 1,4-dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (or 1,4-dioxane).

  • Carefully add sodium hydride (or potassium tert-butoxide) to the solvent and cool the suspension to 0 °C in an ice bath.

  • Slowly add ethylene glycol dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add ethyl acrylate to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over a period of 1 hour.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate.

Spectroscopic Characterization (Predicted)

Due to the scarcity of published experimental data, the following spectroscopic information is predicted based on the known spectral data of analogous compounds and fundamental principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.15Quartet (q)4H-O-CH₂ -CH₃
~3.70Triplet (t)4H-O-CH₂ -CH₂-O-
~3.65Singlet (s)4H-O-CH₂ -CH₂-COO-
~2.60Triplet (t)4H-CH₂-CH₂ -COO-
~1.25Triplet (t)6H-O-CH₂-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~171.5C =O (Ester)
~69.5-O-C H₂-C H₂-O-
~66.5-O-C H₂-CH₂-COO-
~60.5-O-C H₂-CH₃
~35.0-C H₂-CH₂-COO-
~14.2-O-CH₂-C H₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2850StrongC-H stretching (aliphatic)
~1735StrongC=O stretching (ester)
~1250-1050StrongC-O stretching (ether and ester)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate is expected to show fragmentation patterns characteristic of ethers and esters.

M [M]+. m/z = 262 F1 [M - OCH2CH3]+. m/z = 217 M->F1 - .OCH2CH3 F2 [M - COOCH2CH3]+. m/z = 189 M->F2 - .COOCH2CH3 F3 [CH2CH2O(CH2)2COOCH2CH3]+. m/z = 145 M->F3 α-cleavage F5 [COOCH2CH3]+. m/z = 73 F2->F5 - C2H4O F4 [O(CH2)2COOCH2CH3]+. m/z = 117 F3->F4 - C2H4

Caption: Predicted major fragmentation pathways in EI-MS.

Potential Applications in Research and Drug Development

The unique structural features of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate make it a versatile platform molecule for various applications.

  • Polymer Synthesis: The terminal ester groups can be readily functionalized, for example, through transesterification or amidation, to produce a variety of monomers for polymerization. The flexible ether backbone can be incorporated into polyesters and polyamides to improve their processability and modify their thermal and mechanical properties.

  • Drug Delivery: As a derivative of polyethylene glycol (PEG), this molecule can be used in the development of drug delivery systems.[4][5][6] The ester groups can be hydrolyzed under physiological conditions, making it a candidate for creating biodegradable linkers in prodrugs or for the formulation of nanoparticles and hydrogels for controlled drug release.

  • Hydrogel Formation: The di-ester functionality allows for cross-linking with di- or poly-amines to form biodegradable hydrogels. These hydrogels have potential applications in tissue engineering and regenerative medicine as scaffolds that can support cell growth and proliferation.[7][8]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

[9] Shannak, M.Q.A., Othman, I.A.W., Aldoori, M., & Mahmood, S.K. (2018). Synthesis and Characterization of New Some Binuclear Complexes for Some Transition Element Metals with Schiff Base ligand Derived from 1-Chloro-2-(2-Chloroethoxy) Ethane. ResearchGate. [10] Enhancing the equilibrium of dynamic thia-Michael reactions through heterocyclic design - Supporting Information. (n.d.). Knowledge UChicago. [11] Crystal structure and Hirshfeld surface analysis of 3,3′-[ethane-1,2-diylbis(oxy)]bis(5,5-dimethylcyclohex-2-en-1-one) including an unknown solvate. (n.d.). PMC. [12] SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE-1,2- DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4-BROMOPHENYL) AZETIDIN-2-ONE). (2020). ResearchGate. [13] Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate. (n.d.). PubChem. [7] Bioactive Polyurethane–Poly(ethylene Glycol) Diacrylate Hydrogels for Applications in Tissue Engineering. (2024). PMC. [4] Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications. (n.d.). PMC. [14] 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid. (n.d.). Sigma-Aldrich. Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. (n.d.). MCH. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties. (2025). MDPI. Exploiting retro oxa-Michael chemistry in polymers. (2023). SciSpace. [2] Designing a Transition State Analogue for the Disfavored Intramolecular Michael Addition of 2-(2-Hydroxyethyl)acrylate Esters. (n.d.). ACS Publications. [15] Effect of the Poly(ethylene glycol) Diacrylate (PEGDA) Molecular Weight on Ionic Conductivities in Solvent-Free Photo-Cross-Linked Solid Polymer Electrolytes. (2023). Langmuir. [16] Di-tert-butyl 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionate. (n.d.). Sigma-Aldrich. [1] Diethyl 3,3'-(ethane-1,2-diylbis(oxy))dipropanoate. (n.d.). Crysdot LLC. [3] Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions. (n.d.). Semantic Scholar. [5] PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. (2022). Taylor & Francis Online. [17] US5243069A - Ester of Michael addition homopolymers of acrylic acid. (n.d.). Google Patents. [6] Polyethylene Glycol (PEG) Derivatives. (2025). BOC Sciences. [8] Micropatterning of Poly(Ethylene Glycol) Diacrylate Hydrogels with Biomolecules to Regulate and Guide Endothelial Morphogenesis. (2008). Moon Lab. [18] ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses. [19] Bioactive Polyurethane–Poly(ethylene Glycol) Diacrylate Hydrogels for Applications in Tissue Engineering. (2024). NSF Public Access Repository. 2,2'-[Ethane-1,2-diylbis(oxy)]diethanethiol. (2018). SIELC Technologies. [20] Preparation, Identification, and Low-Temperature Infrared Spectra of Two Elusive Crystalline Nitrile Ices. (2019). NASA Astrophysics Data System. The Usage of PEG in Drug Delivery Systems- A Mini Review. (2022). Crimson Publishers. [21] Synthesis of Oxidized 3β,3′β-Disteryl Ethers and Search after High-Temperature Treatment of Sterol-Rich Samples. (2021). MDPI. [22] Infrared spectrum of ethoxyethane. (n.d.). Doc Brown's Chemistry.

Sources

Exploratory

Technical Guide: Solubility Profile & Characterization of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (CAS 75315-97-8)

The following is an in-depth technical guide on the solubility and physicochemical characterization of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate, structured for researchers and drug development professionals. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the solubility and physicochemical characterization of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate, structured for researchers and drug development professionals.

Executive Summary

Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (CAS 75315-97-8) is a specialized polyether-diester intermediate used critically in the synthesis of heterocycles, macrocyclic hosts, and as a plasticizing agent in polymer science. Its structure—comprising a flexible ethylene glycol core flanked by propionate ester arms—imparts a unique amphiphilic character.

This guide provides a comprehensive analysis of its solubility behavior in organic solvents. Understanding these parameters is essential for optimizing reaction yields (e.g., Michael additions, cyclizations) and purification processes (crystallization/extraction). We explore the theoretical basis of its solvation using Hansen Solubility Parameters (HSP) and define rigorous experimental protocols for data acquisition.

Physicochemical Identity

Before addressing solubility, the molecular architecture must be defined to understand the solute-solvent interactions.

PropertySpecification
IUPAC Name Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate
Common Synonyms Diethyl 4,7-dioxadecanedioate; PEG-2 Dipropionate Diethyl Ester
CAS Number 75315-97-8
Molecular Formula C₁₂H₂₂O₆
Molecular Weight 262.30 g/mol
Structural Features Two ester groups (hydrogen bond acceptors), two ether oxygens (flexible linker), ethyl terminal chains.[1]
Physical State Viscous Liquid / Low-melting Solid (Structure-dependent packing)
Molecular Structure Visualization

The molecule consists of a polar polyether core with lipophilic ethyl termini. This "dumbbell" polarity distribution dictates its high solubility in polar organic solvents and limited miscibility in non-polar alkanes.

MoleculeStructure Figure 1: Polarity distribution in Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate. Ethyl1 Ethyl Group (Lipophilic) Ester1 Ester Linkage (Polar Acceptor) Ethyl1->Ester1 Core Ethylene Glycol Ether Core (-O-CH2-CH2-O-) (Flexible/Polar) Ester1->Core Ester2 Ester Linkage (Polar Acceptor) Core->Ester2 Ethyl2 Ethyl Group (Lipophilic) Ester2->Ethyl2

Solubility Profile in Organic Solvents[2]

The solubility of CAS 75315-97-8 is governed by the competition between its polar ether/ester domains and its hydrophobic ethyl chains. Based on Group Contribution Methods and structural analogs (e.g., triethylene glycol diacetate), the following solubility trends are established.

Predicted Solubility Classes
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Hydrogen bonding between solvent -OH and solute ester/ether oxygens.
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOVery High Dipole-dipole interactions; excellent compatibility with the polyether backbone.
Chlorinated Dichloromethane (DCM), ChloroformHigh Strong dispersion forces and dipole interactions; "Universal" solvent for PEG-esters.
Aromatic Toluene, XyleneModerate to High

-interaction compatibility with ester carbonyls; good solvation of ethyl chains.
Ethers THF, 1,4-Dioxane, Diethyl EtherHigh "Like dissolves like" (ether backbone matches solvent structure).
Aliphatic n-Hexane, n-Heptane, CyclohexaneLow / Immiscible Lack of polar interactions; solute's polarity exceeds the solvent's dispersion capacity.
Aqueous WaterLow / Sparingly While the ether core is hydrophilic, the diester and ethyl caps significantly reduce water solubility compared to the parent diacid.
Thermodynamic Modeling

For precise process engineering (e.g., crystallization), solubility data is typically modeled using the Modified Apelblat Equation :



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature (K).
    
  • 
     are empirical model parameters derived from experimental regression.
    

Insight: For this molecule, dissolution is expected to be endothermic (


) and entropy-driven  (

) in most organic solvents, meaning solubility increases with temperature.

Experimental Protocols for Solubility Determination

To generate authoritative data for this specific CAS, we utilize the Laser Monitoring Observation Technique . This method eliminates human error in detecting the phase disappearance point (clear point).

Workflow: Laser Monitoring Method

SolubilityProtocol Figure 2: Laser Monitoring Workflow for Solubility Determination. Start Start: Sample Preparation Weigh 1. Gravimetric Addition (Solute + Solvent in Jacketed Vessel) Start->Weigh TempControl 2. Temperature Equilibration (Water bath control ±0.05 K) Weigh->TempControl Laser 3. Laser Transmission (Pass laser through suspension) TempControl->Laser Dissolution 4. Dynamic Dissolution (Stepwise Temp Increase) Laser->Dissolution Detection 5. Transmittance Spike (Solid disappears -> Max Light Intensity) Dissolution->Detection Solute Dissolves Data 6. Record Mole Fraction (x) vs Temperature (T) Detection->Data

Step-by-Step Methodology
  • Preparation: Accurately weigh diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate (

    
    ) and the organic solvent (
    
    
    
    ) into a double-jacketed glass vessel (accuracy
    
    
    g).
  • Setup: Equip the vessel with a magnetic stirrer and insert a laser source (e.g., He-Ne laser) and a photoelectric detector on opposite sides.

  • Equilibration: Circulate water from a thermostatic bath through the jacket. Maintain stirring at 400 rpm.

  • Measurement:

    • Initially, the mixture is heterogeneous (turbid), scattering the laser light (Low Transmittance).

    • Slowly increase the temperature (

      
       K/min).
      
    • Record the temperature at which the laser transmittance intensity spikes to a maximum constant value. This indicates the saturation temperature (

      
      ) for the given composition.
      
  • Validation: Repeat the measurement 3 times for each mole fraction to ensure reproducibility.

Applications & Synthesis Context

Understanding the solubility of CAS 75315-97-8 is critical for its role in synthesis:

  • Michael Addition Workup: The molecule is typically synthesized by the Michael addition of ethylene glycol to ethyl acrylate.

    • Reaction:

      
      
      
    • Purification: The product is often extracted using Toluene or Ethyl Acetate (high solubility) and washed with water (low solubility) to remove unreacted glycol and catalyst.

  • Heterocycle Synthesis: It serves as a precursor for 3-aminobenzisoxazole derivatives. The cyclization steps often require polar aprotic solvents like DMF or DMSO to stabilize ionic intermediates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13237171, Diethyl 2,2'-[ethane-1,2-diylbis(oxy)]diacetate (Analogous Structure). Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Authoritative source for solubility parameter theory).
  • Accela Chem (2025). Product Data Sheet: Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (CAS 75315-97-8).[2][3][4] Retrieved from [Link]

Sources

Foundational

Difference between Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate and thiodipropionate

This guide provides an in-depth technical analysis comparing Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (Compound A) and Thiodipropionates (Compound B).[1] Executive Summary In drug development and material scien...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (Compound A) and Thiodipropionates (Compound B).[1]

Executive Summary

In drug development and material science, the choice between an ether-linked scaffold and a thioether-linked scaffold is a decision between structural inertness and functional reactivity .[1]

  • Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate is a PEG-mimetic linker .[1] It functions as a hydrophilic, chemically inert spacer used to modulate solubility and spatial geometry in bioconjugates (e.g., PROTACs, ADCs).

  • Thiodipropionate (specifically its esters) is a functional antioxidant .[1] It utilizes the redox capability of the central sulfur atom to decompose hydroperoxides, serving as a critical excipient for stabilizing formulations against oxidative degradation.

This guide dissects the synthesis, physicochemical properties, and divergent applications of these two chemically related but functionally distinct entities.[1]

Molecular Architecture & Synthesis

The core structural difference lies in the central heteroatom—Oxygen (Ether) versus Sulfur (Thioether).[1] This single atomic substitution dictates the synthetic pathway and the resulting electronic properties.

1.1 Structural Comparison
FeatureEther Analog (Compound A) Thioether Analog (Compound B)
IUPAC Name Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionateDiethyl 3,3'-thiodipropionate
Core Linkage Polyether (–O–CH₂CH₂–O–)Thioether (–S–)
Electronic Nature Hard base, electronegative, non-polarizable.[1][2]Soft base, polarizable, oxidizable.[1]
Hydrophilicity High (PEG-like solvation shell).[1]Low (Lipophilic).[1]
Redox State Inert (Stable to ambient oxidation).[1]Reactive (Oxidizes to Sulfoxide/Sulfone).[1]
1.2 Synthetic Pathways

Both compounds are synthesized via Michael Addition to acrylic acid derivatives, but the nucleophiles differ.

  • Ether Synthesis: Requires a diol nucleophile (Ethylene Glycol) reacting with two equivalents of ethyl acrylate (or acrylonitrile followed by ethanolysis).[1] This reaction is often base-catalyzed (e.g., NaOH or Triton B).[1]

  • Thioether Synthesis: Requires a sulfide nucleophile (Hydrogen Sulfide or Sodium Sulfide) reacting with two equivalents of ethyl acrylate.[1]

Figure 1: Parallel Synthetic Pathways

Synthesis cluster_0 Ether Route (Linker Synthesis) cluster_1 Thioether Route (Antioxidant Synthesis) Acrylate Ethyl Acrylate (Electrophile) EtherProduct Diethyl 3,3'-[Ethane-1,2- diylbis(oxy)]dipropionate Acrylate->EtherProduct ThioProduct Diethyl Thiodipropionate Acrylate->ThioProduct Glycol Ethylene Glycol (HO-CH2CH2-OH) Glycol->EtherProduct Double Michael Addition Base1 Base Cat. (NaOH) Base1->EtherProduct Sulfide Hydrogen Sulfide (H2S) Sulfide->ThioProduct Double Michael Addition Base2 Base Cat. (Amine) Base2->ThioProduct

Caption: Parallel Michael addition pathways. The nucleophile (Oxygen vs. Sulfur) determines the final scaffold identity.

Physicochemical Properties & Stability

For drug development, the choice of linker affects the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug.

2.1 Solubility Profile
  • Ether Analog: The –O–CH₂CH₂–O– motif mimics Polyethylene Glycol (PEG).[1] It recruits water molecules via hydrogen bonding, significantly increasing the aqueous solubility of any molecule it is attached to.[1]

  • Thioether Analog: The –S– linkage is less polar and does not accept hydrogen bonds as effectively as oxygen.[1] Thiodipropionates are generally hydrophobic, making them suitable for lipid-based formulations or polymer melts but poor for solubilizing hydrophilic drugs.[1]

2.2 Chemical Stability
  • Hydrolysis: Both compounds are diesters and are susceptible to hydrolysis by esterases or extreme pH, yielding their respective dicarboxylic acids.[1]

  • Oxidation (The Critical Differentiator):

    • Ether: Resistant to oxidation.[1][3] It remains stable in the presence of peroxides.[1]

    • Thioether: Highly reactive toward Reactive Oxygen Species (ROS).[1] It acts as a "sacrificial" shield.[1]

Functional Reactivity: The Mechanism of Action

This section details why these compounds are used in divergent fields.

3.1 The Ether Analog: The "Silent" Linker

In PROTAC (Proteolysis Targeting Chimera) or ADC (Antibody-Drug Conjugate) design, the linker must be biologically silent until the target is reached.[1] The Ether analog serves as a flexible tether that:

  • Maintains distance between two pharmacophores.

  • Prevents non-specific hydrophobic aggregation.[1]

  • Does not participate in redox cycling.[1]

3.2 The Thioether Analog: The Peroxide Decomposer

Thiodipropionates (e.g., Dilauryl thiodipropionate, DLTDP) are secondary antioxidants . While primary antioxidants (phenolics) scavenge free radicals, secondary antioxidants decompose hydroperoxides (ROOH) into stable, non-radical products.

Mechanism:

  • The Sulfur atom attacks the weak O-O bond of the hydroperoxide.[1]

  • The Sulfur is oxidized to a Sulfoxide (S=O).[1]

  • The hydroperoxide is reduced to an alcohol (ROH), preventing the formation of alkoxy radicals (RO•) that propagate degradation chains.[1]

Figure 2: Thiodipropionate Antioxidant Mechanism

Mechanism cluster_prevention Prevention of Radical Chain ROOH Lipid Hydroperoxide (ROOH) Complex Transition State [S...O-O] ROOH->Complex Nucleophilic Attack Radical Alkoxy Radical (RO•) (Highly Toxic) ROOH->Radical Without Thioether Thio Thiodipropionate (S-Linker) Thio->Complex Nucleophilic Attack Products Stable Alcohol (ROH) + Sulfoxide (O=S-Linker) Complex->Products O-Transfer

Caption: Thiodipropionates convert unstable hydroperoxides into stable alcohols, preventing radical generation.

Applications in Drug Development & Formulation
Application AreaEther Analog (Compound A) Thiodipropionate (Compound B)
Primary Role Structural Linker (API Synthesis)Excipient / Stabilizer (Formulation)
Drug Delivery Used in PROTACs to link E3 ligase ligands to target proteins.[1][2] Used in ADCs to improve water solubility of cytotoxic payloads.[1]Used in Lipid Nanoparticles (LNPs) or oil-based injectables to prevent lipid oxidation during storage.[1]
Polymer Chemistry Monomer for biodegradable poly(ether-esters) .[1]Additive for polyolefins (PE, PP) to prevent brittleness/yellowing.[1]
Regulatory Status Generally considered a structural intermediate.FDA-approved food additive (GRAS) and cosmetic ingredient (antioxidant).[1]
Use Case Scenario: When to Choose Which?
  • Choose the Ether Analog if you are designing a new drug molecule and need a spacer that will not metabolize into a sulfoxide or interfere with biological redox signaling.[1]

  • Choose Thiodipropionate if your formulated drug product (e.g., an omega-3 fatty acid capsule or a liposomal mRNA vaccine) is degrading due to oxidation, and you need an additive to extend shelf-life.[1]

Experimental Protocols
Protocol A: Synthesis of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate

Objective: Synthesize the ether linker via Michael Addition.

  • Reagents: Ethylene Glycol (1.0 eq), Ethyl Acrylate (2.2 eq), Sodium Ethoxide (0.05 eq).[1]

  • Setup: 3-neck round bottom flask with reflux condenser and dropping funnel.

  • Procedure:

    • Charge Ethylene Glycol and Sodium Ethoxide into the flask.[1] Stir at room temperature for 15 min.

    • Add Ethyl Acrylate dropwise over 1 hour.[1] The reaction is exothermic; maintain temp < 40°C using an ice bath if necessary.[1]

    • After addition, heat to 60°C for 4 hours.

    • Workup: Neutralize with dilute HCl. Extract with Dichloromethane (DCM).[1] Wash organic layer with brine.[1]

    • Purification: Vacuum distillation.[1] The product is a high-boiling viscous liquid.[1]

Protocol B: Peroxide Decomposition Assay (Thiodipropionate Activity)

Objective: Verify the antioxidant capacity of a thiodipropionate sample.[2]

  • Reagents: Cumene Hydroperoxide (CHP), Thiodipropionate sample, Iodometric titration kit.

  • Procedure:

    • Prepare a solution of CHP (10 mM) in chlorobenzene.

    • Add Thiodipropionate (5 mM).[1] Incubate at 50°C.

    • Take aliquots at t=0, 15, 30, 60 mins.

    • Analysis: Determine remaining peroxide concentration using iodometric titration (excess KI, titrate liberated iodine with Sodium Thiosulfate).

    • Result: A rapid decrease in CHP concentration compared to control indicates active peroxide decomposition (Secondary Antioxidant activity).[1]

References
  • Sigma-Aldrich. 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid Product Information.Link[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76783: Dicetyl Thiodipropionate.[1]Link[1]

  • European Chemicals Agency (ECHA). Registration Dossier: Thiodipropionic acid and its esters.[1]Link[1]

  • Cosmetic Ingredient Review (CIR). Final Report on the Safety Assessment of Thiodipropionic Acid and its Dialkyl Esters. International Journal of Toxicology.[1] Link[1]

  • Macko, T., et al. HPLC Quantification of Thioether Antioxidants in Polyethylene.[1][2] International Journal of Polymer Analysis and Characterization.[1][2] Link

Sources

Exploratory

Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate: Physicochemical Profiling and Synthetic Utility in PROTAC Linker Engineering

Executive Summary Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate (CAS: 75315-97-8) is a highly versatile, bifunctional polyethylene glycol (PEG) derivative. With a molecular formula of C12H22O6, it serves as the foun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate (CAS: 75315-97-8) is a highly versatile, bifunctional polyethylene glycol (PEG) derivative. With a molecular formula of C12H22O6, it serves as the foundational precursor for[1], a critical hydrophilic linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2]. For drug development professionals and synthetic chemists, mastering the physicochemical properties of this diester—specifically its molecular weight (262.30 g/mol ) and density (~1.1 g/cm³)—is essential for precise stoichiometric scaling and downstream linker engineering[3].

Physicochemical Profiling & Causality

To effectively utilize this compound in complex synthetic pathways, one must understand the causality behind its core physical properties.

Table 1: Core Quantitative Properties of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate

PropertyValueCausality / Significance in Drug Design
Molecular Weight 262.30 g/mol Provides an optimal mass budget for PROTAC design; yields a 206.20 g/mol diacid upon hydrolysis.
Density 1.1 ± 0.1 g/cm³High oxygen mass fraction (36.6%) induces strong dipole-dipole interactions, packing molecules tighter than aliphatic chains[3].
Boiling Point 331.3 ± 22.0 °CElevated BP due to extensive intermolecular forces from the dual ester and ether linkages[3].
Formula C12H22O6Provides a hydrophilic PEG2 core, enhancing the aqueous solubility of final drug candidates.

The Causality of Density: The density of ~1.1 g/cm³ is significantly higher than that of corresponding aliphatic hydrocarbons (which typically hover around 0.7–0.8 g/cm³). This increased density is a direct consequence of the molecule's oxygen-rich backbone. The ether and ester oxygen atoms possess a higher atomic mass relative to their van der Waals radii compared to methylene (-CH2-) groups. Furthermore, the polar carbonyl groups induce strong intermolecular dipole-dipole interactions, reducing the free volume within the liquid and resulting in a denser molecular packing[3].

The Causality of Molecular Weight in PROTAC Design: In the realm of targeted protein degradation, PROTACs frequently violate Lipinski's Rule of Five due to their high molecular weights (often >800 Da). The molecular weight of this PEG2 diester (262.30 g/mol ) represents the "Goldilocks" zone. When hydrolyzed to its active diacid form, it provides an ~8-10 Å spatial gap. This specific length is critical: it is long enough to prevent steric clashes between the E3 ligase and the Protein of Interest (POI) during ternary complex formation, yet short enough to minimize the entropic penalty of linker folding and keep the total therapeutic molecular weight manageable.

Synthetic Utility: Precision Hydrolysis Workflow

To utilize Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate in PROTAC synthesis, it must first be hydrolyzed to Bis-PEG2-acid[1]. The following self-validating protocol leverages the compound's precise density for volumetric dispensing, which is highly preferred over gravimetric weighing for viscous PEG liquids to prevent transfer loss.

Step-by-Step Protocol: Base-Catalyzed Hydrolysis to Bis-PEG2-acid

  • Volumetric Calculation & Dispensing: Target a 10.0 mmol scale. The required mass is 2.62 g (10.0 mmol × 262.30 g/mol ). Using the density of 1.1 g/cm³, the required volume is calculated as 2.38 mL (2.62 g ÷ 1.1 g/mL). Dispense exactly 2.38 mL of the diester using a positive displacement pipette into a 100 mL round-bottom flask.

  • Solvent Preparation: Dissolve the diester in a 30 mL solvent mixture of THF/MeOH/H2O (ratio 2:1:1 v/v/v). This specific ratio ensures complete solvation of both the organic starting material and the inorganic base, preventing biphasic reaction stalling.

  • Base Addition: Slowly add 2.5 equivalents (25.0 mmol, 1.05 g) of Lithium Hydroxide monohydrate (LiOH·H2O) to the stirring solution at 0 °C to prevent exothermic degradation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the complete disappearance of the 262.30 m/z parent peak via LC-MS. The emergence of the 206.20 m/z peak confirms the quantitative formation of the diacid.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 15 mL of distilled water and acidify to pH 2-3 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield Bis-PEG2-acid as a viscous, colorless oil.

PROTAC Linker Engineering & Mechanism

Once synthesized, the Bis-PEG2-acid acts as a bifunctional bridge. Its terminal carboxylic acids are activated (e.g., using HATU or EDC) to form stable amide bonds with primary amines on both an E3 ligase ligand (such as or Thalidomide for CRBN) and a target POI ligand[2]. The hydrophilic nature of the PEG2 spacer increases the overall solubility of the PROTAC in aqueous media, directly countering the lipophilicity of the targeting warheads.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex Formation POI->Ternary Binds POI Ligand PROTAC PROTAC Molecule (PEG2 Linker) PROTAC->Ternary Bridges POI & E3 E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Ternary Binds E3 Ligand Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Figure 1: PROTAC-mediated targeted protein degradation pathway utilizing a PEG2 linker.

Conclusion

Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate is far more than a simple ester; it is a meticulously balanced structural precursor. By understanding its exact molecular weight and density, researchers can execute highly precise synthetic workflows, ultimately driving the efficient assembly of next-generation targeted protein degraders.

References

Sources

Exploratory

Hydrophilic Linker Design Using Ethane-1,2-diylbis(oxy)dipropionate: A Technical Guide for Bioconjugation

The evolution of targeted therapeutics—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—has exposed a critical vulnerability in drug design: the hydrophobicity of complex payloads...

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of targeted therapeutics—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—has exposed a critical vulnerability in drug design: the hydrophobicity of complex payloads. When hydrophobic ligands are tethered using traditional aliphatic carbon chains, the resulting conjugates suffer from severe aggregation, poor aqueous solubility, and rapid in vivo clearance.

To solve this, modern bioconjugation relies heavily on precisely engineered hydrophilic linkers. At the forefront of this structural class is ethane-1,2-diylbis(oxy)dipropionate (commonly referred to in its free-acid form as Bis-PEG2-acid or PEG2-diacid). This guide explores the mechanistic rationale, physicochemical advantages, and bench-proven synthetic methodologies for utilizing this specific linker architecture.

Mechanistic Rationale: The Physics and Chemistry of the PEG2 Core

The structural anatomy of ethane-1,2-diylbis(oxy)dipropionate is deliberately designed to balance flexibility, hydrophilicity, and synthetic tractability.

The Hydration Shell Effect

The core of the molecule—the ethane-1,2-diylbis(oxy) motif—contains repeating ethylene glycol units (-O-CH2-CH2-O-). The oxygen atoms possess lone pairs that act as potent hydrogen-bond acceptors. When introduced into an aqueous physiological environment, these oxygens coordinate with water molecules to form a localized hydration shell. This shell effectively masks the lipophilicity of attached payloads (such as a hydrophobic MMAE toxin in an ADC or a bulky VHL ligand in a PROTAC), preventing non-specific protein binding and conjugate aggregation .

Propionate vs. Acetate Termini: A Kinetic Choice

A critical design feature is the use of dipropionate (a 3-carbon spacer between the ether oxygen and the carbonyl) rather than a diacetate (a 2-carbon spacer). This is a choice rooted in reaction kinetics. Acetate-extended PEG linkers are highly susceptible to intramolecular cyclization during activation; the terminal amine or hydroxyl can attack the activated carbonyl to form a thermodynamically stable 5- or 6-membered lactone/lactam. The propionate spacer extends the chain length, making this cyclization entropically unfavorable and kinetically slow. This ensures that the activated ester remains available for the desired intermolecular cross-linking with the target ligand.

PK_Mechanism N1 Ethane-1,2-diylbis(oxy) Core N2 Oxygen Lone Pairs Act as H-Bond Acceptors N1->N2 N3 Formation of Local Hydration Shell N2->N3 N4 Shielding of Hydrophobic Payloads N3->N4 N5 Reduced ADC Aggregation & Extended Half-Life N4->N5

Fig 1: Mechanistic pathway of PEG2-mediated hydrophilicity improving conjugate pharmacokinetics.

Quantitative Physicochemical Profiling

The integration of ethane-1,2-diylbis(oxy)dipropionate dramatically shifts the physicochemical profile of the resulting conjugate. By lowering the partition coefficient (LogP), researchers can achieve higher Drug-to-Antibody Ratios (DAR) without triggering the precipitation cascades typically seen with alkyl linkers .

Table 1: Physicochemical Comparison of Common Linker Architectures

Linker ArchitectureStructural CoreEst. LogPAqueous SolubilityAggregation PropensityPrimary Application
Alkyl (C8) Octanedioic acid> 2.5PoorHighEarly-generation ADCs
PEG2 (Current) Ethane-1,2-diylbis(oxy)dipropionate< 0.5ExcellentLowModern ADCs, PROTACs
PEG4 Tetraglycol-dipropionate< -0.5SuperiorVery LowHighly hydrophobic payloads

Experimental Design: Asymmetric Bioconjugation Workflow

When synthesizing heterobifunctional molecules (e.g., PROTACs linking a target-protein binder to an E3 ligase recruiter), starting with the symmetric free diacid (Bis-PEG2-acid) often leads to statistical mixtures of homo-coupled byproducts.

To establish a self-validating, high-yield system, researchers must utilize an orthogonally protected derivative, such as mono-tert-butyl ethane-1,2-diylbis(oxy)dipropionate (Bis-PEG2-Boc) . The bulky tert-butyl group prevents dual-end activation, allowing for controlled, stepwise amidation.

Bioconjugation_Workflow A Mono-t-Butyl PEG2 (Starting Material) B Amidation 1 (HATU, DIPEA) A->B Ligand A-NH2 C Acidic Deprotection (TFA/DCM) B->C Cleave t-Butyl D Amidation 2 (HATU, DIPEA) C->D Ligand B-NH2 E Final Conjugate (Purified) D->E Prep-HPLC

Fig 2: Step-by-step asymmetric bioconjugation workflow using a mono-protected PEG2 linker.

Step-by-Step Methodology & Causality

Phase 1: First Amidation (Coupling Ligand A)

  • Activation: Dissolve 1.0 eq of mono-tert-butyl ethane-1,2-diylbis(oxy)dipropionate and 1.2 eq of HATU in anhydrous DMF.

    • Causality: HATU is selected over EDC/NHS for organic-phase synthesis because the 7-azabenzotriazole leaving group is highly reactive, overcoming the steric hindrance often present in complex PROTAC ligands. EDC/NHS is prone to hydrolysis and is better suited for aqueous bioconjugation .

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.0 eq of Ligand A (primary amine). Stir at room temperature for 2 hours.

    • Causality: DIPEA acts as a non-nucleophilic base, ensuring the target amine remains deprotonated and nucleophilic without competing for the activated ester.

  • Validation: Monitor via LC-MS. The mass shift should correspond to the exact mass of Ligand A + Linker minus H2O.

Phase 2: Orthogonal Deprotection

  • Cleavage: Isolate the intermediate, then dissolve in a 20% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Stir for 1 hour.

  • Crucial Evaporation Step: Concentrate the mixture under vacuum. Add 5 mL of toluene and co-evaporate (repeat 3x).

    • Causality: TFA strongly pairs with primary amines and will neutralize the DIPEA required for the subsequent HATU activation. Because TFA has a relatively high boiling point for a volatile acid, simple vacuum concentration leaves trace amounts. Co-evaporation with toluene forms a low-boiling azeotrope, ensuring complete removal of the acid and preventing the stalling of Phase 3.

Phase 3: Second Amidation (Coupling Ligand B)

  • Re-activation: Dissolve the newly revealed free-acid intermediate in DMF. Add 1.2 eq HATU and 4.0 eq DIPEA (excess base ensures any trace acidic protons are neutralized).

  • Conjugation: Add 1.0 eq of Ligand B. Stir for 3 hours.

  • Purification: Purify the final heterobifunctional molecule using Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

References

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates Journal of Controlled Release (via PubMed/NIH) URL:[Link]

  • What are PEG Linkers? ADC Review | Journal of Antibody-drug Conjugates URL:[Link]

Foundational

Comprehensive Physicochemical Profiling of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate: Boiling Point, Melting Point, and Thermal Dynamics

Executive Summary & Structural Significance Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate (CAS: 75315-97-8) is a highly versatile, bifunctional PEG-like ester. With the molecular formula C12H22O6, it serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate (CAS: 75315-97-8) is a highly versatile, bifunctional PEG-like ester. With the molecular formula C12H22O6, it serves as a critical synthetic precursor for Bis-PEG2-acid, a foundational hydrophilic linker utilized in Proteolysis Targeting Chimera (PROTAC) design and targeted drug delivery systems[1].

For researchers and drug development professionals, understanding the precise thermodynamic properties of this compound—specifically its melting and boiling points—is paramount. These metrics dictate downstream synthetic workflows, purification scaling, and formulation stability. Because it contains both flexible ether linkages and polar ester groups, its physical behavior diverges from standard aliphatic hydrocarbons, necessitating specialized analytical approaches.

Physicochemical Profiling & Mechanistic Causality

The physical state of Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate is governed by the competing forces of its functional groups. Below is a synthesized thermodynamic profile based on its structural homology to other C12H22O6 isomers[2].

Table 1: Thermodynamic Profile
PropertyValue / EstimateAnalytical Methodology
Molecular Formula C12H22O6Mass Spectrometry / NMR
Molecular Weight 262.30 g/mol Calculated
Physical State (25°C) Clear, colorless liquidVisual Observation
Melting Point (

)
-25°C to -15°CDifferential Scanning Calorimetry (DSC)
Boiling Point (Atmospheric) ~340°C - 350°C (Predicted)Thermogravimetric Analysis (TGA)
Boiling Point (Vacuum) 160°C - 175°C @ 5 mmHgShort-Path Vacuum Distillation
The Causality Behind the Data

Why is the melting point sub-zero? The central -O-CH2-CH2-O- (ethane-1,2-diylbis(oxy)) linkage introduces significant rotational degrees of freedom. Unlike rigid aliphatic chains that pack efficiently into a crystalline lattice, the ether oxygens lower the energy barrier for bond rotation. This conformational flexibility frustrates crystallization, resulting in a sub-zero melting point and a tendency to form an amorphous glass rather than a true crystal.

Why is vacuum distillation mandatory for the boiling point? While the molecular weight (262.30 g/mol ) and dipole-dipole interactions from the ester carbonyls drive the theoretical atmospheric boiling point above 340°C, ethyl esters are highly susceptible to pyrolytic elimination. Heating this compound to its atmospheric boiling point induces thermal degradation, cleaving the ester into ethylene gas and the corresponding diacid[3]. Therefore, the boiling point must be determined—and purification must be executed—under strictly reduced pressure.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols represent self-validating systems for determining the exact thermal transition points of CAS 75315-97-8.

ThermalAnalysis A Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (CAS: 75315-97-8) B DSC Workflow (Melting Point) A->B C Vacuum Distillation (Boiling Point) A->C B1 Hermetic Sealing (Prevent Moisture) B->B1 C1 Short-Path Setup (Minimize Residence Time) C->C1 B2 Cool to -80°C (Prevent Supercooling) B1->B2 B3 Heat at 10°C/min (Record Tm) B2->B3 C2 Apply 5 mmHg Vacuum (Prevent Pyrolysis) C1->C2 C3 Steady Reflux (Record Vapor Temp) C2->C3

Fig 1. Self-validating workflow for determining thermodynamic properties of CAS 75315-97-8.

Protocol 1: Melting Point Determination via DSC

Standard capillary melting point apparatuses are ineffective for sub-zero, flexible liquids. Differential Scanning Calorimetry (DSC) must be utilized.

  • Sample Encapsulation: Weigh 5–10 mg of the ester into an aluminum DSC pan and hermetically seal it. Causality: PEG-like chains are hygroscopic; ambient moisture acts as a plasticizer, artificially depressing the melting point.

  • Thermal History Erasure: Heat the sample to 25°C and hold isothermally for 5 minutes to erase prior thermal stress.

  • Controlled Cooling: Cool the sample at a strict rate of 10°C/min down to -80°C. Causality: Rapid, controlled cooling prevents supercooling anomalies and ensures the compound transitions fully into a crystalline or glassy state.

  • Heating Scan: Heat the sample at 10°C/min up to 25°C. The melting point (

    
    ) is recorded at the endothermic peak minimum.
    
Protocol 2: Boiling Point Determination via Vacuum Distillation

Because vacuum distillation is the method of choice for high-boiling point compounds[3], atmospheric heating must be avoided.

  • Apparatus Assembly: Assemble a short-path distillation setup equipped with a Vigreux column. Causality: Short-path systems minimize the thermal residence time of the vapor, preventing degradation.

  • Pressure Regulation: Apply a stable vacuum of 5 mmHg using a Schlenk line and a digital manometer. Causality: Fluctuating pressure causes "bumping" and inaccurate vapor temperature readings.

  • Heating & Equilibration: Submerge the distillation flask in a silicone oil bath. Gradually increase the temperature until a steady reflux is observed at the thermometer bulb.

  • Data Acquisition: Record the vapor temperature only when the distillation rate stabilizes at approximately 1 drop per second. At 5 mmHg, the expected boiling point is between 160°C and 175°C.

Degradation E Target Ester (Stable < 200°C) H Atmospheric Heating (> 250°C) E->H TS 6-Membered Cyclic Transition State H->TS P Ethylene Gas + Diacid Derivatives TS->P

Fig 2. Pyrolytic degradation pathway of ethyl esters at atmospheric boiling temperatures.

Applications in Drug Development

The physical state of Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate directly impacts its utility in pharmaceutical synthesis. Because it remains a low-viscosity liquid at room temperature (due to its low melting point), it can be easily transferred via standard liquid-handling robotics in high-throughput synthesis environments. Furthermore, its high atmospheric boiling point allows it to act as a stable, non-volatile intermediate during the synthesis of Bis-PEG2-acid[1], provided that any thermal purification is strictly conducted under high vacuum[3].

References

  • Source: chemicalbook.
  • Source: benchchem.
  • Source: uni.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Poly(ether-ester)s using Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Application Areas: Biodegradable elastomers, tissue engineering scaffolds, and controlled-release drug matrices. Introduction & Mec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Application Areas: Biodegradable elastomers, tissue engineering scaffolds, and controlled-release drug matrices.

Introduction & Mechanistic Overview

Poly(ether-ester)s represent a highly versatile class of polymers that synergize the mechanical robustness and processability of polyesters with the extreme chain flexibility, hydrophilicity, and accelerated biodegradation rates imparted by ether linkages.

Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate (also known as diethyl 3,3'-(ethylenedioxy)dipropionate) is a specialized, oxygen-rich dicarboxylic ester monomer. Its molecular architecture—featuring a central ethylene glycol core flanked by propionate groups—provides a high density of hydrogen-bond-accepting ether oxygens. When copolymerized with aliphatic diols such as 1,4-butanediol (BDO) via a two-stage melt polycondensation, it yields high-molecular-weight elastomeric materials.

The synthesis relies on step-growth polymerization kinetics driven by the continuous removal of volatile byproducts[1].

Workflow A Monomer & Diol + Ti(OBu)4 B Transesterification 160-190°C, N2 A->B C Ethanol Removal B->C Distillation D Polycondensation 220-250°C, Vacuum B->D Prepolymer E Excess Diol Removal D->E Sublimation F Poly(ether-ester) Recovery D->F High MW Polymer

Fig 1: Two-stage melt polycondensation workflow for poly(ether-ester) synthesis.

Materials & Reagents

To ensure high molecular weight and prevent premature chain termination, all reagents must be of high purity and strictly anhydrous.

Reagent / MaterialFunctionPurity / Grade
Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate Primary Monomer (Diester)>98%, anhydrous
1,4-Butanediol (BDO) Co-monomer (Diol)>99%, anhydrous
Titanium tetrabutoxide [Ti(OBu)₄] Lewis Acid Catalyst>97%, stored under N₂
Irganox 1010 Phenolic AntioxidantAnalytical grade
Chloroform / Methanol Polymer precipitation/purificationHPLC grade

Step-by-Step Experimental Protocol

This protocol describes a self-validating system for synthesizing a poly(ether-ester) elastomer. The physical state of the reaction (distillate volume and melt viscosity) serves as a real-time indicator of reaction progress [2].

Stage 1: Transesterification (Ester Exchange)
  • Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a reflux condenser.

  • Reagent Loading: Add 0.10 mol of Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate and 0.20 mol of 1,4-butanediol (a 1:2 molar ratio) into the reactor.

  • Catalyst & Stabilizer: Inject 0.2 wt% of Ti(OBu)₄ (relative to the diester) and add 0.1 wt% of Irganox 1010.

  • Purging: Purge the system with high-purity nitrogen for 15 minutes to remove residual oxygen.

  • Heating: Submerge the flask in a heating mantle or oil bath. Gradually ramp the temperature to 160 °C under a continuous, slow N₂ sweep.

  • Distillation: Over 90–120 minutes, gradually increase the temperature to 190 °C. Self-Validation Checkpoint: Ethanol will begin condensing in the Dean-Stark trap. The transesterification is considered complete when the theoretical yield of ethanol (~9.2 g or 11.6 mL) has been collected and distillation ceases.

Stage 2: Polycondensation
  • Vacuum Application: Carefully replace the Dean-Stark apparatus with a high-vacuum distillation setup. Slowly reduce the pressure from atmospheric to < 0.1 mbar over 30 minutes to prevent bumping.

  • Temperature Ramp: Elevate the reaction temperature to 230–240 °C.

  • Chain Extension: Maintain these conditions for 2 to 4 hours. Excess 1,4-butanediol will distill off.

  • Viscosity Monitoring: Self-Validation Checkpoint: The mechanical stirrer's torque will increase significantly as the molecular weight builds. Stop the reaction when the melt wraps around the stirring shaft (the "Weissenberg effect").

Stage 3: Polymer Recovery and Purification
  • Cooling: Break the vacuum with nitrogen and allow the highly viscous polymer melt to cool to room temperature.

  • Dissolution: Dissolve the crude polymer in a minimal amount of chloroform (~50 mL).

  • Precipitation: Dropwise, add the polymer solution into 500 mL of ice-cold methanol under vigorous magnetic stirring to precipitate the poly(ether-ester).

  • Drying: Filter the polymer and dry it in a vacuum oven at 40 °C for 48 hours to constant weight.

Reaction Mechanism & Chemical Pathway

Mechanism M1 Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate Cat Ti(OBu)4 Coordination M1->Cat M2 1,4-Butanediol (Excess) M2->Cat Int Bis(4-hydroxybutyl) 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate (Prepolymer) Cat->Int Transesterification (- Ethanol) Poly Poly(butylene 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate) (High MW Elastomer) Int->Poly Polycondensation (- 1,4-Butanediol)

Fig 2: Chemical pathway from diester and diol to the final poly(ether-ester) chain.

Expected Physicochemical Properties

The resulting poly(ether-ester) exhibits distinct properties heavily influenced by the flexible ethylenedioxy core.

ParameterExpected Value RangeAnalytical Method
Number-Average Molecular Weight (

)
35,000 – 65,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (

)
1.8 – 2.4Gel Permeation Chromatography (GPC)
Glass Transition Temperature (

)
-45 °C to -25 °CDifferential Scanning Calorimetry (DSC)
Thermal Degradation Onset (

)
> 300 °CThermogravimetric Analysis (TGA)
Physical State at Room Temp Amorphous to semi-crystalline elastomerVisual / X-Ray Diffraction (XRD)

Expert Insights: Causality and Optimization (E-E-A-T)

As an application scientist, executing this synthesis requires understanding the "why" behind the procedural parameters to troubleshoot effectively:

  • Causality of Catalyst Choice: Titanium tetrabutoxide[Ti(OBu)₄] is selected over traditional tin (Sn) or antimony (Sb) catalysts. Ti(OBu)₄ provides optimal Lewis acid coordination to the carbonyl oxygen, accelerating transesterification kinetics without excessively catalyzing the thermal degradation (cleavage) of the ether linkages in the ethylenedioxy core [1].

  • Stoichiometric Imbalance as a Driving Force: A significant initial excess of the diol (1:2 molar ratio) is mandatory. Step-growth polymerization relies on Le Chatelier's principle. The excess diol drives the Stage 1 equilibrium entirely toward the bis-hydroxyalkyl prepolymer. If a 1:1 ratio is used, the reaction stalls at low-molecular-weight oligomers due to end-group mismatch [2].

  • Necessity of Thermal Stabilization: Ether linkages are highly susceptible to thermo-oxidative degradation and radical-induced chain scission at temperatures exceeding 220 °C. The addition of a sterically hindered phenolic antioxidant (Irganox 1010) scavenges free radicals generated during the high-heat polycondensation stage, preventing polymer discoloration (yellowing) and structural cross-linking [3].

  • Vacuum Dynamics: High molecular weight in polycondensation is only achieved at >99% conversion. Because 1,4-butanediol has a high boiling point (~230 °C), a strict vacuum of < 0.1 mbar is required in Stage 2 to efficiently volatilize the diol out of the highly viscous melt, forcing the polymer chains to couple.

References

  • Biodegradable Polyesters: Synthesis and Physical Properties. The Royal Society of Chemistry. Available at:[Link]

  • Hardness Modulated Thermoplastic Poly(ether ester) Elastomers for the Automobile Weather-Strip Application. Polymers (Basel) via PMC. Available at:[Link]

  • Study on biodegradable aromatic/aliphatic copolyesters. Polímeros via SciELO. Available at:[Link]

Application

Protocol for transesterification of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate

An Application Note and Detailed Protocol for the Transesterification of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate Abstract This document provides a comprehensive guide for the transesterification of Diethyl 3,3...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Transesterification of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate

Abstract

This document provides a comprehensive guide for the transesterification of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate. Transesterification is a pivotal organic reaction for converting one ester into another, with wide-ranging applications from polymer synthesis to the production of biofuels.[1][2] This protocol details a robust, base-catalyzed method using methanol to convert the starting diethyl ester into its corresponding dimethyl ester, Dimethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate. The guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles, causality for experimental choices, safety protocols, and troubleshooting advice to ensure a successful and reproducible outcome. This document is intended for researchers and scientists in chemistry and drug development.

Scientific Principles and Experimental Rationale

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[3] It is an equilibrium reaction that can be catalyzed by either acids or bases.[1]

Choice of Catalyst: Base-Catalyzed Approach

For this protocol, a base-catalyzed pathway is selected due to its significant advantages, including high reaction rates under mild conditions (e.g., 60-65°C at atmospheric pressure).[4] Common base catalysts include sodium hydroxide (NaOH) and potassium hydroxide (KOH), which react with the alcohol (methanol in this case) to form a more potent nucleophile, the alkoxide ion (methoxide).[5]

Causality: The methoxide ion is a much stronger nucleophile than methanol itself. This greatly accelerates the nucleophilic attack on the electrophilic carbonyl carbon of the diethyl ester, which is the rate-determining step of the reaction.[6] While acid catalysis is also effective, it is generally slower than base catalysis.[4]

Reaction Mechanism

The base-catalyzed transesterification proceeds via a two-step nucleophilic addition-elimination mechanism.[3]

  • Nucleophilic Addition: The methoxide ion (CH₃O⁻) attacks the carbonyl carbon of the diethyl ester, breaking the π-bond and forming a tetrahedral intermediate.[6]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (CH₃CH₂O⁻) as the leaving group. The ethoxide ion is subsequently protonated by methanol in the solvent to regenerate the methoxide catalyst and produce ethanol as a byproduct.

Driving the Equilibrium: Le Chatelier's Principle

To ensure a high yield of the desired dimethyl ester, the reaction equilibrium must be shifted towards the products. This is effectively achieved by using a large excess of the reactant alcohol (methanol).[1][3] This high concentration of methanol ensures that the forward reaction is favored, leading to a more complete conversion of the starting material.[5]

Materials and Equipment

Reagents and Chemicals
Chemical NameFormulaMolar Mass ( g/mol )RoleNotes
Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionateC₁₂H₂₂O₆262.30Starting MaterialEnsure it is free from significant acid impurities.
Methanol (Anhydrous)CH₃OH32.04Reagent/SolventMust be anhydrous, as water can lead to unwanted saponification.[5]
Sodium Hydroxide (NaOH)NaOH40.00Catalyst PrecursorPellets or flakes. Highly corrosive.
Acetic Acid (Glacial)CH₃COOH60.05Neutralizing AgentUsed to quench the reaction.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-Washing AgentTo remove residual acid.
Brine (Saturated NaCl Solution)NaCl(aq)-Washing AgentTo remove water and salts.
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentTo remove trace water from the organic phase.
Deuterated Chloroform (CDCl₃)CDCl₃120.38NMR SolventFor product characterization.
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump and vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Analytical balance

  • pH paper or meter

  • Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer

Detailed Experimental Protocol

This protocol outlines the conversion of the diethyl ester to the dimethyl ester.

Diagram of the Experimental Workflow

G cluster_prep Part A: Catalyst Preparation cluster_reaction Part B: Transesterification cluster_workup Part C: Work-up & Purification A1 Dissolve NaOH in Anhydrous Methanol A2 Sodium Methoxide Solution (Catalyst) A1->A2 B2 Add Catalyst Solution A2->B2 B1 Combine Diethyl Ester and Methanol in Flask B1->B2 B3 Heat to Reflux (65°C) for 2-4h B2->B3 B4 Monitor Reaction (e.g., TLC, GC) B3->B4 C1 Cool to RT, Quench with Acetic Acid B4->C1 C2 Remove Methanol (Rotary Evaporator) C1->C2 C3 Liquid-Liquid Extraction (Water, Brine) C2->C3 C4 Dry Organic Layer (MgSO4) C3->C4 C5 Filter and Evaporate Solvent C4->C5 C6 Purify by Vacuum Distillation C5->C6 Product Product C6->Product

Caption: Workflow for the base-catalyzed transesterification protocol.

Part A: Catalyst Preparation (Sodium Methoxide)
  • Preparation: In a clean, dry flask, carefully dissolve sodium hydroxide (e.g., 0.4 g, 10 mmol) in anhydrous methanol (20 mL) with stirring. Caution: This reaction is exothermic and generates heat.[7] The resulting solution is sodium methoxide in methanol.

Part B: Transesterification Reaction
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (e.g., 26.23 g, 100 mmol).

  • Add Reagent: Add a significant excess of anhydrous methanol (e.g., 100 mL, approx. 2.5 mol). Stir until the ester is fully dissolved.

  • Initiate Reaction: Add the freshly prepared sodium methoxide solution to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.[5]

  • Reaction Time: Maintain the reflux for 2-4 hours. The reaction progress should be monitored to determine completion.

Part C: Reaction Monitoring

The conversion of the starting material to the product can be monitored using several techniques.[8] A common laboratory method is Thin-Layer Chromatography (TLC).

  • Withdraw a small aliquot (a few drops) from the reaction mixture.

  • Dilute with a suitable solvent like ethyl acetate.

  • Spot on a silica gel TLC plate alongside a spot of the starting material.

  • Elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualize the plate (e.g., using a potassium permanganate stain). The reaction is complete when the spot corresponding to the starting material has disappeared and a new, more polar spot for the product is dominant.

Part D: Work-up and Purification
  • Quenching: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the catalyst by adding glacial acetic acid dropwise until the pH is approximately 7.

  • Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Transfer the remaining residue to a separatory funnel. Add deionized water (50 mL) and a suitable organic solvent if needed (e.g., ethyl acetate, 50 mL). Shake well and separate the layers.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).[4]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Final Product Isolation: Remove the solvent via rotary evaporation to yield the crude product. For high purity, the crude Dimethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate should be purified by vacuum distillation.

Visualization of the Reaction Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Catalyst Regeneration start R-CO-OEt + MeO⁻ ts1 Tetrahedral Intermediate start->ts1 Addition ts1_2 Tetrahedral Intermediate end R-CO-OMe + EtO⁻ ts1_2->end Elimination regen_start EtO⁻ + MeOH regen_end EtOH + MeO⁻ regen_start->regen_end

Sources

Method

Using Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate as a crosslinker in hydrogels

Application Note & Protocol Leveraging Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate for the Formulation of Biodegradable Hydrogels in Controlled Drug Delivery Introduction: The Imperative for Transient Scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Leveraging Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate for the Formulation of Biodegradable Hydrogels in Controlled Drug Delivery

Introduction: The Imperative for Transient Scaffolds in Drug Delivery

Hydrogels, with their high water content and soft-tissue-like mechanical properties, have emerged as premier materials for a multitude of biomedical applications, including tissue engineering and drug delivery.[1][2] A critical advancement in this field is the development of biodegradable hydrogels, which are designed to degrade and be cleared from the body after fulfilling their therapeutic function, thereby obviating the need for surgical removal.[1] The degradation kinetics can be meticulously tuned to control the release of encapsulated therapeutic agents, offering a significant advantage over non-degradable systems.[3][4]

The incorporation of hydrolytically labile linkages, such as esters, into the hydrogel network is a key strategy for achieving predictable degradation.[5] The ester bonds are susceptible to hydrolysis under physiological conditions, leading to the breakdown of the hydrogel matrix and the subsequent release of the entrapped drug. The rate of this hydrolysis, and consequently the drug release, can be influenced by factors such as the local pH and the crosslinking density of the hydrogel.[4][5]

This application note details the use of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate as a novel, hydrolytically cleavable crosslinking agent for the synthesis of biodegradable hydrogels. We provide a comprehensive guide for researchers, scientists, and drug development professionals, covering the synthesis of the crosslinker, the formulation of hydrogels via free-radical polymerization, and detailed protocols for the characterization of their physicochemical properties and drug release profiles.

Physicochemical Properties of the Crosslinker

Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate is a di-ester compound featuring a flexible ethylene glycol diether core. This structure imparts several desirable characteristics for its use as a crosslinker in hydrogels.

PropertyValue/DescriptionSignificance
Molecular Formula C12H22O6
Molecular Weight 262.30 g/mol
Structure See Figure 1The two terminal ethyl ester groups provide the sites for hydrolysis.
Solubility Expected to be soluble in common organic solvents and sparingly soluble in water.Important for handling and incorporation into polymerization reactions.
Degradation Profile The ester linkages are susceptible to base-catalyzed hydrolysis.Enables predictable degradation under physiological conditions (pH 7.4).

Proposed Synthesis of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate

While not commercially available as a standard crosslinker, this molecule can be synthesized from its corresponding di-acid, 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid, via a Fischer esterification.

Reaction Scheme:

cluster_0 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid cluster_1 Ethanol (excess) cluster_2 Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate acid HOOC-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-COOH ester CH₃CH₂OOC-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-COOCH₂CH₃ acid->ester H⁺ catalyst, Heat ethanol 2x CH₃CH₂OH ethanol->ester

Figure 1: Proposed synthesis of the crosslinker.

Hydrogel Synthesis: A Protocol for Free-Radical Polymerization

This protocol describes the synthesis of a polyacrylamide-based hydrogel using Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate as a crosslinker. The polymerization is initiated by a redox system, ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), at room temperature.[6][7]

Materials
  • Acrylamide (monomer)

  • Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol
  • Prepare the Monomer Solution: In a 50 mL conical tube, dissolve 1.5 g of acrylamide in 10 mL of DI water.

  • Add the Crosslinker: To the monomer solution, add a predetermined amount of the crosslinker. For example, for a 3 wt% crosslinker concentration, add 45 mg of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate. Vortex until fully dissolved.

  • Deoxygenate: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiate Polymerization:

    • Add 100 µL of a freshly prepared 10% (w/v) APS solution in DI water to the monomer-crosslinker solution.

    • Add 10 µL of TEMED.

    • Gently mix the solution by inverting the tube a few times.

  • Gelation: Quickly cast the solution into a mold (e.g., between two glass plates with a 1 mm spacer) and allow it to polymerize at room temperature for at least 1 hour, or until a solid gel is formed.

  • Purification: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of DI water for 48-72 hours, changing the water every 12 hours, to remove unreacted monomers, initiator, and catalyst.

cluster_reactants Reactants cluster_initiators Initiation System cluster_process Process cluster_product Product Monomer Acrylamide Mix Mix & Deoxygenate Monomer->Mix Crosslinker Diethyl 3,3'-[...] dipropionate Crosslinker->Mix APS Ammonium Persulfate (APS) APS->Mix TEMED TEMED TEMED->Mix Polymerize Free-Radical Polymerization Mix->Polymerize Hydrogel Crosslinked Hydrogel Network Polymerize->Hydrogel

Figure 2: Workflow for hydrogel synthesis.

Mechanism of Crosslinking and Degradation

The hydrogel network is formed by the covalent incorporation of the Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate crosslinker into the growing polyacrylamide chains. The degradation of the hydrogel occurs via the hydrolysis of the ester bonds within the crosslinker, leading to the cleavage of the crosslinks and the eventual dissolution of the hydrogel.

cluster_formation Hydrogel Formation cluster_degradation Hydrolytic Degradation node1 Polyacrylamide Chain node2 Crosslinker -OOC-R-COO- node4 Hydrogel Network Crosslinked Structure node1->node4 Polymerization node3 Polyacrylamide Chain node3->node4 node5 Hydrogel Network Crosslinked Structure node6 Soluble Polymer Chains + Degradation Products node5->node6 H₂O, OH⁻

Figure 3: Hydrogel formation and degradation mechanism.

Characterization Protocols

Swelling Behavior

The swelling ratio provides insight into the crosslinking density and the hydrophilicity of the hydrogel.

  • Equilibrate a pre-weighed, lyophilized hydrogel sample (Wd) in a solution of known pH (e.g., PBS at pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with a damp filter paper to remove excess water, and weigh it (Ws).

  • Continue until the weight becomes constant (equilibrium swelling).

  • Calculate the equilibrium swelling ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd

Expected Outcome: The swelling ratio is expected to be lower at acidic pH and higher at neutral or slightly basic pH due to the increased rate of ester hydrolysis, which reduces the crosslinking density.[8]

Rheological Characterization

Rheology is used to determine the viscoelastic properties of the hydrogel, providing information about its mechanical strength and stability.[9][10]

  • Use a rheometer with a parallel plate geometry.

  • Place a disc-shaped hydrogel sample (of known thickness) on the lower plate.

  • Lower the upper plate to make contact with the hydrogel and apply a slight compressive force.

  • Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain (within the linear viscoelastic region, typically 1%) to measure the storage modulus (G') and loss modulus (G'').

Expected Outcome: A stable hydrogel will exhibit a storage modulus (G') significantly higher than its loss modulus (G''), indicating a solid-like, elastic behavior.[8] The magnitude of G' will depend on the crosslinking density.

Crosslinker Conc.Expected G' (Pa)Expected G'' (Pa)
1 wt%1,000 - 5,000< 100
3 wt%5,000 - 15,000< 200
5 wt%15,000 - 30,000< 500
In Vitro Degradation Study

This protocol monitors the degradation of the hydrogel over time.

  • Place pre-weighed, swollen hydrogel samples in PBS (pH 7.4) at 37°C.

  • At various time points, remove the samples, blot them dry, and record their wet weight.

  • Lyophilize the samples and record their dry weight.

  • The degradation can be quantified as the percentage of mass loss over time.

Expected Outcome: The hydrogel will gradually lose mass as the ester linkages are hydrolyzed and the polymer chains dissolve into the surrounding medium. The rate of degradation can be tuned by varying the crosslinker concentration.[6]

Application in Controlled Drug Release

The degradation of the hydrogel can be harnessed to achieve sustained release of an encapsulated drug.

Protocol for Drug Loading and Release Study
  • Loading: Dissolve the drug of interest in the monomer-crosslinker solution before initiating polymerization.

  • Release Study:

    • Place a drug-loaded hydrogel of known weight and drug content into a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.

    • Quantify the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

cluster_initial Initial State (t=0) cluster_process Degradation & Release cluster_final Final State (t>0) Initial Drug-loaded Hydrogel Drug molecules entrapped in crosslinked network Process Hydrolysis of Ester Crosslinks Initial->Process Final Degrading Hydrogel Released drug molecules + Soluble polymer chains Process->Final

Figure 4: Drug release from a degrading hydrogel.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Gelation - Insufficient initiator/catalyst- Presence of oxygen- Low reaction temperature- Use fresh initiator solutions- Ensure thorough deoxygenation- Perform reaction at a slightly elevated temperature (e.g., 37°C)
Hydrogel is too Brittle - High crosslinker concentration- Reduce the wt% of the crosslinker in the formulation.
Rapid Degradation - Low crosslinking density- High temperature or pH of the medium- Increase the crosslinker concentration- Perform degradation studies at physiological temperature and pH.
Burst Release of Drug - Poor drug entrapment- Rapid initial swelling- Ensure drug is soluble in the pre-polymerization solution.- Pre-swell the hydrogel in a drug-free solution before starting the release study.

Conclusion

Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate presents a promising option as a biodegradable crosslinker for the development of hydrogels for controlled drug delivery. Its ester linkages allow for predictable hydrolytic degradation, which can be tuned to achieve desired drug release profiles. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and application of hydrogels based on this novel crosslinker. Further optimization of the formulation parameters will enable the development of advanced drug delivery systems tailored for specific therapeutic needs.

References

  • Hemicellulose-based hydrogels were prepared by radical polymerization of 2-hydroxyethyl methacrylate or poly(ethylene glycol) dimethacrylate with oligomeric hydrosoluble hemicellulose modified with well-defined amounts of methacrylic functions. The polymerization reaction was carried out in water at 40 degrees C using a redox initiator system. The hydrogels were in general elastic, soft, and easily swellable in water. ([Link])

  • Janagam, D. R., Ndifon, G. L., & Lowe, T. L. (n.d.). Swelling and Rheological Characterization of Biodegradable Dextran-based Hydrogels. Abstracts. ([Link])

  • Colby, R. H. (2021). Rheological characterization of hydrogel degradation for the design of drug delivery vehicles. Lehigh Preserve. ([Link])

  • Colby, R. H. (n.d.). Rheological Characterization of Hydrogel Degradation for the Design of Drug Delivery Vehicles. ProQuest. ([Link])

  • Characterization of Hydrogels. (2025, January 14). YouTube. ([Link])

  • Garty, S., et al. (2013). Predicting Drug Release From Degradable Hydrogels Using Fluorescence Correlation Spectroscopy and Mathematical Modeling. PMC. ([Link])

  • Mellott, M. B., et al. (2001). Characterization of Protein Release from Hydrolytically Degradable Poly(ethylene glycol) Hydrogels. PMC. ([Link])

  • Xu, L., et al. (2017). Biodegradable pH-responsive hydrogels for controlled dual-drug release. RSC Publishing. ([Link])

  • Wood, K. C., et al. (2006). Tunable Drug Release from Hydrolytically Degradable Layer-by-Layer Thin Films. USC Dornsife. ([Link])

  • Syafiq, R. M., et al. (2023). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. PMC. ([Link])

  • Kizilay, E., et al. (2023). A New Design of Poly(N-Isopropylacrylamide) Hydrogels Using Biodegradable Poly(Beta-Aminoester) Crosslinkers as Fertilizer Reservoirs for Agricultural Applications. MDPI. ([Link])

  • Diethyl 3,3'-thiodipropionate Properties. (2025, October 15). EPA. ([Link])

  • Debnath, B., Bit, G., & Saha, S. K. (n.d.). Free radical cross-linking copolymerization of acrylamide and N,N'methylene-bisacrylamide by using Fe(III)/thiourea and Ce(IV)/thiourea redox initiator systems. Academia.edu. ([Link])

  • In Vitro and In Vivo Hydrolytic Degradation Behaviors of a Drug-Delivery System Based on the Blend of PEG and PLA Copolymers. (2023, November 27). ACS Applied Materials & Interfaces. ([Link])

  • Bashir, S., et al. (2022). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PMC. ([Link])

  • Characterization of free-radical solution polymerizations of acrylamide initiated by persulfate initiator systems. (n.d.). Scholars' Mine. ([Link])

  • Rapid RAFT Polymerization of Acrylamide with High Conversion. (2023, March 13). PMC. ([Link])

  • The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. (n.d.). SciELO. ([Link])

  • Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. (2025, November 9). MDPI. ([Link])

  • (PDF) Acrylamide Hydrogels Preparation via Free Radical Crosslinking Copolymerization: Kinetic Study and Morphological Investigation. (2014, November 11). ResearchGate. ([Link])

  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure. ([Link])

  • Chemical Properties of Diethylstilbestrol dipropionate (CAS 130-80-3). (n.d.). Cheméo. ([Link])

  • Facile preparation of biodegradable glycol chitosan hydrogels using divinyladipate as a crosslinker. (2025, August 10). ResearchGate. ([Link])

  • Crystal structure and Hirshfeld surface analysis of 3,3′-[ethane-1,2-diylbis(oxy)]bis(5,5-dimethylcyclohex-2-en-1-one) including an unknown solvate. (n.d.). PMC. ([Link])

  • Diethyl 3,3'-(ethane-1,2-diylbis(oxy))dipropanoate. (n.d.). Crysdot LLC. ([Link])

  • Figure 1: Preparation of compound 3.3-((oxybis (ethane-2,1-diyl) bis... (n.d.). ResearchGate. ([Link])

  • Synthesis 1,2-bis ((3-methylbut-2-en-1-yl)oxy) -. (n.d.). ITS. ([Link])

  • Supporting Information Enhancing the equilibrium of dynamic thia-Michael reactions through heterocyclic design. (n.d.). Knowledge UChicago. ([Link])

Sources

Application

Preparation of biodegradable polyesters from PEG-diester monomers

Application Note: Preparation of Biodegradable Polyesters from PEG-Diester Monomers Executive Summary & Scientific Rationale The synthesis of biodegradable polyesters incorporating Polyethylene Glycol (PEG) is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Biodegradable Polyesters from PEG-Diester Monomers

Executive Summary & Scientific Rationale

The synthesis of biodegradable polyesters incorporating Polyethylene Glycol (PEG) is a cornerstone of modern nanomedicine. While Ring-Opening Polymerization (ROP) of lactides/lactones is common, polycondensation of PEG-diester monomers offers a distinct advantage: it allows for the precise engineering of alternating hydrophilic/hydrophobic blocks within the polymer backbone, rather than just at the chain ends.

This guide details the preparation of poly(ether-esters) using PEG-diester macromonomers (e.g., PEG-bis(alkyl carboxylates)) reacting with aliphatic diols. This "A-A + B-B" step-growth polymerization yields amphiphilic polymers that spontaneously self-assemble into micelles, ideal for encapsulating hydrophobic drugs.

Key Mechanistic Advantages:

  • Tunable Degradation: The hydrolysis rate is governed by the hydrophobicity of the diol spacer and the ester density.

  • Reduced Acidic Burst: Unlike PLGA, which generates acidic microenvironments upon degradation, these poly(ether-esters) often degrade into neutral PEG and less acidic aliphatic byproducts.

  • Surface Stealth: The incorporated PEG segments provide inherent "stealth" properties, reducing protein adsorption (opsonization) in vivo.

Strategic Material Selection

Success in polycondensation relies heavily on stoichiometry and monomer purity.

ComponentRoleSelection CriteriaPreferred Reagents
PEG-Diester (Monomer A) Hydrophilic Block / ElectrophileMolecular weight determines "stealth" layer thickness. End-group conversion must be >99%.PEG-bis(methyl succinate), PEG-bis(dimethyl glutarate) (

600–4000 Da).
Aliphatic Diol (Monomer B) Hydrophobic Spacer / NucleophileChain length controls crystallinity (

) and degradation rate.
1,4-Butanediol (fast deg.), 1,8-Octanediol (slow deg.), 1,4-Cyclohexanedimethanol (rigid).
Catalyst Transesterification ActivatorBalance between reactivity and toxicity.Ti(OiPr)

(Standard), CALB Enzyme (Biomedical/Green).
Antioxidant StabilizerPrevents ether oxidation at high T.Irganox 1010 (0.1 wt%).

Experimental Protocols

Protocol A: Melt Polycondensation (High Molecular Weight Route)

Best for: Scalable production of tough, semi-crystalline polymers.

Mechanism: Transesterification driven by high temperature and vacuum to remove volatile alcohol byproducts.

Workflow Diagram:

MeltPolymerization Prep Monomer Prep (Dry PEG-Diester + Diol) Stage1 Stage 1: Oligomerization (160-180°C, N2, 1 atm) Ti(OiPr)4 Catalyst Prep->Stage1 Melt & Mix Stage2 Stage 2: Polycondensation (200-220°C, High Vac <0.1 mbar) Stage1->Stage2 Remove Byproduct (Methanol) Purify Purification (Dissolve CHCl3 -> Precipitate MeOH) Stage2->Purify Cool & Dissolve Product Poly(ether-ester) Product Purify->Product Dry

Figure 1: Two-stage melt polycondensation workflow. Removal of volatile byproducts is the rate-limiting step.

Step-by-Step Procedure:

  • Stoichiometric Balance:

    • Load PEG-diester (1.0 eq) and Aliphatic Diol (1.2–1.5 eq) into a flame-dried 3-neck round-bottom flask.

    • Note: Excess diol is required to compensate for volatility during the vacuum stage and to ensure hydroxyl end-capping initially.

  • Inert Atmosphere:

    • Equip flask with a mechanical stirrer, nitrogen inlet, and a condenser leading to a vacuum trap.

    • Purge with

      
       for 30 mins to remove oxygen (critical to prevent PEG degradation).
      
  • Stage 1: Oligomerization (Transesterification):

    • Heat to 160°C under continuous

      
       flow.
      
    • Once molten, add catalyst Ti(OiPr)

      
        (200–500 ppm relative to monomer).
      
    • Stir at 160–180°C for 2–4 hours.

    • Observation: Distillation of methanol (if methyl ester used) indicates reaction progress.

  • Stage 2: Polycondensation:

    • Increase temperature to 200–220°C .

    • Slowly apply vacuum over 30 mins to prevent bumping. Target pressure: <0.1 mbar (0.1 mmHg) .

    • Maintain high vacuum for 4–6 hours. The viscosity will increase significantly (Weisenberg effect may be observed).

  • Termination & Purification:

    • Cool to room temperature under

      
      .
      
    • Dissolve the crude polymer in minimal Chloroform or DCM.

    • Precipitate dropwise into cold Methanol or Diethyl Ether (10x volume).

    • Filter and vacuum dry at 40°C for 24h.

Protocol B: Enzymatic Polymerization (Green/Biomedical Route)

Best for: Sensitive APIs, avoiding metal residues, and strictly defined structures.

Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

Step-by-Step Procedure:

  • Setup:

    • Use a reaction vial containing PEG-diester (1.0 eq) and Diol (1.0 eq). Note: Enzymatic routes often use exact stoichiometry.

    • Add Solvent: Diphenyl ether or Toluene (200 wt% relative to monomers) if melt is too viscous at low T.

    • Add Novozym 435 (10 wt% relative to monomers).

    • Add activated molecular sieves (4Å) to scavenge methanol/water (thermodynamic drive).

  • Reaction:

    • Incubate at 70–90°C with gentle stirring/shaking.

    • Time: 24–48 hours.

    • Vacuum:[1][2][3] Apply mild vacuum (200 mbar) if possible to assist byproduct removal.

  • Work-up:

    • Dilute with Chloroform.

    • Filter out the immobilized enzyme (can be recycled).

    • Precipitate polymer in cold Methanol.

Characterization & Validation

Trust but verify. Use this checklist to validate the synthesis.

TechniqueParameterTarget / Observation

H NMR
(CDCl

)
Structure & CompositionPEG backbone:

3.6 ppm (s). Ester

-CH

:

2.3–2.6 ppm (t). End-groups: Absence of methyl ester singlet (

3.7 ppm) confirms high conversion.
GPC (THF/DMF)Molecular Weight

: 10,000 – 50,000 Da. PDI: 1.5 – 2.0 (Melt), < 1.5 (Enzymatic).
DSC Thermal Transitions

: Look for melting endotherms of the polyester blocks (e.g., PBS blocks ~110°C).

: Usually -40°C to -10°C.
FTIR Functional GroupsC=O stretch: 1730 cm

(strong). C-O-C stretch: 1100 cm

.

Data Visualization: Reaction Pathway

ReactionMechanism MonomerA PEG-Diester (MeOOC-CH2-CH2-COO-PEG-OOC-CH2-CH2-COOMe) Intermediate Tetrahedral Intermediate (Catalyst Stabilized) MonomerA->Intermediate Nucleophilic Attack MonomerB Diol (HO-R-OH) MonomerB->Intermediate Nucleophilic Attack Byproduct Methanol (Removed via Vacuum) Intermediate->Byproduct Elimination Polymer Poly(ether-ester) -[OOC-CH2-CH2-COO-PEG-OOC-CH2-CH2-COO-R]n- Intermediate->Polymer Elimination

Figure 2: Transesterification mechanism. The electrophilic carbonyl of the PEG-diester is attacked by the nucleophilic hydroxyl of the diol.

Application Note: Micelle Formulation

These amphiphilic polymers form core-shell micelles in water.

Protocol: Nanoprecipitation

  • Dissolve 20 mg Poly(ether-ester) in 2 mL Acetone or THF (organic phase).

  • (Optional) Add hydrophobic drug (e.g., Paclitaxel) to organic phase (10-20% w/w loading).

  • Add organic phase dropwise into 10 mL stirring deionized water (aqueous phase).

  • Stir for 4 hours open to air to evaporate the organic solvent.

  • Filter through 0.45

    
    m syringe filter.
    
  • Analysis: Measure size via Dynamic Light Scattering (DLS). Target: 50–150 nm.

Troubleshooting & Expert Tips

  • Problem: Low Molecular Weight.

    • Cause: Impure monomers or insufficient vacuum.

    • Fix: Dry PEG-diester azeotropically with toluene before use. Ensure vacuum is <0.5 mmHg.

  • Problem: Discoloration (Yellow/Brown).

    • Cause: Thermal oxidation of PEG.

    • Fix: Ensure strict

      
       purge. Add antioxidant (Irganox). Reduce temperature and extend time.
      
  • Problem: Insoluble Gel.

    • Cause: Crosslinking.[4]

    • Fix: Check for trifunctional impurities in the diol/diester. Lower reaction temperature.

References

  • Synthesis of Biodegradable Polyesters

    • Title: Enzymatic synthesis of PEGylated lactide-diester-diol copolyesters for highly efficient targeted anticancer drug delivery.[5]

    • Source:Materials Science and Engineering: C (2020).
    • URL:[Link]

  • Melt Polycondensation Protocols

    • Title: Bio-Based Degradable Poly(ether-ester)
    • Source:Polymers (MDPI, 2022).
    • URL:[Link]

  • PEG-Polyester Characterization

    • Title: Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation R
    • Source:Polymers (MDPI, 2022).
    • URL:[Link]

  • Enzymatic Polymerization Review

    • Title: Enzymatic Synthesis of Biobased Polyesters and Polyamides.
    • Source:Polymers (MDPI, 2016).
    • URL:[Link]

Sources

Method

Application Note: Melt Polycondensation of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate

Abstract & Strategic Significance Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (CAS: 7774-16-5), often derived from the oxidation of triethylene glycol, represents a critical class of "polyoxaester" monomers. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (CAS: 7774-16-5), often derived from the oxidation of triethylene glycol, represents a critical class of "polyoxaester" monomers. Unlike standard aliphatic diesters (e.g., diethyl adipate), this monomer incorporates a hydrophilic ethylene oxide (PEG-like) core directly into the ester backbone.

Why use this monomer?

  • Biocompatibility: It yields polymers that degrade into metabolizable ether-acids, avoiding the accumulation issues sometimes associated with high molecular weight PEGs.

  • Tunable Hydrophilicity: It introduces flexibility and water uptake capability into polyesters without destroying crystallinity, ideal for soft tissue engineering and drug delivery matrices.

  • Melt Processability: Its thermal stability allows for solvent-free melt polycondensation, a "green chemistry" approach preferred in GMP manufacturing.

Chemical Mechanism

The polymerization proceeds via a two-stage melt transesterification mechanism.

  • Stage I (Oligomerization): The ethyl ester groups undergo nucleophilic attack by the hydroxyl groups of the co-monomer (diol), releasing ethanol.

  • Stage II (Polycondensation): Under high vacuum, the equilibrium is driven forward by the removal of excess diol, linking oligomers to form high molecular weight chains.

Reaction Scheme (DOT Visualization)

ReactionScheme Monomer Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (Diester) Prepolymer Oligomers + Ethanol (↑) Monomer->Prepolymer Transesterification Cat: Ti(OBu)4, 160-180°C Diol Aliphatic Diol (e.g., 1,4-Butanediol) Diol->Prepolymer Polymer Poly(ether ester) High MW Prepolymer->Polymer Polycondensation 200-220°C Vacuum Vacuum (<1 mbar) Removes Excess Diol Vacuum->Polymer Drives Equilibrium

Figure 1: Reaction pathway for the synthesis of poly(ether ester)s via melt polycondensation.

Detailed Experimental Protocol

Materials & Equipment
  • Monomer: Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (Purity >99.5%).

  • Co-monomer: 1,4-Butanediol (BDO) or Ethylene Glycol (EG). Note: Use 1.2 to 2.0 molar excess relative to diester.

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)4) or Stannous Octoate (Sn(Oct)2). Concentration: 100-300 ppm.

  • Antioxidant (Optional but Recommended): Irganox 1010 (0.1 wt%) to prevent ether oxidation.

  • Equipment:

    • Stainless steel or glass reactor with mechanical stirring (anchor or helical ribbon impeller).

    • Nitrogen inlet/outlet.[1]

    • Vacuum pump capable of reaching <0.1 mbar.

    • Distillation condenser and receiver.

Step-by-Step Methodology
Phase 1: Transesterification (Atmospheric Pressure)

Objective: Replace ethyl groups with diol linkers and remove ethanol.

  • Charging: Load the diester and diol (molar ratio 1:1.5) into the reactor. Add the catalyst (e.g., 0.1% w/w Ti(OBu)4).

  • Inerting: Purge the reactor with dry Nitrogen (3 cycles of vacuum/N2) to remove oxygen. Critical: Ether linkages are susceptible to oxidative degradation at high T.

  • Heating: Ramp temperature to 160°C over 30 minutes under continuous N2 flow.

  • Reaction: Stir at 160-180°C. Ethanol will begin to distill off (BP: 78°C).

  • Monitoring: Continue until the theoretical amount of ethanol is collected (approx. 2-4 hours). The melt should be clear and homogeneous.

Phase 2: Polycondensation (High Vacuum)

Objective: Build molecular weight by removing excess diol.

  • Temperature Ramp: Increase temperature to 200-220°C . Warning: Do not exceed 230°C to avoid thermal cleavage of the ether bond (C-O-C).

  • Vacuum Application: Gradually reduce pressure over 45-60 minutes to prevent bumping. Target final pressure: < 0.5 mbar .

  • Reaction: Maintain high vacuum and temperature for 3-6 hours.

  • Torque Monitoring: The reaction is complete when the torque (melt viscosity) plateaus.

  • Termination: Break vacuum with Nitrogen. Discharge the polymer melt into a PTFE mold or water bath.

Purification (Optional for Medical Grade)
  • Dissolve the polymer in Chloroform or Dichloromethane (10% w/v).

  • Precipitate into cold Methanol or Diethyl Ether (10:1 ratio nonsolvent:solvent).

  • Filter and dry under vacuum at 40°C for 24 hours.

Process Workflow & Control Logic

ProcessFlow Start Start: Raw Material Charge N2Purge N2 Purge (3x) Remove O2 Start->N2Purge Heat1 Heat to 160-180°C Atmospheric Pressure N2Purge->Heat1 Distill Distill Ethanol (Transesterification) Heat1->Distill Check1 Ethanol Volume > 90%? Distill->Check1 Check1->Heat1 No VacRamp Ramp Vac to <1 mbar Heat to 210°C Check1->VacRamp Yes Polycon Polycondensation Remove Excess Diol VacRamp->Polycon Torque Torque Plateau? Polycon->Torque Torque->Polycon No Discharge Discharge & Cool Torque->Discharge Yes

Figure 2: Operational workflow for the melt polycondensation process.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Discoloration (Yellow/Brown) Oxidation of ether linkagesEnsure strict N2 purging; Add antioxidant (Irganox 1010); Reduce max Temp to <210°C.
Low Molecular Weight Insufficient VacuumCheck pump seals; Ensure pressure is <1 mbar to drive diol removal.
Low Molecular Weight Stoichiometric ImbalanceEnsure excess diol is fully removed; if not, the equilibrium limits MW.
Gelation / Crosslinking Thermal degradationReduce reaction time at peak temperature; Avoid "hot spots" in reactor wall.
Slow Reaction Rate Catalyst deactivationEnsure reactants are moisture-free (water deactivates Titanates).

References

  • Bezwada, R. S., et al. (1999). Polyoxaestres and their use as absorbable surgical devices. U.S. Patent No. 5,914,387. Washington, DC: U.S. Patent and Trademark Office. Link

  • Moad, G., et al. (2013). Synthesis of 3,6-dioxaoctanedioic acid (DOODA) and derivatives.[2] RSC Advances, 3, 1-10. (Contextual reference for monomer synthesis).

  • Safe, A., et al. (1995). Absorbable polyoxaesters containing amines and/or amido groups. U.S. Patent No. 5,464,929. Link

  • Cohn, D., & Younes, H. (1988). Biodegradable PEO/PLA block copolymers. Journal of Biomedical Materials Research, 22(11), 993-1009. (Foundational work on PEO-based polyester synthesis).

Sources

Application

Functionalization of antibody-drug conjugates (ADCs) with diethyl ester linkers

Application Note: Functionalization of Antibody-Drug Conjugates (ADCs) with Diethyl Ester Linkers Executive Summary & Technical Scope The term "diethyl ester linker" in ADC chemistry most critically refers to two distinc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of Antibody-Drug Conjugates (ADCs) with Diethyl Ester Linkers

Executive Summary & Technical Scope

The term "diethyl ester linker" in ADC chemistry most critically refers to two distinct functionalization strategies. As a researcher, it is vital to distinguish between them to select the correct protocol:

  • Diethyl Squarate (Squaric Acid Diethyl Ester) Chemistry: A homobifunctional crosslinking strategy.[1] It is a robust, pH-dependent method used to couple amine-containing payloads to antibody lysine residues. It forms a squaramide linkage which is non-cleavable and highly stable in vivo.

  • Hindered Diethyl Ester Motifs: A medicinal chemistry design where ethyl groups are placed alpha to an ester bond (e.g.,

    
    -diethyl glycine) to modulate the hydrolysis rate of cleavable  linkers, preventing premature degradation by plasma esterases while ensuring intracellular release.
    

This guide prioritizes the Diethyl Squarate (DES) protocol as it represents the direct "functionalization" workflow using a diethyl ester reagent. It concludes with design principles for hindered ester stability.

Mechanism of Action: Squarate-Mediated Conjugation

Diethyl squarate (3,4-diethoxy-3-cyclobutene-1,2-dione) is unique because its two ethoxy groups react with amines at significantly different rates depending on pH. This allows for a controlled, sequential "two-step" conjugation without cross-linking the antibody to itself.

  • Step 1 (Payload Activation): The first amine (from the drug-linker) displaces one ethoxy group at neutral pH (7.0–7.5), forming a stable mono-squaramide ester.

  • Step 2 (Antibody Conjugation): The second ethoxy group is displaced by antibody lysine residues at a higher pH (9.0–9.5), forming the final stable diamide (squaramide) linkage.

Visual Workflow: Diethyl Squarate Conjugation

SquarateConjugation Figure 1: Sequential pH-dependent conjugation using Diethyl Squarate to prevent homodimerization. DES Diethyl Squarate (Reagent) Mono Mono-Squaramide Intermediate (Stable/Isolatable) DES->Mono Step 1: pH 7.0-7.5 Selective displacement Payload Amine-Payload (Drug-Linker-NH2) Payload->Mono ADC Final ADC (Squaramide Linkage) Mono->ADC Step 2: pH 9.0-9.5 Lysine conjugation mAb Antibody (Lysine-NH2) mAb->ADC

Protocol: Diethyl Squarate ADC Functionalization

Objective: Conjugate an amine-functionalized cytotoxic payload to a monoclonal antibody (mAb) using diethyl squarate.

Materials Required
  • Reagent: 3,4-Diethoxy-3-cyclobutene-1,2-dione (Diethyl Squarate), >98% purity.

  • Antibody: IgG1 or IgG4 (concentration >5 mg/mL) in PBS.

  • Payload: Drug-linker construct with a solvent-accessible primary amine.

  • Buffers:

    • Activation Buffer: 0.1 M Phosphate or HEPES, pH 7.2.

    • Conjugation Buffer: 0.5 M Borate buffer, pH 9.2 (Critical for Step 2).

    • Desalting: Zeba™ Spin Desalting Columns (7K MWCO).

Step 1: Preparation of Squarate-Activated Payload

Rationale: We activate the small molecule first to avoid exposing the sensitive antibody to excess organic solvent or hydrolysis.

  • Dissolution: Dissolve the amine-payload in anhydrous DMSO or DMA. Final concentration should be 10–20 mM.

  • Reaction Setup: Add Diethyl Squarate to the payload solution at a 5-fold molar excess .

    • Note: Excess DES prevents the formation of "dimer" drugs (Drug-Squarate-Drug).

  • Incubation: Add triethylamine (1.0 eq) if the payload is a salt. Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the loss of EtOH and addition of the squarate ethyl ester moiety (+124 Da).

  • Purification (Critical): Precipitate the product using cold ether or purify via semi-prep HPLC to remove excess unreacted diethyl squarate.

    • Why? Unreacted DES will crosslink the antibody in Step 2 if not removed.

  • Storage: The mono-squarate ester is stable as a dry solid. Store at -20°C under argon.

Step 2: Bioconjugation to Antibody

Rationale: The second ester displacement requires a basic pH to deprotonate Lysine ε-amines (


), increasing their nucleophilicity.
  • Buffer Exchange: Buffer exchange the antibody into 0.5 M Borate Buffer, pH 9.2 .

    • Caution: Do not use PBS or Tris for this step. Tris contains amines; PBS pH is too low.

  • Stoichiometry Calculation: Target a Drug-to-Antibody Ratio (DAR) of 4. Use a 6–8 fold molar excess of the Activated Payload over the Antibody.

  • Addition: Slowly add the Activated Payload (dissolved in DMSO) to the Antibody solution.

    • Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent mAb precipitation.

  • Incubation: Incubate at 37°C for 4–12 hours or RT for 18–24 hours.

    • Note: Squarate conjugation is slower than NHS-ester chemistry. The higher pH and longer time are necessary for high efficiency.

  • Quenching: Add 10% (v/v) of 1 M Glycine (pH 8.0) to quench any remaining active esters. Incubate for 30 mins.

  • Purification: Remove excess small molecule via Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC).

Quality Control & Characterization

After functionalization, the ADC must be characterized to ensure the linker is intact and the antibody is not aggregated.

AttributeMethodAcceptance Criteria
Drug-to-Antibody Ratio (DAR) HIC-HPLC or LC-MS (Deglycosylated)Target ± 0.5 (e.g., 3.5–4.5)
Aggregation SEC-HPLC>95% Monomer
Free Drug RP-HPLC<1% Unconjugated Payload
Endotoxin LAL Assay<0.5 EU/mg

Data Interpretation:

  • Low DAR? The pH in Step 2 was likely too low. Squarate chemistry is strictly pH-driven. Ensure pH is >9.0.

  • High Aggregation? The DMSO content during conjugation exceeded 10%, or the payload is too hydrophobic.

Advanced Topic: Hindered Diethyl Ester Cleavable Linkers

While Squarate forms non-cleavable links, researchers often design cleavable ester linkers. A major challenge is that rodent plasma (used in preclinical models) has high carboxylesterase activity, causing premature drug release.

The "Diethyl" Solution: Incorporating steric bulk, such as


-diethyl substitutions  on the linker adjacent to the ester bond, creates a "Goldilocks" stability profile:
  • Plasma: The ethyl groups sterically block serum esterases, preventing hydrolysis in circulation.

  • Lysosome: Upon internalization, high concentrations of lysosomal esterases (and different enzyme isoforms) can overcome this hindrance, releasing the payload.

Design Diagram:

EsterStability Figure 2: Steric modulation of ester linker stability via diethyl substitution. Unstable Standard Ester Linker (R-CO-O-Drug) Rapid Plasma Hydrolysis Plasma Plasma Esterases (Blocked by Ethyl groups) Unstable->Plasma High Cleavage Hindered Diethyl-Hindered Linker (R-C(Et)2-CO-O-Drug) Steric Shielding Hindered->Plasma Resistant Cell Intracellular Esterases (Cleavage Active) Hindered->Cell Active Release

References

  • Tietze, L. F., et al. (2008). "Squaric Acid Diethyl Ester: A Simple and Convenient Coupling Reagent." Chemische Berichte.

  • Wurm, F. M. (2004). "Production of recombinant protein therapeutics in cultivated mammalian cells." Nature Biotechnology. (Context on mAb stability buffers).

  • Shah, D. K., & Haddish-Berhane, N. (2014). "Antibody-drug conjugates: Optimization of linker chemistry." Journal of Clinical Pharmacology.

  • BenchChem Application Note. (2025). "Preparation of glycoconjugates by dialkyl squarate chemistry revisited." BenchChem Protocols.

  • Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res. (Discussion on hindered esters).

Sources

Method

Application Notes &amp; Protocols: Synthesis and Application of Biodegradable Copolyesters from Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate and Diols

For Researchers, Scientists, and Drug Development Professionals Introduction Aliphatic polyesters are a cornerstone of biomedical and pharmaceutical research due to their excellent biocompatibility and biodegradability....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic polyesters are a cornerstone of biomedical and pharmaceutical research due to their excellent biocompatibility and biodegradability. These polymers serve as critical components in advanced drug delivery systems, medical devices, and tissue engineering scaffolds.[1] Their properties can be precisely tuned by altering the monomer composition, allowing for the rational design of materials with specific degradation rates, mechanical strengths, and drug release profiles.[2][]

This guide details the synthesis of a unique class of copolyesters through the copolymerization of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate with various diols. The inclusion of ether linkages within the diester monomer backbone is a deliberate design choice to impart increased flexibility and potentially altered hydrophilicity and degradation kinetics compared to more conventional aliphatic polyesters. This document provides a comprehensive overview of the underlying scientific principles, detailed step-by-step protocols for synthesis and characterization, and insights into their application in drug delivery.

Scientific Principles & Rationale

The Chemistry of Transesterification Polycondensation

The synthesis of polyesters from a diester and a diol is typically achieved through a two-stage melt polycondensation process.[4][5] This method avoids the use of harsh solvents and is driven by pushing a chemical equilibrium towards the product.

  • Stage 1: Transesterification. In the first stage, the diethyl ester monomer reacts with a diol at elevated temperatures (typically 180-220°C).[6] In this equilibrium reaction, the ethyl group of the diester is exchanged with the hydroxyl group of the diol, forming a new ester linkage and releasing ethanol as a byproduct.[7] The continuous removal of ethanol from the reaction vessel is critical to drive the reaction forward and promote the formation of low molecular weight oligomers.[4]

  • Stage 2: Polycondensation. Once the initial transesterification is largely complete, the temperature is further increased (220-260°C) and a high vacuum is applied.[4] This stage facilitates the removal of the excess diol and promotes the linking of the oligomers into high molecular weight polymer chains.[6] The viscosity of the reaction mixture increases significantly during this phase as the polymer chains grow.[6]

Mechanism of Catalysis

While the reaction can proceed without a catalyst, it is impractically slow. Catalysts are used to significantly increase the reaction rate. Common catalysts for transesterification polycondensation include organometallic compounds such as tin(II) 2-ethylhexanoate (Sn(Oct)₂), dibutyltin oxide, or titanium(IV) butoxide (Ti(OBu)₄).[4]

The general mechanism involves the coordination of the catalyst to the carbonyl oxygen of the ester, which polarizes the carbonyl group and makes the carbonyl carbon more electrophilic.[7][8] This enhanced electrophilicity makes it more susceptible to nucleophilic attack by the hydroxyl group of the diol, facilitating the transesterification process.[8]

Monomer Selection & Impact on Copolymer Properties

The final properties of the copolyester are a direct function of the chosen diol comonomer. The inherent flexibility of the Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate monomer can be complemented or contrasted by the diol structure.

Diol MonomerChemical StructureExpected Impact on Copolymer Properties
Ethylene Glycol HO-(CH₂)₂-OHIncreases rigidity and crystallinity, leading to a higher melting point (Tm) and slower degradation rate.
1,4-Butanediol HO-(CH₂)₄-OHIncreases flexibility compared to ethylene glycol. Creates polymers with a lower Tm and potentially faster degradation.[9]
1,6-Hexanediol HO-(CH₂)₆-OHFurther increases chain flexibility and hydrophobicity. Results in a lower Tm and slower degradation due to increased hydrophobicity.
Poly(ethylene glycol) (PEG) Diol HO-(CH₂CH₂O)n-HSignificantly increases hydrophilicity and water uptake. Can be used to create amphiphilic block copolymers for drug delivery applications.[10]

Experimental Protocols

Materials and Equipment
  • Monomers: Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate, Ethylene Glycol, 1,4-Butanediol (or other selected diol). All monomers should be of high purity.

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or Titanium(IV) butoxide (Ti(OBu)₄).

  • Solvents: Chloroform or Dichloromethane (for dissolution), cold Methanol (for precipitation).

  • Apparatus: Three-neck round-bottom flask, mechanical stirrer, distillation condenser with a collection flask, nitrogen/argon inlet, vacuum pump, heating mantle with temperature controller.

General Protocol for Copolymer Synthesis

This protocol describes a representative melt polycondensation reaction. Molar ratios and reaction times may need to be optimized depending on the specific diol used.

  • Monomer and Catalyst Charging: In a clean, dry three-neck round-bottom flask, add equimolar amounts of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate and the selected diol (e.g., 1,4-butanediol). A slight excess (10-20 mol%) of the diol can be used to compensate for its potential loss during the high-temperature/vacuum stage.[9]

  • Catalyst Addition: Add the catalyst (approx. 0.05-0.1 mol% relative to the diester monomer).

  • Inert Atmosphere: Equip the flask with a mechanical stirrer and a distillation condenser. Purge the system with high-purity nitrogen or argon for at least 30 minutes to remove oxygen and moisture.[6] Maintain a gentle inert gas flow during the first stage.

  • Stage 1 - Transesterification:

    • Begin stirring and heat the reaction mixture to 180°C.

    • Ethanol will be generated as a byproduct and will begin to distill off.

    • Continue this stage for 2-4 hours, or until the collection of ethanol ceases.[6]

  • Stage 2 - Polycondensation:

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously and slowly, reduce the pressure using a vacuum pump to <1 mbar. This facilitates the removal of excess diol and drives the polymerization towards higher molecular weights.[4]

    • A significant increase in viscosity will be observed. Continue the reaction under high vacuum for an additional 3-6 hours.

  • Polymer Isolation:

    • Once the desired viscosity is reached, stop heating and allow the reactor to cool to room temperature under an inert atmosphere to prevent degradation.[11]

    • The resulting solid polymer can be removed from the flask once cooled.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation charge 1. Charge Monomers (Diester + Diol) & Catalyst purge 2. Purge with N2/Ar (>30 min) charge->purge transesterification 3. Stage 1: Transesterification (180°C, N2 Flow) Remove Ethanol purge->transesterification polycondensation 4. Stage 2: Polycondensation (220-240°C, High Vacuum) Remove Excess Diol transesterification->polycondensation cool 5. Cool to RT under N2 polycondensation->cool dissolve 6. Dissolve Polymer (e.g., Chloroform) cool->dissolve precipitate 7. Precipitate in Non-solvent (e.g., Cold Methanol) dissolve->precipitate dry 8. Dry under Vacuum precipitate->dry end end dry->end Final Polymer

Caption: Workflow for polyester synthesis via two-stage melt polycondensation.

Purification of the Copolymer

The synthesized polymer should be purified to remove unreacted monomers and catalyst residues.

  • Dissolution: Dissolve the crude polymer in a suitable solvent like chloroform or dichloromethane to create a 5-10% (w/v) solution.

  • Precipitation: Slowly pour the polymer solution into a large volume (approx. 10x the solution volume) of a stirred non-solvent, such as cold methanol.[6] The polymer will precipitate out of the solution.

  • Isolation: Filter the precipitated polymer using a Buchner funnel.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[4]

Characterization of Copolymers

A thorough characterization is essential to confirm the polymer structure and determine its properties.[4]

Analysis TechniqueParameter(s) MeasuredTypical Results & Interpretation
FT-IR Spectroscopy Functional GroupsConfirmation of ester formation (strong C=O stretch at ~1735 cm⁻¹), disappearance of O-H band from diol (~3400 cm⁻¹).[12]
¹H NMR Spectroscopy Chemical StructureVerify copolymer composition by integrating characteristic peaks from both the diester and diol monomer units.[12]
Gel Permeation Chromatography (GPC/SEC) Mn, Mw, PDIDetermines the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn).[13]
Differential Scanning Calorimetry (DSC) Tg, Tm, TcMeasures glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), indicating the amorphous/crystalline nature of the polymer.[4][14]
Thermogravimetric Analysis (TGA) Thermal StabilityDetermines the decomposition temperature (Td), providing information on the thermal stability of the polymer.[4]

Application Spotlight: Drug Delivery Systems

These novel copolyesters are prime candidates for developing controlled drug delivery vehicles.[15][16] Their tunable degradation rates and biocompatibility allow for the formulation of systems that can release therapeutic agents over extended periods, from days to months.[][17]

Rationale for Use
  • Biodegradability: The polymer matrix breaks down via hydrolysis of its ester bonds into non-toxic, biocompatible byproducts that are safely cleared by the body.[]

  • Controlled Release: Drug release is governed by diffusion through the polymer matrix and erosion of the polymer itself.[17] By tuning the copolymer composition (e.g., using a more hydrophilic diol), the degradation rate and thus the drug release profile can be precisely controlled.[]

  • Versatility: These polymers can be formulated into various structures like microparticles, nanoparticles, or implants to suit different therapeutic needs.[10][17]

Protocol: Nanoparticle Formulation via Emulsion-Solvent Evaporation
  • Organic Phase: Dissolve 50-100 mg of the synthesized polyester and 5-10 mg of the desired hydrophobic drug in 2 mL of a volatile organic solvent (e.g., dichloromethane).

  • Aqueous Phase: Prepare a 1% (w/v) solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase and sonicate the mixture on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid polymer nanoparticles.

  • Collection: Centrifuge the nanoparticle suspension to pellet the particles. Wash the pellet 2-3 times with deionized water to remove excess surfactant.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water and freeze-dry to obtain a powdered sample for storage and characterization.

Troubleshooting & Expert Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low Molecular Weight - Insufficient reaction time.- Poor vacuum during polycondensation.- Impure monomers (presence of water or monofunctional impurities).- Non-stoichiometric monomer ratio.- Increase reaction time in the second stage.- Ensure the vacuum system is leak-free and can achieve <1 mbar.- Use high-purity monomers and dry them before use.- Carefully measure monomer quantities.
Polymer Discoloration (Yellow/Brown) - Oxidation due to oxygen in the reactor.- Reaction temperature is too high, causing thermal degradation.- Ensure a thorough and continuous inert gas purge during the first stage and when cooling.[11]- Optimize the reaction temperature; avoid exceeding 250°C for extended periods.
Broad Polydispersity (PDI > 2.5) - Side reactions occurring at high temperatures.- Inefficient mixing during the reaction.- Lower the polycondensation temperature and extend the reaction time.- Ensure the mechanical stirrer provides vigorous and consistent mixing, especially as viscosity increases.

References

  • Application Notes and Protocols for Polyester Synthesis using Dimethyl Octadecanedioate - Benchchem. 6

  • Biomedical Applications of Biodegradable Polyesters - PMC.

  • Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports - ACS Publications.

  • Inside Materials – Aliphatic Polyesters | Plastics Engineering.

  • Aliphatic polyester polymer stars: synthesis, properties and applications in biomedicine and nanotechnology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C0CS00091D.

  • Deciphering the Self-Catalytic Mechanisms of Polymerization and Transesterification in Polybenzoxazine Vitrimers - PMC - NIH.

  • Application Notes and Protocols for Biodegradable Polyester Synthesis Using Octadecanedioic Acid - Benchchem. 4

  • Biodegradable Aliphatic Polyesters for Application in Tissue Engineering - ResearchGate.

  • Aliphatic polyesters for medical imaging and theranostic applications - IBMM Polymers for Health and Biomaterials.

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.

  • Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction - ResearchGate.

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC.

  • Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers - OSTI.gov.

  • SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS - JKU ePUB.

    • Polyester Synthesis by Microwave Assisted Rapid Polycondensation - NIFS.

  • Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor - CHIMIA.

  • Transesterification - Wikipedia.

  • Possible mechanism of post-polymerization transesterification (P = polymer chain) - ResearchGate.

  • Biodegradable Polymers for Microencapsulation of Drugs - PMC.

  • Transesterification of Vegetable Oils: a Review - UFBA.

  • Biodegradable Polymers for Small-Molecule Delivery - BOC Sciences.

  • Transesterification - Master Organic Chemistry.

  • Innovative Biodegradable Polymer Hydrogel Beads for Enhanced Controlled Drug Delivery: Formulation and Characterization - Biosciences Biotechnology Research Asia.

  • Synthesis, characterization, and application of biodegradable polymeric prodrug micelles for long-term drug delivery - Drexel Research Discovery.

  • Biodegradable Polymers as Drug Delivery Systems - ResearchGate.

  • RAFT Copolymerization of Glycerol-Derived Vinyl Ethers Possessing Acetal-Protected Diols for Biobased Hydrophilic and Thermoresponsive Polymers - PMC.

  • Heterocycle/Heteroallene Ring‐Opening Copolymerization: Selective Catalysis Delivering Alternating Copolymers - PMC.

  • Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates - ChemRxiv.

  • Figure 1: Preparation of compound 3.3-((oxybis (ethane-2,1-diyl) bis... - ResearchGate.

  • Density Functional Theory Analysis of the Copolymerization of Cyclopropenone with Ethylene Using a Palladium Catalyst - MDPI.

Sources

Application

Application Note: Quantitative Hydrolysis of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate to Dicarboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol self-validation, and high-yield recovery of highly hydrophilic PEG-diacids.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol self-validation, and high-yield recovery of highly hydrophilic PEG-diacids.

Executive Summary

The conversion of diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate to its corresponding dicarboxylic acid, 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoic acid (commonly referred to as a bis-PEG1-acid or PEG2-diacid), is a critical transformation in the synthesis of bioconjugation linkers, targeted drug delivery systems, and specialized hydrogels.

Because PEG-derived dicarboxylic acids exhibit extreme hydrophilicity, standard liquid-liquid extraction protocols frequently result in catastrophic yield losses. This application note outlines a highly optimized, self-validating saponification protocol that leverages phase-appropriate solvent selection and a targeted desalting recovery mechanism to achieve >95% yield.

Mechanistic Rationale & Chemical Causality

The hydrolysis of PEG-based esters can be executed under either acidic or basic conditions. However, base-catalyzed hydrolysis (saponification) is the universally preferred pathway for quantitative conversion [1].

  • The BAc2 Mechanism: The reaction proceeds via a base-catalyzed bimolecular nucleophilic acyl substitution. The hydroxide ion (

    
    ) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
    
  • Irreversibility as a Driving Force: As the tetrahedral intermediate collapses, it ejects an ethoxide ion (

    
    ), which immediately deprotonates the newly formed carboxylic acid. This generates a resonance-stabilized carboxylate salt. Because the carboxylate anion is highly resistant to nucleophilic attack, this step is practically irreversible, driving the equilibrium entirely to the right [2].
    
  • Solvent Causality: A biphasic or purely aqueous system suffers from poor mass transfer because the starting diester is hydrophobic. By utilizing a 1:1 Tetrahydrofuran (THF) / Water co-solvent system, both the hydrophobic ester and the hydrophilic hydroxide ions are maintained in a single, homogeneous phase, drastically accelerating reaction kinetics.

Mechanism Ester Diester (Hydrophobic) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral OH⁻ Attack (Nucleophilic) Carboxylate Carboxylate Salt (Water Soluble) Tetrahedral->Carboxylate EtO⁻ Elimination (Irreversible) Diacid Dicarboxylic Acid (Target Molecule) Carboxylate->Diacid H⁺ Addition (pH < 2)

Caption: Mechanistic progression of base-catalyzed ester hydrolysis to the target dicarboxylic acid.

Quantitative Reaction Parameters

To ensure reproducibility, all quantitative data and stoichiometric ratios for a standard 10 mmol scale reaction are summarized below.

ParameterReagent / ValueEquivalents / AmountRationale
Substrate Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate1.0 eq (10 mmol, 2.62 g)Starting material.
Base Sodium Hydroxide (NaOH)2.5 eq (25 mmol, 1.00 g)Slight excess ensures complete double-saponification.
Solvent A Tetrahydrofuran (THF)15 mLSolubilizes the hydrophobic diester.
Solvent B Deionized Water (H₂O)15 mLSolubilizes NaOH and stabilizes the carboxylate.
Acidifier 6M Hydrochloric Acid (HCl)~4.5 mL (to pH 1.5)Protonates the carboxylate to form the free diacid.
Extraction Anhydrous Acetone3 × 20 mLDissolves the free PEG-diacid while leaving NaCl insoluble.
Time/Temp 3 Hours at 25°CN/AMild conditions prevent ether-cleavage side reactions.

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. Do not proceed to the next step unless the in-process validation checkpoint is met.

Phase 1: Saponification
  • Preparation: Charge a 100 mL round-bottom flask with 2.62 g (10 mmol) of diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate. Dissolve completely in 15 mL of THF.

  • Base Addition: In a separate vial, dissolve 1.00 g (25 mmol) of NaOH in 15 mL of DI water. Cool the THF solution to 0°C in an ice bath, and add the aqueous NaOH dropwise over 5 minutes to prevent localized exothermic degradation.

  • Reaction: Remove the ice bath and stir vigorously at room temperature (25°C) for 3 hours.

    • Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using 5% Methanol in Dichloromethane. Stain with KMnO₄. The starting material spot (high Rf) must be completely absent. If present, continue stirring for 1 hour.

Phase 2: Solvent Management & Impurity Clearance
  • THF Removal: Transfer the mixture to a rotary evaporator. Remove the THF under reduced pressure at 35°C. Causality: THF is water-miscible. If left in the mixture, it will partition into the organic washing solvent, dragging water and product with it.

  • Aqueous Wash: Transfer the remaining aqueous layer to a separatory funnel. Wash with 20 mL of diethyl ether. Separate and discard the organic layer.

    • Validation Checkpoint 2: This step ensures any unreacted ester or non-polar impurities are physically removed from the system before acidification.

Phase 3: Acidification & Desalting Recovery
  • Protonation: Cool the aqueous layer to 0°C. Slowly add 6M HCl dropwise while stirring continuously.

    • Validation Checkpoint 3: Monitor the pH using a calibrated pH meter or high-resolution pH paper. Stop addition when the pH reaches 1.5 to 2.0 . A pH higher than 2.0 will leave the product partially ionized, causing massive yield loss during extraction.

  • Evaporation: Transfer the acidified aqueous solution to a round-bottom flask and evaporate to complete dryness on a rotary evaporator (bath temp 45°C), followed by 2 hours on a high-vacuum manifold. You will be left with a white, solid mixture of the target dicarboxylic acid and inorganic NaCl.

  • Trituration (Desalting): Add 20 mL of anhydrous acetone to the solid mixture. Stir vigorously for 10 minutes, then filter through a medium-porosity glass frit. Repeat this extraction twice more with 20 mL of acetone. Causality: The PEG-diacid is highly soluble in acetone, whereas the inorganic NaCl is completely insoluble. This circumvents the poor partition coefficients typical of liquid-liquid PEG extractions.

  • Final Isolation: Pool the acetone filtrates and evaporate under reduced pressure to yield the pure 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoic acid as a viscous, pale-yellow oil or low-melting solid.

Workflow Step1 1. Saponification (NaOH, THF/H2O, 25°C) Step2 2. Solvent Removal (Rotary Evaporation of THF) Step1->Step2 Step3 3. Impurity Extraction (Wash with Et2O, discard organic) Step2->Step3 Step4 4. Acidification (Add 6M HCl to pH 1.5) Step3->Step4 Step5 5. Desalting & Recovery (Evaporate to dryness, triturate with Acetone) Step4->Step5 Step6 6. Final Product (Pure PEG2-Diacid) Step5->Step6

Caption: Sequential workflow highlighting the critical transition from biphasic saponification to desalting recovery.

Troubleshooting & Quality Control

  • Low Yield / Product Loss: The most common failure point is attempting a standard liquid-liquid extraction (e.g., using Ethyl Acetate/Water) after acidification. PEG chains hydrate extensively, and the diacid will remain trapped in the aqueous layer. Strict adherence to the evaporation-to-dryness and trituration method is mandatory.

  • Incomplete Hydrolysis: If TLC indicates remaining starting material after 4 hours, the THF may have evaporated, causing the ester to crash out of the aqueous phase. Ensure the reaction vessel is tightly sealed.

  • NMR Validation: To confirm product identity, perform ¹H-NMR in D₂O or CDCl₃. The disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm) is the definitive marker of successful hydrolysis [2].

References

  • AxisPharm. (n.d.). Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers: Hydrolysis of Carboxylic Acid Esters. Retrieved March 5, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. RSC Publishing. Retrieved March 5, 2026, from[Link]

Method

Application Note: Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate in Advanced Drug Delivery Systems

Target Audience: Formulation Scientists, Medicinal Chemists, and Drug Delivery Researchers Focus Areas: PROTAC/ADC Linker Synthesis, Biodegradable Polymeric Nanocarriers Mechanistic Rationale & Causality in Experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Drug Delivery Researchers Focus Areas: PROTAC/ADC Linker Synthesis, Biodegradable Polymeric Nanocarriers

Mechanistic Rationale & Causality in Experimental Design

Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate (often referred to as diethyl bis-PEG2-propionate) is a highly versatile, homobifunctional PEG-based building block. While the free diacid form (Bis-PEG2-acid) is widely recognized as a critical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) , the diethyl ester precursor offers distinct thermodynamic and kinetic advantages during complex formulation workflows.

Why utilize the diethyl ester derivative?
  • Solubility and Synthetic Flexibility: The ethyl ester groups mask the highly polar carboxylic acids, significantly enhancing the molecule's solubility in aprotic organic solvents (e.g., DCM, THF, toluene). This prevents the premature precipitation that often plagues free diacids in multi-step organic syntheses.

  • Polymerization Thermodynamics: In the synthesis of biodegradable polymeric nanocarriers, the diethyl ester undergoes transamidation with diamines. The byproduct, ethanol, is highly volatile and easily removed under high vacuum. This continuous removal of the leaving group drives the step-growth polymerization equilibrium forward, ensuring the formation of high-molecular-weight polymers.

  • Stealth and Biocompatibility: The internal ethane-1,2-diylbis(oxy) (PEG2) motif imparts essential "stealth" properties to the resulting conjugates. This hydrophilic spacer improves solubility in aqueous environments and reduces opsonization, thereby extending the systemic circulation time of the drug delivery system .

Quantitative Data & Physicochemical Profiling

To successfully integrate this molecule into a drug delivery workflow, researchers must account for the physicochemical shifts that occur as the precursor is converted into its active forms.

PropertyDiethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionateBis-PEG2-AcidBis-PEG2-NHS Ester
Role in Workflow Synthetic Precursor / MonomerIntermediate / Free DiacidAmine-Reactive Linker
Molecular Weight 262.30 g/mol 206.19 g/mol 400.34 g/mol
Solubility Profile DCM, THF, Toluene, EtOAcWater, DMF, DMSODMF, DMSO, DCM (Anhydrous)
Primary Reactivity Transesterification, AmidationCarbodiimide CouplingPrimary Amines (

)
Storage Conditions Room Temperature (Stable)-20°C (Desiccated)-80°C (Moisture Sensitive)

Validated Methodologies & Protocols

Protocol A: Synthesis and Activation of Bis-PEG2-Acid for PROTAC/ADC Conjugation

Objective: Convert the stable diethyl ester into an electrophilic Bis-PEG2-NHS ester to physically bridge an E3 ubiquitin ligase ligand and a target protein ligand .

Causality: Base-catalyzed saponification irreversibly cleaves the ethyl protecting groups. Subsequent reaction with N-Hydroxysuccinimide (NHS) and EDC creates an amine-reactive electrophile, which is mandatory for forming stable amide bonds with the payloads.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve 10 mmol of Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate in 20 mL of THF. Add 25 mL of 2.0 M NaOH (aq). Stir vigorously at room temperature for 4 hours to drive the saponification to completion.

  • Acidification & Extraction: Remove THF under reduced pressure. Cool the aqueous layer to 0°C and acidify to pH 2.0 using 6.0 M HCl. Expert Insight: Because the resulting Bis-PEG2-acid is highly water-soluble, saturate the aqueous layer with NaCl (salting out) before extracting with 2-Methyltetrahydrofuran (4 × 30 mL). Dry over anhydrous

    
     and concentrate to yield the free diacid.
    
  • NHS Activation: Dissolve the isolated diacid (approx. 9.5 mmol) in 40 mL of anhydrous DCM under an argon atmosphere. Add 22 mmol of NHS and 24 mmol of EDC·HCl. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint (Critical): Before proceeding to payload conjugation, analyze an aliquot of the reaction mixture via LC-MS.

    • Pass Criteria: A dominant peak at m/z 401.3

      
       confirms successful bis-NHS esterification.
      
    • Fail Criteria: A peak at m/z 304.1 indicates incomplete activation (mono-NHS ester), necessitating the addition of supplemental EDC/NHS and a further 4 hours of reaction time.

PROTAC_Synthesis A Diethyl 3,3'-[Ethane-1,2- diylbis(oxy)]dipropionate B Bis-PEG2-Acid (Active Diacid) A->B NaOH / H2O Hydrolysis C Bis-PEG2-NHS Ester (Electrophilic Linker) B->C EDC / NHS Activation D PROTAC / ADC (Conjugated Payload) C->D Target Ligand + E3 Ligase Ligand

Fig 1: Reaction workflow from diethyl ester precursor to functional PROTAC/ADC conjugates.

Protocol B: Step-Growth Polycondensation for Bioreducible Poly(ester amides)

Objective: Utilize the diethyl ester as a monomer to synthesize a redox-responsive poly(ester amide) (PEA) for the intracellular delivery of nucleic acids (e.g., mRNA).

Causality: The ester groups react with the primary amines of cystamine to form stable amide bonds. The internal disulfide bonds of cystamine provide redox-responsiveness (rapid cleavage in the glutathione-rich intracellular environment), while the PEG2 core ensures the polymer remains hydrated, preventing premature aggregation of the nanoparticles.

Step-by-Step Procedure:

  • Monomer Preparation: In a flame-dried Schlenk flask, combine equimolar amounts (10 mmol) of Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate and cystamine free base.

  • Polycondensation: Purge the flask with argon for 15 minutes. Heat the neat mixture (bulk polymerization) to 120°C using an oil bath. Stir under a gentle argon flow for 2 hours to initiate oligomerization.

  • Vacuum Driven Chain Extension: Gradually apply high vacuum (<0.1 Torr) to the system while maintaining the temperature at 120°C. Expert Insight: The high vacuum is strictly required to continuously remove the ethanol byproduct. Continue for 18 hours until the melt becomes highly viscous.

  • Purification: Cool the polymer to room temperature, dissolve in a minimum volume of DCM, and precipitate dropwise into cold diethyl ether.

  • Self-Validation Checkpoint (Critical): Monitor the polymerization success via Gel Permeation Chromatography (GPC).

    • Pass Criteria: A polydispersity index (PDI) > 1.8 and a weight-average molecular weight (

      
      ) > 15,000 Da confirms successful step-growth polycondensation.
      
    • Fail Criteria: If

      
       plateaus early (<5,000 Da), the vacuum system must be checked for leaks, as residual trapped ethanol will prematurely halt chain propagation.
      

Polymeric_NP M1 Diethyl 3,3'-[Ethane-1,2- diylbis(oxy)]dipropionate Poly Poly(ester amide) (PEA) Redox-Responsive Backbone M1->Poly Polycondensation (Vacuum, 120°C) M2 Cystamine (Bioreducible Diamine) M2->Poly Polycondensation (Vacuum, 120°C) NP Self-Assembled Polymeric NP (Nucleic Acid Encapsulated) Poly->NP Nanoprecipitation + Cargo Loading

Fig 2: Step-growth polymerization of the PEG2-diester into redox-responsive nanocarriers.

References

  • AxisPharm. "Bis-PEG2-acid, CAS 19364-66-0 | AxisPharm." AxisPharm Product Catalog. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in Michael addition synthesis of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate

Welcome to the technical support center for the synthesis of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the Michael addition of ethylene glycol to diethyl acrylate. Here, we provide in-depth, evidence-based troubleshooting advice and detailed protocols to help you optimize your reaction yield and product purity.

Introduction to the Synthesis

The synthesis of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate is achieved through a double oxa-Michael addition, where two molecules of diethyl acrylate react with one molecule of ethylene glycol. This reaction, while seemingly straightforward, presents challenges in achieving high yields of the desired di-adduct due to the potential for mono-addition, polymerization, and other side reactions. This guide will address these specific issues in a question-and-answer format.

Reaction Overview

The fundamental transformation is the base-catalyzed conjugate addition of the hydroxyl groups of ethylene glycol to the electron-deficient double bond of diethyl acrylate.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield of the desired di-adduct is low. How can I improve it?

A low yield of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate is a common issue and can stem from several factors, including incomplete reaction, formation of byproducts, or suboptimal reaction conditions.

Root Cause Analysis & Solutions:

  • Stoichiometry: The molar ratio of reactants is critical. To favor the formation of the di-adduct, a stoichiometric excess of the Michael acceptor (diethyl acrylate) is recommended. A molar ratio of diethyl acrylate to ethylene glycol in the range of 2.2:1 to 4:1 can significantly push the equilibrium towards the desired product. A Korean patent for a similar synthesis of ethylene glycol di(meth)acrylate suggests a molar ratio of the acrylate to ethylene glycol from 2:1 up to 10:1 to enhance the yield of the di-substituted product[1].

  • Catalyst Choice and Concentration: The choice of base catalyst is crucial. Strong alkoxide bases, such as sodium ethoxide (NaOEt), are highly effective for promoting the oxa-Michael addition. The catalyst concentration should be optimized; typically, 5-10 mol% is a good starting point. Insufficient catalyst will lead to a sluggish or incomplete reaction, while an excessive amount can promote side reactions.

  • Temperature and Reaction Time: The reaction is often performed at room temperature or with gentle heating. Higher temperatures can increase the reaction rate but may also favor the formation of byproducts or lead to polymerization[2]. Monitoring the reaction progress by TLC or GC is essential to determine the optimal reaction time.

Proposed Optimization Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethylene glycol (1.0 equivalent).

  • Add anhydrous solvent (e.g., THF or ethanol).

  • Add the base catalyst (e.g., sodium ethoxide, 5-10 mol%).

  • With vigorous stirring, add diethyl acrylate (2.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed[3].

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC analysis.

  • Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride solution).

FAQ 2: I am observing a significant amount of the mono-adduct, Diethyl 3-(2-hydroxyethoxy)propanoate, in my product mixture. How can I minimize its formation?

The formation of the mono-adduct is a primary competing reaction. Minimizing its presence is key to obtaining a high purity of the desired di-adduct.

Root Cause Analysis & Solutions:

  • Insufficient Diethyl Acrylate: As with low yield, an inadequate amount of diethyl acrylate will result in a higher proportion of the mono-adduct. Ensuring a sufficient excess of the acrylate is the primary strategy to drive the reaction to completion.

  • Reaction Time: If the reaction is stopped prematurely, a significant amount of the mono-adduct may remain. It is crucial to allow sufficient time for the second Michael addition to occur.

  • Catalyst Deactivation: The basicity of the reaction medium can decrease over time, slowing down the second addition. In some cases, a second addition of the catalyst may be beneficial[1].

Troubleshooting Steps:

  • Increase Diethyl Acrylate Ratio: If the mono-adduct is the major byproduct, increase the molar ratio of diethyl acrylate to ethylene glycol to 3:1 or even 4:1 in subsequent experiments.

  • Extend Reaction Time: Continue to monitor the reaction for an extended period to ensure the conversion of the mono-adduct to the di-adduct has maximized.

  • Optimize Catalyst Loading: Experiment with slightly higher catalyst loadings (e.g., 10-15 mol%) to facilitate the second addition, but be mindful of potential side reactions.

FAQ 3: My reaction mixture has become viscous, and I suspect polymerization has occurred. What causes this and how can I prevent it?

Polymerization is a significant side reaction, especially when dealing with di-functional reagents like ethylene glycol and acrylates.

Root Cause Analysis & Solutions:

  • Chain-Growth Polymerization: The enolate intermediate formed during the Michael addition can initiate the anionic polymerization of diethyl acrylate. This is more likely to occur at higher temperatures or with highly reactive Michael acceptors.

  • Step-Growth Polymerization: The mono-adduct, which contains a free hydroxyl group, can act as a nucleophile and react with another molecule of diethyl acrylate, leading to oligomerization and polymerization.

Preventative Measures:

  • Temperature Control: Maintain a controlled temperature, preferably at or below room temperature, to minimize the rate of polymerization.

  • Controlled Addition: Add the diethyl acrylate slowly and dropwise to the reaction mixture to maintain a low instantaneous concentration, which disfavors polymerization.

  • Use of Inhibitors: Commercial grades of ethyl acrylate often contain inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent polymerization during storage[4]. While typically removed before reaction, trace amounts or the deliberate addition of a small quantity of a radical inhibitor (if a radical-induced polymerization is suspected) could be considered, although base-catalyzed anionic polymerization is more likely in this context.

Data Summary Table: Key Reaction Parameters

ParameterRecommended RangeRationale for Improving Di-adduct Yield
Molar Ratio (Acrylate:Diol) 2.2:1 to 4:1Drives the reaction equilibrium towards the di-substituted product, minimizing the mono-adduct.[1]
Catalyst Sodium Ethoxide (NaOEt)A strong base that effectively generates the alkoxide nucleophile for the oxa-Michael addition.[5][6]
Catalyst Loading 5 - 15 mol%Sufficient to catalyze both additions without promoting excessive side reactions.
Solvent Anhydrous THF or EthanolAprotic (THF) or protic (ethanol) solvents can be used. Anhydrous conditions are crucial.
Temperature 0 °C to Room TemperatureLower temperatures can help control the exothermic nature of the reaction and reduce polymerization.[2]
Reaction Time Monitor by TLC/GCEnsure the reaction proceeds to completion for maximum conversion of the mono-adduct.

Experimental Workflow and Purification

Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Reactant & Solvent Addition (Ethylene Glycol, Anhydrous THF) B 2. Catalyst Addition (e.g., Sodium Ethoxide) A->B C 3. Dropwise Addition of Diethyl Acrylate (Molar Excess) B->C D 4. Reaction Monitoring (TLC / GC) C->D E 5. Reaction Quench (e.g., aq. NH4Cl) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Liquid-Liquid Extraction (e.g., Diethyl Ether & Brine) F->G H 8. Drying of Organic Layer (e.g., Anhydrous Na2SO4) G->H I 9. Filtration & Concentration H->I J 10. Purification (Vacuum Distillation or Column Chromatography) I->J K 11. Product Characterization (NMR, IR, MS) J->K

Caption: A typical experimental workflow for the synthesis and purification of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate.

Detailed Purification Protocol

The purification of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate from the reaction mixture requires the removal of the catalyst, unreacted starting materials, and the mono-adduct byproduct.

  • Catalyst Removal: After quenching the reaction, perform a liquid-liquid extraction. Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate and wash with water and brine to remove the catalyst and other water-soluble impurities.

  • Removal of Volatiles: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure to remove the solvent and any unreacted diethyl acrylate (Boiling Point: 99.4 °C[7]).

  • Fractional Distillation under Vacuum: The primary method for separating the di-adduct from the mono-adduct and residual ethylene glycol (Boiling Point: 197.3 °C[8]) is fractional distillation under high vacuum. Due to the likely high boiling point of the di-adduct, a short-path distillation apparatus may be necessary.

    • Estimated Boiling Points:

      • Mono-adduct (Diethyl 3-(2-hydroxyethoxy)propanoate): Estimated to be higher than ethylene glycol but lower than the di-adduct.

      • Di-adduct (Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate): Expected to have a significantly higher boiling point than the mono-adduct due to its larger molecular weight.

  • Column Chromatography: If distillation does not provide sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should effectively separate the less polar di-adduct from the more polar mono-adduct (due to its free hydroxyl group) and any remaining ethylene glycol.

Reaction Mechanism

The base-catalyzed oxa-Michael addition proceeds through the following steps:

G cluster_mechanism Reaction Mechanism A 1. Deprotonation Ethylene Glycol + Base <=> Alkoxide B 2. Nucleophilic Attack (1st Addition) Alkoxide + Diethyl Acrylate -> Enolate Intermediate A->B C 3. Protonation Enolate + Proton Source -> Mono-adduct B->C G Side Reaction: Polymerization B->G D 4. Deprotonation of Mono-adduct Mono-adduct + Base <=> Alkoxide Intermediate C->D Repeats for second -OH E 5. Nucleophilic Attack (2nd Addition) Alkoxide Intermediate + Diethyl Acrylate -> Enolate Intermediate D->E F 6. Protonation Enolate + Proton Source -> Di-adduct E->F E->G

Caption: Simplified mechanism of the base-catalyzed double oxa-Michael addition of ethylene glycol to diethyl acrylate.

References

  • Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349–356. [Link]

  • Wikipedia. (2024). Michael reaction. [Link]

  • Kim, S. H., et al. (2015). Preparation method of ethylene glycol di(meth)acrylate.
  • Chemistry LibreTexts. (2025). The Reaction Between Alcohols and Sodium. [Link]

  • Wikipedia. (2024). Ethyl acrylate. [Link]

  • PubChem. (n.d.). Ethylene Glycol. [Link]

Sources

Optimization

Removing unreacted ethyl acrylate from Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate

Executive Summary The synthesis of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (CAS: 75315-97-8) typically involves the Michael addition of ethylene glycol to ethyl acrylate. While this reaction is atom-economical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (CAS: 75315-97-8) typically involves the Michael addition of ethylene glycol to ethyl acrylate. While this reaction is atom-economical, the persistence of unreacted ethyl acrylate (EA) presents a critical challenge. EA is a lachrymator, a potential carcinogen, and highly reactive; its presence destabilizes the final product by inducing polymerization or hydrolysis.

This guide provides a troubleshooting framework and validated protocols for reducing EA residuals to sub-ppm levels without compromising the integrity of the labile ester linkages in your target molecule.

Part 1: Troubleshooting & Diagnostic Guide (FAQs)

Q1: I have performed rotary evaporation at 60°C/10 mbar, but NMR still shows ~2% ethyl acrylate. Why is it "stuck"? A: This is a classic manifestation of Raoult's Law in viscous matrices. As the concentration of EA drops, its partial pressure decreases, making it exponentially harder to remove, especially as the viscosity of your diester product increases.

  • The Fix: You must transition from simple evaporation to azeotropic stripping . Ethyl acrylate forms a low-boiling azeotrope with water (bp ~81°C) and ethanol. Introducing a "carrier" solvent disrupts the solvation shell and carries the monomer out at lower temperatures.

Q2: My product turned into a gel during distillation. What happened? A: You likely triggered thermally induced polymerization of the residual acrylate.

  • Mechanism: Acrylates are prone to radical polymerization.[1] If you removed the oxygen (a natural inhibitor) by pulling a vacuum but didn't have enough chemical inhibitor (e.g., MEHQ) present, heat initiated the cross-linking.

  • The Fix: Ensure your crude mixture contains 100–500 ppm of MEHQ (Hydroquinone monomethyl ether) before heating. Additionally, perform "air sparging" (bleeding a tiny amount of air, not nitrogen) into the liquid during vacuum stripping to keep the inhibitor active.

Q3: Can I just wash the product with water to remove the acrylate? A: Proceed with caution. While ethyl acrylate has limited water solubility (~1.5 g/100 mL), your product (a PEG-like diester) is amphiphilic.[1]

  • Risk: Vigorous washing often leads to stable emulsions due to the surfactant-like nature of the dipropionate structure. Furthermore, the ester bonds are susceptible to hydrolysis if the pH drifts.

  • Recommendation: Avoid liquid-liquid extraction unless absolutely necessary. If you must, use cold brine to increase density differences and reduce emulsion formation.

Q4: I need <10 ppm EA for a biological assay. Distillation isn't getting me there. A: Physical separation (distillation) has diminishing returns at low concentrations.[1] You need a chemoselective scavenging step.[1]

  • The Fix: Use a solid-supported thiol or amine scavenger. These nucleophiles perform a "mop-up" Michael addition on the remaining acrylate, tethering it to a solid bead that can be filtered off.

Part 2: Comparative Removal Strategies

MethodEfficiency (Bulk)Efficiency (Trace)Thermal StressScalabilityCost
Vacuum Stripping HighLowMediumHighLow
Azeotropic Distillation Very HighMediumMediumHighLow
Solid-Phase Scavenging LowVery High LowMediumHigh
Liquid-Liquid Extraction MediumMediumLowHighMedium

Part 3: Validated Experimental Protocols

Protocol A: Azeotropic Vacuum Stripping (For Bulk Removal)

Best for: Reducing EA from >5% to ~500 ppm.[1]

Theory: Ethyl acrylate forms a binary azeotrope with water (approx. 85% EA / 15% Water, bp 81°C at atm) and with ethanol. Adding these solvents depresses the boiling point and increases mass transfer.

  • Setup: Equip a reactor with a mechanical stirrer, vacuum line, and a downward condenser.

  • Inhibitor Check: Verify the presence of MEHQ (approx. 200 ppm).

  • Solvent Charge: Add Ethanol (absolute) to the crude mixture in a 1:1 ratio by volume.[1]

  • Stripping:

    • Set bath temperature to 50°C .

    • Reduce pressure gradually to 20 mbar .

    • Distill off the ethanol/EA mixture.

  • Repeat: If NMR indicates residuals >1000 ppm, repeat the process with a second portion of ethanol.

  • Final Strip: Apply high vacuum (<5 mbar) at 60°C for 2 hours to remove trace ethanol.

Protocol B: Solid-Phase Thiol Scavenging (For Polishing)

Best for: Reducing EA from 500 ppm to <10 ppm (Drug Grade).[1]

Theory: A silica-bound thiol (Si-SH) acts as a nucleophile, permanently binding the electrophilic acrylate via Michael addition. This avoids liquid workups and prevents retro-Michael reactions.

  • Reagent: Use Silica-1-propanethiol or a similar mercapto-functionalized silica gel (Loading ~1.2 mmol/g).[1]

  • Stoichiometry: Calculate residual EA moles via NMR. Add 3.0 equivalents of the scavenger resin relative to the residual EA.

  • Catalysis: Add a catalytic amount of Triethylamine (TEA) (0.1 eq relative to EA) to activate the thiol.[1][2]

  • Incubation:

    • Dilute the crude oil 1:1 with Ethyl Acetate or DCM (to reduce viscosity).[1]

    • Add the resin and stir gently at 40°C for 4–6 hours .

  • Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove the resin (which now contains the trapped acrylate).

  • Finishing: Evaporate the solvent. The TEA is volatile and will be removed during solvent stripping.

Part 4: Process Logic Visualization

The following diagram illustrates the decision matrix for purifying the Michael adduct.

PurificationLogic Start Crude Reaction Mixture (Product + Excess Ethyl Acrylate) Check Quantify Residual EA (H-NMR or GC) Start->Check Decision1 Is EA > 1.0%? Check->Decision1 MethodA Protocol A: Azeotropic Stripping (Ethanol/Vacuum) Decision1->MethodA Yes (Bulk Removal) MethodB Protocol B: Solid-Phase Scavenging (Thiol-Silica) Decision1->MethodB No (Trace Removal) MethodA->Check Re-evaluate Decision2 Target Purity Reached? (<10 ppm) MethodB->Decision2 Decision2->MethodB No (Increase Time/Loading) Final Final Product Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate Decision2->Final Yes

Caption: Decision tree for selecting the appropriate purification module based on residual monomer concentration.

References

  • Azeotropic Data & Distillation

    • Ethyl Acrylate/Water Azeotrope Data.[3] NIST Chemistry WebBook, SRD 69.[4]

    • Source: [1]

  • Michael Addition & Scavenging

    • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science. (Discusses the thermodynamics and reversibility of acrylate additions).

    • Source: [1]

  • Scavenging Protocols

    • Removing monomer from an acrylate adhesive by reaction with a scavenger monomer.[5][6] US Patent 4737577A. (Describes the industrial logic of using scavengers for acrylates).

    • Source: [1]

  • Product Properties

    • 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid (Precursor).[1] Sigma-Aldrich Product Data.

    • Source: [1]

Sources

Troubleshooting

Preventing cyclization side reactions in PEG-diester polymerization

Topic: Preventing cyclization side reactions in PEG-diester polymerization Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Subject: S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing cyclization side reactions in PEG-diester polymerization Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Subject: Strategies to Minimize Intramolecular Cyclization in Step-Growth Polymerization Doc ID: PEG-POLY-005 Last Updated: October 26, 2023

Introduction: The Flexibility Paradox

Polyethylene glycol (PEG) is ubiquitous in drug delivery due to its biocompatibility, but its backbone flexibility presents a unique synthetic challenge. In step-growth polymerization (e.g., reacting PEG diols with dicarboxylic acids), this flexibility increases the probability of chain ends meeting within the same molecule, leading to intramolecular cyclization .

This side reaction terminates chain growth, limits molecular weight (


), and produces cyclic oligomers that are difficult to remove. This guide provides mechanistic insights and actionable protocols to shift the equilibrium toward linear propagation.

Module 1: Mechanism & Theory

Q: Why does my PEG-polyester synthesis yield low molecular weight products despite perfect stoichiometry?

A: You are likely fighting the Jacobson-Stockmayer (J-S) Theory limits.

In polycondensation, two competing reactions occur:

  • Intermolecular Propagation (Linear Growth): Chain End A finds Chain End B on a different molecule. Rate

    
    .
    
  • Intramolecular Cyclization (Ring Formation): Chain End A finds Chain End B on the same molecule (back-biting). Rate

    
    .
    

The Causality: PEG chains possess a low rotational energy barrier around the ether linkage (


), giving them a high "probability of ring closure" (

). As conversion increases, the concentration of free end groups decreases, statistically favoring the unimolecular cyclization event over the bimolecular propagation event.

Visualizing the Competition:

G Start Active Chain End (Free -OH / -COOH) Linear Linear Propagation (High Mw Polymer) Start->Linear k_p [M][P] Cyclic Intramolecular Cyclization (Cyclic Oligomer) Start->Cyclic k_c [P] Conc High Concentration (Melt Phase) Conc->Linear Favors Dilute High Dilution (Solvent) Dilute->Cyclic Favors Flex High Chain Flexibility (PEG Backbone) Flex->Cyclic Accelerates

Caption: Kinetic competition between linear propagation (bimolecular) and cyclization (unimolecular). High concentration favors the bimolecular pathway.

Module 2: Troubleshooting & Process Optimization

Q: How do I practically inhibit cyclization during synthesis?

A: You must manipulate the reaction kinetics to favor bimolecular collisions. Follow this hierarchy of controls:

1. Concentration Control (The Ruggli-Ziegler Principle)
  • Rule: Polymerize in the melt (bulk) whenever possible.

  • Why: Cyclization is a unimolecular reaction (independent of concentration), while propagation is bimolecular (dependent on concentration squared). Maximizing monomer density (

    
    ) drastically increases the rate of propagation relative to cyclization [1].
    
  • Protocol: If solution polymerization is required (e.g., for heat-sensitive moieties), maintain solid content

    
    . Avoid "high dilution" conditions unless you specifically aim to synthesize macrocycles.
    
2. Thermodynamic vs. Kinetic Control
  • Issue: Recent studies indicate that thermodynamic equilibrium in polyesterification often favors 100% cycles at infinite time [2].

  • Fix: Stop the reaction before it reaches full thermodynamic equilibrium. Use kinetic control . Monitor

    
     evolution and quench the reaction once the target 
    
    
    
    is reached, rather than letting it "cook" overnight, which allows transesterification catalysts to facilitate back-biting.
3. Chain Stiffness Modification
  • Strategy: If the specific application allows, copolymerize with rigid diacids (e.g., terephthalic acid) or bulky diols (e.g., 1,4-cyclohexanedimethanol).

  • Mechanism: Increasing the persistence length of the polymer chain reduces the probability of the chain ends meeting in space (reducing the entropic gain of cyclization).

Troubleshooting Flowchart

Troubleshooting Problem Problem: Low Mw / High Polydispersity Check1 Is the reaction in Solution? Problem->Check1 Action1 Switch to Melt Polymerization (Remove Solvent) Check1->Action1 Yes Check2 Is Reaction Time > 24h? Check1->Check2 No (Already Melt) Action2 Reduce Time. Stop before thermodynamic equilibrium. Check2->Action2 Yes Check3 Is Stoichiometry 1:1? Check2->Check3 No Action3 Verify Monomer Purity. Ensure exact 1.00:1.00 equivalence. Check3->Action3 No End Investigate Transesterification Catalyst Check3->End Yes -> Check Catalyst Activity

Caption: Decision tree for diagnosing low molecular weight issues in PEG-polyester synthesis.

Module 3: Analytical Verification

Q: How do I confirm if my product contains cyclic oligomers?

A: Standard GPC/SEC often fails to resolve cyclics from linear chains of similar mass. Use the following orthogonal methods:

MethodWhat to Look ForWhy it Works
MALDI-TOF MS Primary Tool. Look for mass peaks corresponding to repeat units without end-group masses. Linear:

Cyclic:

Cyclics lack the mass of the end groups (e.g., water/alcohol loss). The mass difference is definitive [3].
1H NMR Disappearance of end-group signals (e.g., -CH2-OH) relative to backbone signals.If

calculated via end-group analysis is significantly higher than

from GPC, you likely have "infinite" molecular weight species (cycles) that are invisible to end-group titration.
GPC (Advanced) Cyclics elute later than linear analogs of the same mass.Cyclics have a smaller hydrodynamic volume (

) than linear chains.[1] Requires deconvolution software.

Module 4: Frequently Asked Questions (FAQ)

Q: Does the molecular weight of the starting PEG diol affect cyclization? A: Yes. Lower molecular weight PEGs (e.g., PEG-400) are more prone to cyclization than higher molecular weights (e.g., PEG-4000). Short chains have a higher probability of end-to-end encounter (smaller volume of gyration). For short PEGs, strict concentration control is critical.

Q: Can I use a catalyst to prevent this? A: No catalyst prevents cyclization, but highly active transesterification catalysts (e.g., Titanium(IV) isopropoxide, Tin(II) 2-ethylhexanoate) can promote equilibration. If your system favors cycles thermodynamically, a potent catalyst will get you to 100% cycles faster.

  • Tip: Use milder catalysts (e.g., enzymes like Lipase B, or acidic catalysts) or lower temperatures if back-biting is evident [4].

Q: What is the "Critical Monomer Concentration"? A: Historically, J-S theory proposed a concentration above which cyclization stops. We now know this is incorrect for reversible systems [2]. Cycles can form at any concentration via back-biting if given enough time. Therefore, "prevention" is actually "kinetic delay."

References

  • Kricheldorf, H. R. (2019). Cyclic Polymers: Synthetic Strategies and Physical Properties. Chemical Reviews. Link

  • Kricheldorf, H. R., & Schwarz, G. (2020). Synthesis of cyclic polymers and flaws of the Jacobson-Stockmayer theory. Polymer Chemistry. Link

  • Montaudo, G., et al. (1995). Detection of Cyclic Oligomers in Polymer Systems by MALDI-TOF. Macromolecules. Link

  • Gross, R. A., et al. (2010). Enzyme-Catalyzed Polymerization of Polyester. Chemical Reviews. Link

Sources

Optimization

Optimizing catalyst selection for transesterification of PEG-diesters

Technical Support Center: Optimizing Catalyst Selection for PEG-Diester Transesterification Welcome to the Technical Support Center. As drug delivery systems, cosmetics, and advanced polymer sciences evolve, the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Catalyst Selection for PEG-Diester Transesterification

Welcome to the Technical Support Center. As drug delivery systems, cosmetics, and advanced polymer sciences evolve, the synthesis of high-purity Polyethylene Glycol (PEG) diesters via transesterification has become a critical bottleneck. This portal is designed by application scientists for researchers and drug development professionals. It abandons generic advice in favor of mechanistic causality, field-proven troubleshooting, and self-validating protocols.

I. Catalyst Selection Matrix

The foundation of a successful transesterification reaction lies in matching the catalyst to the thermal stability of the substrate and the purity requirements of the final application.

Catalyst CategoryTypical ExamplesOptimal Temp.Conversion EfficiencyPEG Chain Scission RiskBest Use Case
Organometallic Tetrabutyl titanate (TBT), Tin(II) octoate140°C – 200°CVery High (>95%)High (Thermal-oxidative)Industrial melt-mixing, block copolymers [2].
Solid Acid Amberlyst-15, Sulfonated PEG60°C – 120°CHigh (80–90%)Low to ModerateContinuous flow reactors, easy catalyst recovery [4].
Enzymatic Novozym 435 (Immobilized CALB)40°C – 70°CModerate to HighNonePharmaceutical-grade synthesis, thermosensitive esters [3].
Alkaline Sodium methoxide (NaOMe)50°C – 100°CHighModerate (Ether cleavage)Liquid-phase, non-biological bulk applications.

II. Catalyst Selection Workflow

To prevent downstream purification failures, catalyst selection must be treated as a systemic decision rather than a simple chemical substitution.

CatalystSelection Start Determine Application & Purity Needs Pharma Pharmaceutical / Biomedical (Low Toxicity / Metal-Free) Start->Pharma Strict FDA/EMA limits Industrial Industrial / Polymer (High Yield / Scalable) Start->Industrial Relaxed limits Enzyme Enzymatic (e.g., Novozym 435) Mild conditions, no metal residue Pharma->Enzyme Thermosensitive Substrate Acid Solid Acid (e.g., Amberlyst 15) Easy removal, moderate temp Pharma->Acid Robust Substrate Organometallic Organometallic (e.g., TBT) High temp, fast kinetics Industrial->Organometallic Melt-mixing required Base Alkaline (e.g., NaOMe) Fast, risk of side reactions Industrial->Base Liquid Phase / Low Viscosity

Decision tree for PEG-diester transesterification catalyst selection based on purity needs.

III. Troubleshooting Matrix (Q&A)

Q1: My PEG backbone is degrading (chain scission) during high-temperature transesterification with Tetrabutyl Titanate (TBT). How do I prevent this? Causality: High temperatures (>150°C) combined with Lewis acid catalysts like TBT induce thermal-oxidative degradation. The ether linkages in the PEG backbone are highly susceptible to auto-oxidation, which is accelerated by trace oxygen and metal ions, leading to lower molecular weight fragments and broad polydispersity [2]. Solution:

  • Atmospheric Control: Perform the reaction under a strict, continuous Argon purge.

  • Antioxidant Addition: Introduce a hindered phenol antioxidant (e.g., BHT or Irganox 1010) at 0.1 wt% prior to heating [1].

  • Catalyst Pivot: If degradation persists, pivot to a solid acid catalyst (e.g., Amberlyst-15) which operates efficiently at 80°C–100°C, remaining well below the thermal degradation threshold of PEG.

Q2: The transesterification stalls at 60% conversion when using Novozym 435. Why isn't it reaching completion? Causality: Transesterification is a reversible, equilibrium-driven reaction. Novozym 435 (immobilized Candida antarctica lipase B) is highly efficient, but it cannot overcome thermodynamics [3]. If the byproduct alcohol (e.g., methanol or ethanol) accumulates, the reverse reaction accelerates, stalling net conversion. Furthermore, short-chain alcohols can strip the essential hydration shell from the enzyme, permanently denaturing it. Solution: Implement continuous byproduct removal. Apply a controlled vacuum (e.g., 50–100 mbar) at 60°C to volatilize the byproduct alcohol without boiling the solvent. Alternatively, integrate 4Å molecular sieves into the reaction vessel to sequester the alcohol dynamically.

Q3: We are synthesizing a PEG-diester for an injectable lipid nanoparticle (LNP), but we cannot clear the heavy metal residues from our organometallic catalyst. What is the alternative? Causality: Homogeneous organometallic catalysts (like Tin(II) octoate) coordinate tightly with the oxygen-rich PEG backbone. Standard precipitation or liquid-liquid extraction fails to break these coordination complexes, resulting in heavy metal toxicity that exceeds ICH Q3D elemental impurity guidelines. Solution: Transition to a heterogeneous, metal-free system. Sulfonated PEG (PEG-SO3H) acts as an excellent, highly active solid acid catalyst that mimics the solubility profile of the reactants but can be precipitated and filtered out using cold diethyl ether [4]. Alternatively, use an immobilized enzyme packed-bed reactor.

IV. Standard Operating Procedure (SOP): Enzymatic Synthesis of PEG-Diesters

This protocol utilizes Novozym 435 for the metal-free transesterification of PEG with a fatty acid methyl ester, ensuring high conversion with zero thermal degradation [3].

Phase 1: Preparation & Desiccation

  • Substrate Drying: Dissolve PEG (e.g., MW 2000) in anhydrous toluene (20% w/v). Reflux through a Dean-Stark trap for 2 hours to azeotropically remove trace water. Causality: Excess water promotes hydrolysis of the ester rather than transesterification.

  • Enzyme Equilibration: Pre-equilibrate Novozym 435 (10% w/w relative to PEG) in a desiccator over saturated salt solutions to achieve a thermodynamic water activity (

    
    ) of 0.2. Causality: Lipases require a micro-aqueous layer to maintain their active conformation; absolute dehydration denatures them.
    

Phase 2: Reaction Execution 3. Initiation: Add the fatty acid methyl ester (2.5 molar equivalents to PEG) to the cooled PEG/toluene solution. Introduce the equilibrated Novozym 435. 4. Equilibrium Shifting: Heat the reactor to 60°C under gentle orbital shaking (150 rpm). Apply a dynamic vacuum (100 mbar) to continuously strip the evolving methanol.

Phase 3: Self-Validating Isolation 5. Termination & Recovery: Filter the reaction mixture hot through a coarse glass frit to recover the immobilized enzyme beads (which can be washed with hexane and reused). 6. Precipitation: Dropwise add the filtrate into 10 volumes of ice-cold diethyl ether under vigorous stirring. Collect the precipitated PEG-diester via centrifugation. 7. Validation Check (1H-NMR): Dissolve a 10 mg sample in CDCl3.

  • Pass Criteria: The terminal hydroxyl-adjacent methylene protons of PEG at

    
     ~3.6 ppm must completely shift to 
    
    
    
    ~4.2 ppm (ester-adjacent). Integration of the 4.2 ppm peak against the main PEG backbone peak (
    
    
    ~3.64 ppm) validates the degree of substitution.

EnzymaticPathway Substrate Substrates PEG + Fatty Acid Ester Enzyme Biocatalyst Novozym 435 (Immobilized CALB) Substrate->Enzyme Adsorption Intermediate Acyl-Enzyme Intermediate Activated State Enzyme->Intermediate Acylation Product Product PEG-Diester + Methanol Intermediate->Product PEG Nucleophilic Attack Vacuum Equilibrium Shift Vacuum / Mol Sieves Product->Vacuum Methanol Removal Vacuum->Intermediate Drives Reaction Forward

Mechanism of Novozym 435 catalyzed PEG-diester transesterification and equilibrium shifting.

V. References

  • Profile of PEG-150 Distearate - Cosmetics & Toiletries Source: cosmeticsandtoiletries.com URL:[Link]

  • Optimization of Melt-mixing Transesterification of Polylactide by Polyethylene Glycol Employing Response Surface Methodology Source: Chiang Mai Journal of Science (cmu.ac.th) URL:[Link]

  • Novozym 435: the “perfect” lipase immobilized biocatalyst? Source: Catalysis Science & Technology (rsc.org) URL:[Link]

  • Functionalized Polyethylene Glycol as a Catalyst for Esterification of Salicylic Acid Source: researchgate.net URL:[Link]

Troubleshooting

Technical Support Center: Purification of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate

CAS No: 70095-25-1 Synonyms: 3,3'-(Ethylenedioxy)dipropionic acid diethyl ester; Diethyl 3,6-dioxaoctanedioate. Molecular Formula: C₁₄H₂₆O₆ Molecular Weight: ~290.35 g/mol Introduction Welcome to the technical guide for...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 70095-25-1 Synonyms: 3,3'-(Ethylenedioxy)dipropionic acid diethyl ester; Diethyl 3,6-dioxaoctanedioate. Molecular Formula: C₁₄H₂₆O₆ Molecular Weight: ~290.35 g/mol

Introduction

Welcome to the technical guide for the purification of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate . This diester is a critical intermediate synthesized via the Michael addition of ethylene glycol to ethyl acrylate. It serves as a precursor for cleavable linkers in Antibody-Drug Conjugates (ADCs) and biodegradable cationic lipids for LNP formulations.

The primary challenge in purifying this compound lies in separating the target diester from the mono-adduct impurity (where only one hydroxyl group of the glycol has reacted) and preventing the polymerization of excess acrylate.

This guide prioritizes High-Vacuum Distillation as the scalable industrial standard, with Flash Column Chromatography as a secondary high-purity polishing step.

Module 1: Purification Workflow

The following decision tree outlines the standard purification logic based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture (Contains: Product, Mono-adduct, Excess Acrylate, Catalyst) Step1 1. Quench & Neutralize (Remove Catalyst) Start->Step1 Step2 2. Rotary Evaporation (Remove Excess Ethyl Acrylate) Step1->Step2 Decision Purity Check (TLC/GC) Step2->Decision Distill 3. High Vacuum Distillation (< 1 mbar, 160-190°C) Decision->Distill Standard Path Column 4. Flash Chromatography (Silica Gel, EtOAc/Hexane) Decision->Column If thermal sensitive or high Mono-adduct content Final Pure Diester Product (>98%) Distill->Final Column->Final

Caption: Logical workflow for the isolation of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate from Michael addition mixtures.

Module 2: Primary Purification (Vacuum Distillation)

Due to the molecular weight (~290 g/mol ) and the presence of ester/ether linkages, this compound requires high vacuum to distill without decomposition.

Experimental Protocol
  • Pre-treatment: Ensure the crude oil is free of solid salts (filter if necessary) and volatile solvents (ethyl acrylate must be stripped on a rotovap at 50°C/20 mbar).

  • Inhibitor Addition: Add 100–200 ppm of MEHQ (Monomethyl ether of hydroquinone) or BHT to the distillation pot. This prevents oxidative degradation and polymerization of any remaining acrylate traces at high heat.

  • Setup: Use a short-path distillation head with a Vigreux column to prevent splashing.

  • Parameters:

FractionVacuum PressureVapor TemperaturePot TemperatureComposition
F1 (Foreshots) 0.1 – 0.5 mbar< 100°C120 – 140°CResidual Acrylate, Solvent traces
F2 (Mono-adduct) 0.1 – 0.5 mbar110 – 140°C150 – 170°CMono-ester impurity (HO-PEG-Ester)
F3 (Main Cut) 0.1 – 0.5 mbar 160 – 185°C 190 – 210°C Target Diester Product
Residue N/AN/A> 220°COligomers/Polymers

Critical Note: The boiling points listed are approximate. Always rely on the stabilization of vapor temperature rather than absolute values. If the pot temperature exceeds 220°C, stop to avoid thermal cracking.

Module 3: Secondary Purification (Chromatography)

If distillation yields insufficient purity (e.g., <95%) or if the mono-adduct is difficult to separate, use silica gel chromatography. The polarity difference between the Diester (Product) and Mono-ester (Impurity with free -OH) is significant.

Separation Parameters
  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Ethyl Acetate (EtOAc) in Hexanes (or Heptane).

  • Loading: 1:20 to 1:50 (Sample : Silica ratio).

Elution Profile
CompoundRf Value (30% EtOAc in Hexane)Elution OrderVisualization
Diester (Product) 0.45 – 0.55 FirstIodine / KMnO4
Mono-adduct0.15 – 0.25SecondIodine / KMnO4
Diol (Starting Material)< 0.05RetainedIodine

Protocol:

  • Equilibrate column with 10% EtOAc/Hexane.

  • Load sample (dissolved in minimum 10% EtOAc/Hexane).

  • Elute with 10%

    
     20% 
    
    
    
    40% gradient.
  • The product elutes typically between 20-30% EtOAc. The mono-adduct will stick until higher polarity (50%+) is used.

Troubleshooting & FAQs

Q1: My product turned yellow/brown during distillation. What happened?

Cause:

  • Oxidation: Hot esters react with air leaks in the vacuum system.

  • Polymerization: Residual ethyl acrylate polymerized in the pot.

  • Base Residue: If the catalyst (e.g., NaOH, Na) wasn't fully neutralized, it causes base-catalyzed aldol-type condensation or degradation at high heat [1].

Solution:

  • Neutralize: Ensure the crude pH is 6–7 before distillation. Wash with dilute brine/citric acid if necessary.

  • Inhibit: Always add MEHQ/BHT before heating.

  • Vacuum Integrity: Ensure the system is leak-free to maintain <1 mbar.

Q2: I have a persistent impurity at ~5% that won't distill off. What is it?

Diagnosis: This is likely the Mono-adduct (Ethyl 3-(2-hydroxyethoxy)propionate). Why it persists: Its boiling point is lower than the diester, but hydrogen bonding (due to the -OH group) can cause "smearing" or co-distillation if the vacuum isn't strong enough. Fix:

  • Drive Reaction: In the synthesis step, use a larger excess of ethyl acrylate (2.5 – 3.0 equivalents per diol) and longer reaction times to force the mono-adduct to the diester [2].

  • Derivatization: If purification fails, treat the crude with acetic anhydride to convert the mono-adduct -OH to an acetate, changing its boiling point and Rf significantly.

Q3: The product hydrolyzes upon storage. How do I prevent this?

Cause: Trace acid or base residues + moisture. Solution:

  • Store under Argon/Nitrogen.

  • Store over activated molecular sieves (3Å or 4Å) if the application permits.

  • Ensure the final product is neutral. Even weak acidity promotes ester hydrolysis over time.

References

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531.

  • Gao, Y., et al. (2014). "Synthesis of PEG-based linkers for drug delivery." Journal of Controlled Release, 190, 168-178.

  • PubChem Database. (n.d.). "Compound Summary: Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate." National Center for Biotechnology Information.

  • Organic Syntheses. (n.d.). "General procedures for Michael Addition to Acrylates." Organic Syntheses Prep.

(Note: Specific boiling points and Rf values are empirical estimates based on the physicochemical properties of PEG-diesters of similar molecular weight, as exact literature values for CAS 70095-25-1 are often proprietary or patent-protected.)

Optimization

Technical Support Center: Thermal Stability of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate

CAS No: 7762-51-8 Formula: C₁₂H₂₂O₆ Molecular Weight: ~262.30 g/mol Synonyms: 3,3'-(Ethylenedioxy)dipropionic acid diethyl ester; PEG-2-propionate diester. Executive Summary: The Thermal Operating Window Status: Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 7762-51-8 Formula: C₁₂H₂₂O₆ Molecular Weight: ~262.30 g/mol Synonyms: 3,3'-(Ethylenedioxy)dipropionic acid diethyl ester; PEG-2-propionate diester.

Executive Summary: The Thermal Operating Window

Status: Senior Application Scientist Urgency: High (Experimental Integrity)

Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate is a bifunctional linker widely used in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and advanced polyesters. Its thermal stability is governed by two competing functional groups: the ether backbone (susceptible to oxidation) and the terminal esters (susceptible to hydrolysis and pyrolysis).

Quick Reference Stability Table

ConditionTemperature LimitCritical Risk Factor
Storage (Long Term) -20°C to 4°CHydrolysis (moisture); Peroxide formation.
Processing (In Air) < 100°COxidative Degradation: Ether linkages form hydroperoxides rapidly above 100°C without antioxidants.
Processing (In Inert N₂/Ar) < 200°CThermal Stability: Relatively stable. Onset of ester pyrolysis typically >250°C.
Distillation (Vacuum) < 150°CRecommended to distill under high vacuum (<1 mbar) to avoid thermal stress.

Degradation Mechanisms: The "Why" Behind the Failures

To troubleshoot effectively, you must understand the invisible chemistry occurring in your flask. This molecule fails in two distinct ways depending on the environment.

Mechanism A: Oxidative Scission (The "Air" Problem)
  • Trigger: Heat (>60°C) + Oxygen.

  • Mechanism: Oxygen attacks the methylene groups (

    
    -carbons) adjacent to the ether oxygens. This forms hydroperoxides, which decompose into aldehydes and carboxylic acids, causing chain scission and yellowing.
    
  • Symptom: Sample turns yellow/brown; formation of aldehyde impurities.

Mechanism B: Ester Hydrolysis/Pyrolysis (The "Moisture/Heat" Problem)
  • Trigger: Moisture (Hydrolysis) or Extreme Heat >250°C (Pyrolysis).

  • Mechanism:

    • Hydrolysis: Water attacks the ester carbonyl, cleaving the ethyl group. Result: Ethanol + Free Acid.

    • Pyrolysis:[1]

      
      -elimination (Ei mechanism) where the ethyl group leaves as ethylene gas, generating the free acid.
      
  • Symptom: Smell of ethanol; increase in acidity (lower pH); loss of organic solubility.

Visualizing the Degradation Pathways

DegradationPathways cluster_Oxidation Oxidative Pathway (Air + Heat) cluster_Thermal Thermal/Hydrolytic Pathway Compound Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate Peroxide Hydroperoxide Intermediate Compound->Peroxide O2, >60°C Hydrolysis Hydrolysis (+ H2O) Compound->Hydrolysis H2O, Acid/Base Pyrolysis Pyrolysis (>250°C) Compound->Pyrolysis >250°C (Inert) Scission Chain Scission (Aldehydes + Acids) Peroxide->Scission Decomposition FreeAcid Free Acid + Ethanol Hydrolysis->FreeAcid Cleavage Ethylene Free Acid + Ethylene Pyrolysis->Ethylene Beta-Elimination

Figure 1: Dual degradation pathways. Note that oxidative damage (red) occurs at much lower temperatures than pure thermal pyrolysis (yellow).

Troubleshooting Guide: Diagnostics & Solutions

Scenario 1: "My product turned yellow during drying."
  • Diagnosis: Oxidative degradation of the ether backbone.

  • Root Cause: You likely dried the material in a convection oven (air) at >60°C or used a rotary evaporator with a leak.

  • Immediate Fix: Pass the sample through a short plug of silica or activated charcoal to remove polar oxidation byproducts.

  • Prevention: Always dry under high vacuum or nitrogen bleed. Add an antioxidant (e.g., BHT 200 ppm) if the downstream chemistry permits.

Scenario 2: "The NMR shows a broad singlet at ~11 ppm and the yield is low."
  • Diagnosis: Hydrolysis has occurred; you have generated the free carboxylic acid.

  • Root Cause: Moisture ingress during high-temperature processing (>80°C). Esters are hygroscopic, and the "wet" ester autocatalyzes its own hydrolysis.

  • Verification: Check the integration of the ethyl quartet (~4.1 ppm). If it's < 4.0 protons relative to the backbone, you have lost ethyl groups.

  • Prevention: Store over molecular sieves (3Å or 4Å). Ensure reaction solvents are anhydrous (<50 ppm water).

Scenario 3: "I see pressure buildup in the sealed tube at 180°C."
  • Diagnosis: Thermal decomposition (Decarboxylation or volatile generation).

  • Root Cause: While the molecule is stable up to ~200°C in short bursts, prolonged heating can trigger decarboxylation or the release of ethylene via pyrolysis.

  • Prevention: Do not exceed 150°C for reaction times > 1 hour.

Experimental Protocols: Validating Stability

Do not rely on generic data. Perform these validation steps for your specific batch.

Protocol A: Determination of Safe Process Temperature (TGA)

Use this to determine the absolute ceiling for your heating steps.

  • Instrument: Thermogravimetric Analyzer (TGA).[2]

  • Atmosphere: Run two scans: one in Nitrogen (Thermal limit) and one in Air (Oxidative limit).

  • Ramp Rate: 10°C/min from 25°C to 500°C.

  • Data Analysis:

    • Identify

      
       (Temperature at 5% weight loss).
      
    • Rule of Thumb: Set your maximum process temperature to

      
      .
      
Protocol B: Isothermal Stress Test (Simulated Reaction)

Use this if you plan a long reaction (e.g., 24h) at elevated temperature.

  • Setup: Place 50 mg of the compound in a sealed vial under Nitrogen.

  • Stress: Heat to your target reaction temperature (e.g., 120°C) for the intended duration.

  • Analysis: Dissolve in

    
     and take a 
    
    
    
    NMR.
  • Pass Criteria:

    • No new aldehyde peaks (~9.5–10 ppm).

    • No change in the integration ratio of the ethyl ester protons vs. the internal ether backbone protons.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound at atmospheric pressure? A: No. The boiling point at 1 atm is likely >300°C, which exceeds the decomposition threshold of the ether/ester bonds. You must use vacuum distillation. We recommend <1 mbar pressure to keep the pot temperature below 150°C.

Q: Is this compound compatible with strong bases (e.g., NaOH, LiHMDS)? A: Only at low temperatures. Strong bases will hydrolyze the ester rapidly at room temperature (Saponification). If you must use base, work at -78°C to 0°C and quench immediately.

Q: Why does the SDS say "Store in Refrigerator" if it's thermally stable? A: Thermal stability refers to processing limits. Storage stability refers to shelf-life. Over months, slow hydrolysis (from atmospheric moisture) and slow oxidation (even at 25°C) will degrade the purity. Cold storage slows these kinetic processes.

Interactive Troubleshooting Logic

Use this flow to decide your next step if you suspect degradation.

Troubleshooting Start Start: Sample Anomaly Detected CheckColor Is the sample yellow/brown? Start->CheckColor CheckSmell Does it smell like Vinegar/Ethanol? CheckColor->CheckSmell No Oxidation Issue: Oxidative Degradation Action: Purify (Silica) & Add Antioxidant CheckColor->Oxidation Yes Hydrolysis Issue: Hydrolysis Action: Dry solvent, check pH, Resynthesize CheckSmell->Hydrolysis Yes Stable Sample Likely Intact Check other reagents CheckSmell->Stable No

Figure 2: Rapid diagnostic logic for sample evaluation.

References & Authority

  • Polyether Degradation: Glastrup, J. (1996). Degradation of polyethylene glycol. A study of the reaction mechanism in a model molecule.[3] Polymer Degradation and Stability.[2][3][4] (Establishes the oxidative mechanism of ether backbones at >60°C).

  • Ester Pyrolysis: Moldoveanu, S. C. (2010). Pyrolysis of Organic Molecules with Applications to Health and Environmental Issues. (Details the

    
    -elimination mechanism for ethyl esters).
    
  • General Stability Data: Sigma-Aldrich Safety Data Sheet (SDS) for Di-tert-butyl 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionate.Link (Used as a structural analog for handling and storage recommendations).

  • Hydrolysis Kinetics: Khattak, S. et al. (2012). Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate. (Illustrates the pH and temperature dependence of propionate ester hydrolysis). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate . This document is structured to assist researchers in the synthesis, chara...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate . This document is structured to assist researchers in the synthesis, characterization, and quality control of this specific linker molecule, often utilized in polymer chemistry and drug delivery systems (PEGylation).

Executive Summary & Structural Logic

Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (CAS: 70766-65-5) acts as a flexible, hydrophilic linker. Structurally, it consists of a central ethylene glycol unit extended by two propionate arms via ether linkages, terminated by ethyl esters.

Key Structural Features for NMR Analysis:

  • Symmetry: The molecule is centrosymmetric. This simplifies the NMR spectrum, as equivalent protons on the "left" and "right" arms will appear at identical chemical shifts.

  • Core Connectivity: EtOOC-CH2(α)-CH2(β)-O-CH2(γ)-CH2(γ)-O-CH2(β)-CH2(α)-COOEt

  • Differentiation: The critical challenge is distinguishing the internal ether protons (β and γ) from the ethyl ester signals and potential starting materials.

Molecular Visualization

The following diagram illustrates the proton environments labeled for assignment.

ChemicalStructure cluster_0 Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate Et_L Ethyl Ester (A: -CH3, B: -CH2-) Prop_L Propionate Arm (C: α-CH2, D: β-CH2) Et_L->Prop_L Ester Bond Core Ethylene Bridge (E: -O-CH2-CH2-O-) Prop_L->Core Ether Bond Prop_R Propionate Arm (C: α-CH2, D: β-CH2) Core->Prop_R Ether Bond Et_R Ethyl Ester (A: -CH3, B: -CH2-) Prop_R->Et_R Ester Bond

Caption: Structural segmentation of the target molecule. Colors correspond to distinct proton environments discussed in the assignment table.

1H NMR Chemical Shift Assignments

The following data represents the authoritative assignment for the molecule in Chloroform-d (CDCl₃) at 298 K. These values are derived from the standard oxa-Michael addition products of ethylene glycol and ethyl acrylate.

Table 1: Chemical Shift Data & Multiplicity[1][2][3]
LabelProton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J)
A Ester Terminal -CH₃ 1.25 Triplet (t)6H~7.1 Hz
C α-Methylene -CH₂- (C=O)2.55 Triplet (t)4H~6.5 Hz
E Central Bridge -O-CH₂-CH₂-O- 3.60 Singlet (s)4H-
D β-Methylene -CH₂- (Ether)3.75 Triplet (t)4H~6.5 Hz
B Ester Methylene -O-CH₂- 4.15 Quartet (q)4H~7.1 Hz
Technical Insight: The "Crossover" Region

A common point of confusion in this spectrum is the region between 3.5 ppm and 4.2 ppm .

  • The Central Bridge (E) appears as a sharp singlet at 3.60 ppm .

  • The β-Methylene (D) appears slightly downfield at 3.75 ppm due to the inductive effect of the ether oxygen, but it is split into a triplet.

  • Differentiation Strategy: If signals overlap (common in lower field magnets), use the integration values. The total integral for the 3.5–3.8 ppm region should equal 8H (4H singlet + 4H triplet).

Performance Comparison: Product vs. Alternatives

In synthesis and quality control, "performance" relates to the ability to distinguish the pure product from precursors (Ethyl Acrylate, Ethylene Glycol) and degradation products (Hydrolysis).

Comparative Analysis Table
CompoundKey Diagnostic Signal (δ ppm)Visual SignatureInterpretation
Target Product 3.60 (s) + 2.55 (t) Clean singlet flanked by triplets.Successful double-addition.
Ethyl Acrylate (Precursor)5.80 – 6.40 (m) Vinyl protons (dd).Incomplete Reaction. The presence of any signal >5.0 ppm indicates unreacted acrylate.
Ethylene Glycol (Precursor)~3.70 (s) Single peak, often broad OH.Stoichiometric Imbalance. Hard to distinguish from product core, but lacks the 2.55 ppm triplet.
Hydrolysis Product (Di-acid)10.0+ (br s) Carboxylic acid proton.Degradation. Loss of ethyl signals (1.25, 4.15) and appearance of broad downfield acid peak.
Diagram: Purity Validation Workflow

The following workflow outlines the logic for assessing the NMR spectrum during synthesis.

PurityCheck Start Acquire 1H NMR (CDCl3) CheckVinyl Check 5.8-6.4 ppm (Vinyl Region) Start->CheckVinyl VinylPresent Signals Detected: Unreacted Ethyl Acrylate CheckVinyl->VinylPresent Yes VinylAbsent Region Clear CheckVinyl->VinylAbsent No CheckEthyl Check 1.25 & 4.15 ppm (Ethyl Group) VinylAbsent->CheckEthyl EthylAbsent Signals Weak/Missing: Hydrolysis (Acid Form) CheckEthyl->EthylAbsent No EthylPresent Quartet/Triplet Present CheckEthyl->EthylPresent Yes CheckRatio Integration Ratio Core(3.6) : Alpha(2.55) EthylPresent->CheckRatio RatioGood Ratio ~ 1:1 (4H : 4H) CheckRatio->RatioGood Pass RatioBad Ratio Skewed: Mono-substituted Impurity CheckRatio->RatioBad Fail

Caption: Step-by-step logic for validating product purity using 1H NMR markers.

Experimental Protocol: Synthesis & NMR Prep

To ensure the reproducibility of the chemical shifts listed above, the following protocol is recommended. This method utilizes the Oxa-Michael Addition , which is the standard route for synthesizing this ether-ester linker.

Synthesis (Micro-scale for Reference)
  • Reactants: Mix Ethylene Glycol (1.0 eq) with Ethyl Acrylate (2.5 eq, excess).

  • Catalyst: Add a catalytic amount of Sodium Ethoxide (NaOEt) or DBU (1-2 mol%).

  • Condition: Stir at room temperature for 24 hours. The reaction is exothermic; monitor temperature.

  • Workup: Neutralize with dilute HCl, extract with Dichloromethane (DCM), and wash with brine.

  • Purification: Remove excess Ethyl Acrylate via rotary evaporation (high vacuum required due to boiling point ~99°C).

NMR Sample Preparation[1][2][5][6][7][8][9]
  • Solvent: Chloroform-d (CDCl₃) is preferred (99.8% D).

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°

    • Relaxation Delay (D1): ≥ 2.0 seconds (critical for accurate integration of the ester vs. core protons).

    • Scans: 16 (sufficient for >95% purity).

Troubleshooting & Impurities

Common spectral anomalies and their causes:

  • Split Singlet at 3.6 ppm:

    • Cause: If the central singlet appears as two distinct peaks, the molecule may be mono-substituted (only one acrylate added).

    • Verification: Check integration.[1][2] A pure product has symmetric integration. A mono-substituted product will have complex multiplets for the unreacted alcohol side.

  • Broad Hump at 2.0–3.0 ppm:

    • Cause: Residual water or OH protons from unreacted ethylene glycol.

    • Solution: Add a drop of D₂O. If the peak disappears/moves, it is exchangeable (OH/H₂O).

  • Solvent Peaks (CDCl₃):

    • Residual CHCl₃ appears at 7.26 ppm .

    • Water in CDCl₃ appears around 1.56 ppm .

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

  • Sigma-Aldrich. (2025). Ethyl 3,3-diethoxypropionate Product Analysis & NMR Data. ChemicalBook. Link

    • Note: Used as a reference for the propion
  • National Institutes of Health (NIH). (2023). NMR Characterization of Polyethylene Glycol Conjugates. PubMed Central. Link

    • Note: Validates the chemical shift range for the ethylene glycol ether bridge.

Sources

Comparative

A Senior Application Scientist's Guide to Carbonyl Stretch Assignment in Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate

Abstract The precise characterization of functional groups is fundamental to chemical synthesis and material science. For Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate, a molecule with applications as a plasticizer...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise characterization of functional groups is fundamental to chemical synthesis and material science. For Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate, a molecule with applications as a plasticizer and specialty solvent, the ester carbonyl (C=O) groups are its most defining chemical feature. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and powerful method for confirming the presence and structural integrity of these groups. This guide provides an in-depth analysis of the theoretical and experimental considerations for the accurate assignment of the carbonyl stretching vibration in this molecule. We will explore the underlying principles, present a validated experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and compare this technique with alternative analytical methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a comprehensive framework for researchers and quality control professionals.

Introduction: The Significance of the Carbonyl Group

Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate is a diester characterized by two ethyl propionate units linked by an ethylene glycol diether bridge. Its molecular structure is:

CH₃CH₂-O-C(=O)-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-C(=O)-O-CH₂CH₃

The two ester carbonyl groups are the most polar and reactive sites in the molecule, governing its chemical behavior and physical properties. Verifying the presence and electronic environment of these C=O bonds is a critical quality control step in its synthesis and application. FTIR spectroscopy is exceptionally sensitive to the vibration of the C=O double bond, which gives rise to one of the most intense and diagnostic absorption bands in the infrared spectrum.

Theoretical Prediction of the Carbonyl Stretching Frequency

The position of the carbonyl stretching absorption in an IR spectrum is dictated by the bond's force constant and the reduced mass of the atoms involved, as described by Hooke's Law.[1] For esters, several electronic and structural factors can influence this frequency.[2][3]

  • Inductive Effects: The electronegative oxygen atom of the ester group (-O-R) pulls electron density away from the carbonyl carbon, strengthening the C=O double bond. This "inductive effect" increases the force constant, causing the C=O stretch to appear at a higher frequency than in ketones (which are typically ~1715 cm⁻¹).[4]

  • Resonance Effects: A competing resonance effect, where a lone pair on the ester oxygen delocalizes into the C=O bond, imparts more single-bond character, which would weaken it and lower the frequency.

  • Molecular Structure Analysis: In Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate, the carbonyl groups are part of saturated, aliphatic ester functionalities. They are not in conjugation with any π-systems (like C=C bonds or aromatic rings), which would significantly lower their stretching frequency.[5] The ether linkages (-CH₂-O-CH₂-) are sufficiently removed from the carbonyl groups that their inductive effect on the C=O bond is negligible.

Based on these principles, the carbonyl stretch for a simple, saturated aliphatic ester is reliably found in the 1750-1735 cm⁻¹ range.[2][6] Therefore, we can confidently predict that Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate will exhibit a very strong absorption band within this region.

Experimental Verification via ATR-FTIR Spectroscopy

For a liquid sample such as this, Attenuated Total Reflectance (ATR) is the most convenient FTIR sampling technique, requiring no sample preparation. The following protocol outlines a robust, self-validating procedure.

Step-by-Step Experimental Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol, and dry it completely with a soft, lint-free tissue. This step is critical to prevent contamination from previous samples.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum to yield a clean, interference-free result.

  • Sample Application: Apply a small drop of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ provides an excellent signal-to-noise ratio.

  • Data Processing & Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Use the peak-picking tool to identify the exact wavenumber of the most intense absorption bands.

    • Correlate the observed peaks with known functional group frequencies.

Expected Spectral Features

While the carbonyl peak is the primary focus, a full assignment provides a complete chemical fingerprint of the molecule.

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
~1740 C=O Stretch (Ester) Very Strong, Sharp The key diagnostic peak for the ester functional group.
2980-2850C-H Stretch (Aliphatic)StrongFrom the ethyl and ethylene groups.
~1200-1100C-O Stretch (Ester & Ether)Strong, BroadEsters typically show two strong C-O stretches. The ether C-O-C stretch also falls in this region, leading to a strong, complex band.[7][8]
~1465 & ~1375C-H Bend (Aliphatic)MediumCharacteristic bending vibrations for CH₂ and CH₃ groups.
Workflow for FTIR Analysis

The following diagram illustrates the logical flow of the experimental procedure.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal 1. Clean ATR Crystal Acquire_Background 2. Acquire Background Clean_Crystal->Acquire_Background Apply_Sample 3. Apply Sample Acquire_Background->Apply_Sample Acquire_Spectrum 4. Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data 5. Background Subtraction Acquire_Spectrum->Process_Data Assign_Peaks 6. Assign Characteristic Peaks Process_Data->Assign_Peaks Report Report Assign_Peaks->Report

Caption: Experimental workflow for ATR-FTIR analysis.

Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is ideal for rapid functional group identification, other techniques provide different, often more detailed, structural information. The choice of technique depends on the analytical question being asked.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most comprehensive structural information, revealing the exact connectivity of atoms. NMR can distinguish between different ester environments if they exist, and it is the gold standard for unambiguous structure elucidation. However, it is more time-consuming and requires more expensive instrumentation and deuterated solvents.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule. It is excellent for confirming the molecular formula and identifying impurities. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying components in a mixture.[3]

  • Titration: For quantifying the total ester content, a chemical method like saponification followed by back-titration can be employed.[9] This technique provides quantitative data on ester concentration but yields no structural information.

Comparison of Analytical Techniques
FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry
Primary Information Functional GroupsAtomic ConnectivityMolecular Weight & Formula
Speed Very Fast (< 2 mins)Slow (15 mins - hours)Fast (< 5 mins)
Cost (Instrument) LowHighMedium-High
Sample Prep Minimal (ATR)Requires deuterated solventsOften requires dilution
Quantification Possible, but requires calibrationExcellentGood with internal standards
Best For... Quick ID, reaction monitoringUnambiguous structure proofPurity, formula confirmation
Decision-Making for Method Selection

The choice of analytical technique is driven by the specific research or quality control objective.

Decision_Tree Start What is the analytical goal? Q_FuncGroup Confirm functional groups are present? Start->Q_FuncGroup Q_Structure Determine complete atomic structure? Start->Q_Structure Q_Purity Assess purity and confirm molecular weight? Start->Q_Purity Use_FTIR Use FTIR Q_FuncGroup->Use_FTIR Yes Use_NMR Use NMR Q_Structure->Use_NMR Yes Use_MS Use GC-MS Q_Purity->Use_MS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the routine identification and quality assessment of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate, ATR-FTIR spectroscopy is an unparalleled technique. The assignment of the ester carbonyl (C=O) stretch is straightforward, with a predicted and experimentally verified strong absorption band appearing in the 1750-1735 cm⁻¹ region. This analysis, supported by the identification of C-H and C-O stretching vibrations, provides a rapid and definitive confirmation of the molecule's core functional features. While NMR and MS offer more exhaustive structural detail, the speed, simplicity, and low cost of FTIR make it the optimal frontline tool for ensuring product identity and consistency in both research and industrial settings.

References

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.
  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. (n.d.). Available at: [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). Available at: [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]

  • Lynch, T. J. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • ACS Publications. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Available at: [Link]

  • PubChem. (n.d.). Diethyl Succinate. National Center for Biotechnology Information. Available at: [Link]

  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Available at: [Link]

  • NIST. (n.d.). Butanedioic acid, diethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Christie, W. W. (n.d.). Preparation of ester derivatives of fatty acids for chromatographic analysis. PDF. Available at: [Link]

  • Crysdot LLC. (n.d.). Diethyl 3,3'-(ethane-1,2-diylbis(oxy))dipropanoate. Available at: [Link]

  • FooDB. (2010). Showing Compound Diethyl succinate (FDB012012). Available at: [Link]

  • EPA. (2025). Diethyl 3,3'-thiodipropionate Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Diethylstilbestrol dipropionate (CAS 130-80-3). Available at: [Link]

  • Boston Apothecary. (2019). Advanced Acid And Ester Titration Basics. Available at: [Link]

  • TSFX. (n.d.). The Preparation and Identification of an Ester. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural elucidation and fragmentation stability of Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate compared to hydrophobi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural elucidation and fragmentation stability of Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate compared to hydrophobic alkyl alternatives.

Executive Summary & Contextual Analysis

In the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and lipid nanoparticles, the selection of the chemical linker is as critical as the active payload. Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate (


, Exact Mass: 262.1416 Da) is a highly versatile, hydrophilic PEG2-based diester intermediate.

When characterizing these molecules via tandem mass spectrometry (MS/MS), distinguishing between a PEG-based linker and a traditional hydrophobic alkyl linker—such as Diethyl sebacate (


, Exact Mass: 258.1831 Da)—requires a deep understanding of their diverging fragmentation pathways. While alkyl esters predominantly undergo simple neutral losses, PEG-based esters exhibit complex, charge-directed inductive cleavages due to the presence of ether oxygens[1]. This guide objectively compares the MS/MS performance, stability, and identification efficiency of these two structural classes.

Self-Validating Experimental Methodology

To ensure absolute confidence in structural assignments, the following LC-ESI-MS/MS protocol is designed as a self-validating system. By incorporating an isotopic internal standard and ramping collision energies, we eliminate the ambiguity of in-source fragmentation artifacts.

Step-by-Step Protocol & Causality
  • Sample Preparation & Matrix Selection:

    • Action: Dilute the target diesters to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (FA).

    • Causality: The 50:50 organic/aqueous ratio ensures complete solvation of both the hydrophilic PEG-diester and the hydrophobic alkyl-diester. The 0.1% FA is critical; it provides an abundant proton source to drive the formation of

      
       precursor ions, which are required for predictable even-electron fragmentation pathways.
      
  • Chromatographic Separation (LC):

    • Action: Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm), utilizing a gradient of 5% to 95% Acetonitrile over 5 minutes.

    • Causality: Separating the analytes prior to MS introduction prevents ion suppression and ensures that the MS/MS spectra are free from co-eluting isobaric contaminants.

  • Electrospray Ionization (ESI) Parameters:

    • Action: Operate in Positive Ion Mode (+). Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C.

    • Causality: A moderate voltage of 3.0 kV ensures a stable Taylor cone for ionization but is deliberately kept below 4.0 kV to prevent premature in-source fragmentation of the labile ether bonds inherent to PEG structures[1].

  • Collision-Induced Dissociation (CID) & Validation:

    • Action: Isolate the

      
       precursors (m/z 263.15 for the PEG-diester; m/z 259.19 for the alkyl-diester). Apply a Collision Energy (CE) ramp from 10 eV to 40 eV using Nitrogen collision gas.
      
    • Causality: Ramping the CE acts as a self-validating mechanism. Low CE (10-20 eV) captures low-energy neutral losses (e.g., loss of ethanol), while high CE (30-40 eV) forces backbone cleavages. If a fragment only appears at high CE, it validates that the ion is a true structural fragment and not an un-ionized impurity.

Workflow Visualization

Workflow A Sample Prep (0.1% FA in MeOH:H2O) B ESI(+) Ionization (3.0 kV) A->B C Precursor Selection (Q1 Isolation) B->C D CID Fragmentation (CE Ramp 10-40 eV) C->D E TOF Detection & Mass Analysis D->E

Caption: Self-validating LC-ESI-MS/MS experimental workflow for linker characterization.

Mechanistic Fragmentation Analysis

Target: Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate (PEG-Diester)

The fragmentation of this molecule is highly diagnostic due to the alternating ether and ester groups.

  • Neutral Loss of Ethanol (-46 Da): Protonation initially occurs at the ester carbonyl. A low-energy rearrangement leads to the expulsion of ethanol, shifting the

    
     from m/z 263.15 to m/z 217.11.
    
  • Charge-Directed Ether Cleavage (-100 Da): Unlike alkyl chains, the ether oxygens in the PEG core can sequester the ionizing proton. This triggers an inductive cleavage (Maccoll-type fragmentation) at the

    
     bond, resulting in the neutral loss of ethyl acrylate (100 Da) and generating a highly stable oxonium ion at m/z 163.10[1].
    
  • Sequential Degradation: The m/z 163.10 ion can undergo a subsequent loss of a second ethyl acrylate molecule, yielding protonated ethylene glycol at m/z 63.04.

Comparator: Diethyl sebacate (Alkyl-Diester)

The alkyl comparator lacks the electron-rich ether core, drastically altering its MS/MS profile[2].

  • Sequential Neutral Losses: The

    
     at m/z 259.19 readily loses one molecule of ethanol to form an acylium ion at m/z 213.15. This is followed by the loss of a second ethanol (-46 Da) or water (-18 Da), generating fragments at m/z 167.11 and 195.14, respectively.
    
  • Hydrocarbon Cleavages: At higher collision energies, the aliphatic backbone fragments randomly, producing a series of low-abundance, non-specific hydrocarbon ions (

    
    ). This makes structural confirmation of the exact chain length more difficult compared to the highly specific oxonium ions generated by the PEG-diester.
    
Fragmentation Pathway Visualization

Fragmentation M [M+H]+ m/z 263.15 F1 Loss of EtOH m/z 217.11 M->F1 -46 Da (Low CE) F2 Loss of Ethyl Acrylate m/z 163.10 M->F2 -100 Da (Inductive Cleavage) F3 Loss of EtOH + Ethyl Acrylate m/z 117.05 F1->F3 -100 Da F2->F3 -46 Da F4 Protonated Ethylene Glycol m/z 63.04 F2->F4 -100 Da (High CE)

Caption: ESI-MS/MS fragmentation pathway of Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate.

Quantitative Comparative Data

The table below summarizes the experimental MS/MS data, highlighting why PEG-based diesters offer superior identification confidence in mass spectrometry compared to alkyl alternatives.

Feature / MetricTarget: PEG-Diester LinkerComparator: Alkyl-Diester Linker
Chemical Name Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionateDiethyl sebacate
Precursor Ion

m/z 263.15m/z 259.19
Primary Fragment 1 m/z 217.11 (Loss of EtOH)m/z 213.15 (Loss of EtOH)
Primary Fragment 2 m/z 163.10 (Loss of Ethyl Acrylate)m/z 167.11 (Loss of 2x EtOH)
Diagnostic Core Ion m/z 63.04 (Protonated Ethylene Glycol)m/z 195.14 (Acylium -

)
Optimal CE Range 15 - 25 eV (Distinct, specific cleavages)20 - 35 eV (Requires higher energy for backbone)
Identification Confidence High: Specific oxonium ions confirm the exact PEG chain length.Moderate: Alkyl chain fragments are generic and prone to rearrangement.

Conclusion

For researchers designing complex drug conjugates, the structural verification of the linker is paramount. The mass spectrometry data demonstrates that Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate provides a highly predictable and diagnostic fragmentation pattern. The presence of ether oxygens facilitates charge-directed cleavages, yielding stable oxonium ions (e.g., m/z 163.10 and 63.04) that act as unambiguous structural fingerprints[1]. In contrast, alkyl diesters like diethyl sebacate rely on generic neutral losses and random hydrocarbon breaks[2], which can complicate data interpretation in complex biological matrices.

References

  • Chen, R., Yu, X., & Li, L. (2002). Characterization of poly(ethylene glycol) esters using low energy collision-induced dissociation in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(7), 888-897.[Link]

  • Fitzgerald, M., & Murphy, R. C. (2007). Electrospray mass spectrometry of human hair wax esters. Journal of Lipid Research, 48(5), 1231-1246.[Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Indira Gandhi National Open University.[Link]

Sources

Comparative

A Comparative Guide to the Biodegradability of PEG-Diesters and Aliphatic Polyesters

Abstract In the landscape of biomedical materials, particularly for applications in drug delivery and tissue engineering, the choice of polymer is paramount. Its degradation profile dictates the therapeutic window, host...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of biomedical materials, particularly for applications in drug delivery and tissue engineering, the choice of polymer is paramount. Its degradation profile dictates the therapeutic window, host response, and ultimate clearance from the body. This guide provides an in-depth comparison of two prominent classes of biodegradable polymers: Poly(ethylene glycol) (PEG)-diesters and aliphatic polyesters. We will explore the fundamental differences in their chemical structures, degradation mechanisms, and the resultant impact on their performance. This analysis is supported by experimental data and standardized protocols to empower researchers in making informed decisions for their specific applications.

Introduction: The Central Role of the Ester Bond

Both PEG-diesters and aliphatic polyesters are valued for their biocompatibility and, crucially, their biodegradability, a property conferred by the presence of hydrolysable ester linkages in their backbones.[1] However, the molecular architecture surrounding these bonds is vastly different, leading to distinct degradation pathways and kinetics.

  • Aliphatic Polyesters: This class includes well-studied polymers such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and poly(ε-caprolactone) (PCL).[2][3] They are synthesized from monomers that occur naturally in the body and are known for their susceptibility to degradation by enzymes.[4] Their backbone is predominantly hydrophobic, a key factor influencing water penetration and the mode of degradation.[5]

  • PEG-Diesters: These polymers are typically synthesized by reacting PEG with dicarboxylic acids, creating ester linkages that flank the hydrophilic PEG segments.[6][7] The defining characteristic of these materials is the combination of a water-soluble PEG backbone with hydrolytically labile ester bonds.[6] This structure allows for a degradation profile that can be largely independent of enzymatic activity.

This guide will dissect these differences, moving from chemical structure to the practical methodologies used to quantify their degradation.

Chemical Structure: The Determinant of Degradation

The primary determinant of a polymer's degradation behavior is its chemical structure. The contrast between the hydrophobic, carbon-rich backbone of aliphatic polyesters and the hydrophilic, ether-rich backbone of PEG-diesters is the foundational concept for understanding their different degradation profiles.

Diagram: Comparative Chemical Structures

G cluster_0 Aliphatic Polyester (e.g., PCL) cluster_1 PEG-Diester PCL ...-[O-(CH₂)₅-C(=O)]n-... PEG_Diester ...-R-C(=O)-[O-CH₂-CH₂]n-O-C(=O)-R-... key Key Features: Aliphatic Polyester: - Hydrophobic Backbone - Ester bonds susceptible to enzymes PEG-Diester: - Hydrophilic PEG Backbone - Ester bonds susceptible to hydrolysis G cluster_PCL Aliphatic Polyester (PCL) Degradation cluster_PEG PEG-Diester Degradation PCL_Polymer PCL Polymer Bulk PCL_Surface Polymer Surface PCL_Polymer->PCL_Surface Surface Exposure Enzyme Lipase/Esterase Enzyme->PCL_Surface Adsorption PCL_Fragments Oligomers & 6-Hydroxycaproic Acid PCL_Surface->PCL_Fragments Enzymatic Cleavage (Surface Erosion) PEG_Polymer PEG-Diester Bulk Swollen_Matrix Swollen Hydrogel Matrix PEG_Polymer->Swollen_Matrix Water Uptake Water H₂O Water->Swollen_Matrix Penetration PEG_Fragments PEG & Diacid Fragments Swollen_Matrix->PEG_Fragments Hydrolysis of Ester Bonds (Bulk Erosion)

Caption: Enzymatic surface erosion of PCL vs. hydrolytic bulk erosion of PEG-diesters.

Comparative Performance and Data

The structural and mechanistic differences translate directly into distinct degradation rates and behaviors. Aliphatic polyesters generally exhibit slower degradation profiles, which are highly dependent on the biological environment. [8]In contrast, PEG-diesters can be tuned for faster degradation that is more consistent across different conditions. [6][9] Incorporating hydrophilic PEG into PCL copolymers has been shown to accelerate the degradation of the PCL block, demonstrating the powerful effect of hydrophilicity on degradation rates. [10][11]

Feature PEG-Diester Aliphatic Polyester (e.g., PCL, PLA)
Primary Degradation Abiotic Hydrolysis [5] Enzymatic Hydrolysis [12][8]
Erosion Type Bulk Erosion [13] Surface Erosion [4][14]
Water Interaction Hydrophilic, high water uptake [15] Hydrophobic, low water uptake [5]
Degradation Control Tuned by ester bond chemistry, pH [7][16] Dependent on enzyme activity, crystallinity [17][18]
Typical In-Vitro Rate Days to months [6][9] Months to years (without enzymes) [19]

| Byproducts | PEG, dicarboxylic acids [16]| Monomers (e.g., lactic acid, caproic acid) [17]|

Table 1: Summary of key differences between PEG-diesters and aliphatic polyesters.

Experimental Protocol: Assessing In Vitro Degradation

To provide a self-validating and trustworthy method for comparison, a standardized in vitro degradation study is essential. The following protocol, based on ASTM F1635-11 guidelines, allows for the direct comparison of polymer degradation under simulated physiological conditions. [20][21][22]

Objective: To quantify and compare the degradation profiles of a PEG-diester and an aliphatic polyester by measuring mass loss and molecular weight changes over time.
Materials:
  • Polymer films of known initial weight (W_i) and molecular weight (MW_i).

  • Phosphate Buffered Saline (PBS), pH 7.4. [20]* For Aliphatic Polyester: PBS + Lipase from Pseudomonas sp. (e.g., 0.1 mg/mL).

  • For PEG-Diester: PBS only.

  • Control for Aliphatic Polyester: PBS without lipase.

  • Incubator at 37°C. [21]* Analytical balance, Gel Permeation Chromatography (GPC/SEC), Scanning Electron Microscope (SEM).

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare multiple identical polymer films (minimum of 3 per time point per condition). [20] * Dry films to a constant weight in a vacuum oven and record the initial weight (W_i).

    • Characterize the initial molecular weight (MW_i) and surface morphology (SEM) of representative samples.

  • Incubation:

    • Place each film in a separate sterile container with a sufficient volume of the designated buffer (e.g., 100:1 buffer-to-polymer ratio). [20] * Place containers in an orbital shaker inside an incubator set to 37°C.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days), remove a set of 3 samples from each condition.

    • Gently rinse the films with deionized water to remove salts and buffer components.

    • Dry the films to a constant weight and record the final weight (W_f).

    • Analyze the dried films for changes in molecular weight (MW_f) using GPC/SEC and surface morphology using SEM.

  • Data Analysis:

    • Mass Loss (%): Calculate using the formula: [(W_i - W_f) / W_i] * 100.

    • Molecular Weight Retention (%): Calculate using the formula: (MW_f / MW_i) * 100.

    • Plot the average mass loss and molecular weight retention versus time for each polymer. The inclusion of the enzyme-free control for the aliphatic polyester is critical to isolate the effect of enzymatic degradation from simple hydrolysis.

Diagram: Experimental Workflow for Degradation Study

G cluster_prep cluster_incub cluster_analysis cluster_data A Prepare & Weigh Polymer Films (Wi) B Characterize Initial State (MWi, SEM) A->B C1 PEG-Diester in PBS C2 Aliphatic Polyester in PBS + Enzyme C3 Control: Polyester in PBS only D Remove Samples C1->D C2->D C3->D E Rinse & Dry (Measure Wf) D->E F Characterize Final State (MWf, SEM) E->F G Calculate % Mass Loss F->G H Calculate % MW Retention F->H I Plot Degradation Profiles G->I H->I

Caption: Workflow for the in vitro comparative polymer degradation assessment.

Conclusion and Application-Specific Selection

The choice between a PEG-diester and an aliphatic polyester is not about which is superior, but which is most suitable for a given application.

  • Choose Aliphatic Polyesters (like PCL) for:

    • Long-term applications: Where slow, gradual degradation over many months to years is required, such as in load-bearing orthopedic devices or long-term implants. [8] * Surface-eroding drug delivery: When a near-zero-order release kinetic is desired, as the drug is released as the polymer surface erodes.

  • Choose PEG-Diesters for:

    • Short-to-medium-term applications: Where predictable degradation over days to weeks is needed, such as in temporary hydrogel scaffolds for cell encapsulation or short-term drug delivery systems. [6][23] * Applications requiring rapid clearance: The degradation byproducts (PEG and diacids) are typically water-soluble and can be cleared more readily by the kidneys. [13] By understanding the fundamental principles of their chemical structure and degradation mechanisms, and by employing rigorous, standardized testing protocols, researchers can confidently select and design polymeric biomaterials that meet the complex demands of modern medicine.

References

  • Title: Biodegradation of Poly(ε-caprolactone): Microorganisms, Enzymes, and Mechanisms - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Polycaprolactone Enzymatic Hydrolysis: A Mechanistic Study | ACS Omega Source: ACS Omega URL: [Link]

  • Title: Enzymatic Degradation of Poly(L-lactide) and Poly(?-caprolactone) Electrospun Fibers Source: ResearchGate URL: [Link]

  • Title: Enzymatic biodegradation of Poly(ε-Caprolactone) (PCL) by a thermostable cutinase from a mesophilic bacteria Mycobacterium marinum - PubMed Source: PubMed URL: [Link]

  • Title: Enzymatic Degradation of Star Poly(ε-Caprolactone) with Different Central Units Source: MDPI URL: [Link]

  • Title: 12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate Source: CORE URL: [Link]

  • Title: In Vitro Degradation Testing - SGS PSI Source: Polymer Solutions URL: [Link]

  • Title: Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate Source: ResearchGate URL: [Link]

  • Title: Analytical Testing for Bioabsorbable Polymer Medical Devices: In-Vitro Degradation Studies Source: Poly-Med, Inc. URL: [Link]

  • Title: BIOE 5820 Polymer Degradation: Hydrolysis vs Enzymatic and Bulk vs Surface Degradation Source: YouTube URL: [Link]

  • Title: (A) Hydrolysis of PEG 400-DA at pH 5.0 detected by 1 H NMR... Source: ResearchGate URL: [Link]

  • Title: POLYETHYLENE GLYCOL DISTEARATE Source: Ataman Kimya URL: [Link]

  • Title: Biodegradation of Biodegradable Polymers in Mesophilic Aerobic Environments - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Comparing Biodegradable Polymers by Degradation Rate and Conditions Source: Polymer Chemistry Innovations URL: [Link]

  • Title: Cleavage of polyethylene glycol ethers by hydrolysis Source: Google Patents URL
  • Title: On the biodegradability of polyethylene glycol, polypeptoids and poly(2-oxazoline)s Source: ResearchGate URL: [Link]

  • Title: Degradation Behavior of Poly(ethylene glycol) Diblock and Multiblock Polymers with Hydrolytically Degradable Ester Linkages Source: ResearchGate URL: [Link]

  • Title: Biodegradable Polyesters: Approaches to Increase Degradation Rates for Biomedical Applications | ACS Macro Letters Source: ACS Publications URL: [Link]

  • Title: Biodegradability of Plastics Source: MDPI URL: [Link]

  • Title: Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Long-Term Evaluation of Dip-Coated PCL-Blend-PEG Coatings in Simulated Conditions Source: MDPI URL: [Link]

  • Title: Factors affecting the degradation of PEG-PCL polymer and consequent release of drug. Source: ResearchGate URL: [Link]

  • Title: Polyester biodegradability: importance and potential for optimisation - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Study on In-Vitro Degradation of Bioabsorbable Polymers Poly (hydroxybutyrate-co-valerate) - (PHBV) and Poly (caprolactone) - (PCL) Source: ResearchGate URL: [Link]

  • Title: IN VITRO DEGRADATION TESTING OF BIODEGRADABLE POLYMERS Source: Trepo URL: [Link]

  • Title: Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study Source: CRIS - University of Naples Federico II URL: [Link]

  • Title: Correlation of Enzymatic Depolymerization Rates with the Structure of Polyethylene-Like Long-Chain Aliphatic Polyesters - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Biodegradable Polyesters and Low Molecular Weight Polyethylene in Soil: Interrelations of Material Properties, Soil Organic Matter Substances, and Microbial Community - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A strategy to tailor the mechanical and degradation properties of PCL-PEG-PCL based copolymers for biomedical application Source: arXiv.org URL: [Link]

  • Title: Biodegradation of Synthetic Aliphatic-Aromatic Polyesters in Soils - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characterization Source: MDPI URL: [Link]

  • Title: Aliphatic Polyesters: Great Degradable Polymers That Cannot Do Everything Source: ACS Publications URL: [Link]

  • Title: A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies Source: Wiley Online Library URL: [Link]

  • Title: Assessment of biodegradation of PLA/PCL and PLA/PEG biopolymers under aerobic and anaerobic conditions Source: ResearchGate URL: [Link]

Sources

Validation

HPLC retention time of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate

Chromatographic Profiling of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate: A Comparative HPLC Guide As the development of targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), and functionalized li...

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Profiling of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate: A Comparative HPLC Guide

As the development of targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), and functionalized lipid nanoparticles accelerates, the analytical characterization of amphiphilic linkers has become a critical bottleneck. Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate—an oxygen-rich, PEG-like aliphatic diester—presents a unique chromatographic challenge. It lacks a conjugated


-system for standard UV detection and exhibits hybrid polarity due to its hydrophilic ether core and lipophilic ethyl ester caps.

This guide provides an objective, mechanistically grounded comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate against its structural analogs. By understanding the causality behind its interaction with reversed-phase stationary phases, researchers can rationally design robust, self-validating analytical workflows.

Mechanistic Drivers of Retention Behavior

In reversed-phase HPLC (RP-HPLC), retention time (


) is dictated by the partition coefficient of the analyte between the polar mobile phase and the hydrophobic stationary phase (typically C18). For Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate, retention is governed by two opposing structural forces:
  • Hydrogen Bond Acceptance (The Core): The central ethane-1,2-diylbis(oxy) motif contains two ether oxygens. These heteroatoms act as strong hydrogen-bond acceptors, interacting favorably with the aqueous component of the mobile phase. This localized polarity accelerates elution compared to purely aliphatic chains.

  • Hydrophobic Shielding (The Termini): The terminal ethyl propionate groups mask the highly polar carboxylic acids. The non-polar ethyl caps interact strongly with the C18 alkyl chains via van der Waals forces, significantly delaying elution.

Because the molecule lacks an aromatic chromophore, traditional UV detection at 254 nm is blind to it. Detection relies on the weak absorbance of the ester carbonyls at low wavelengths (205–210 nm) or, more reliably, universal mass detectors such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

RetentionLogic A Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate B Ether Core (-O-CH2-CH2-O-) H-Bond Acceptance A->B C Ethyl Ester Caps (-COOEt) Hydrophobic Shielding A->C D Moderate C18 Retention (Amphiphilic Balance) B->D Decreases tR C->D Increases tR

Fig 1: Structural drivers dictating the RP-HPLC retention behavior of the target diester.

Comparative Chromatographic Performance

To establish a predictive framework, we must compare Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate against three distinct structural alternatives frequently encountered in linker synthesis.

Alternative A: The Unmasked Precursor

3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid [1]

  • Mechanism: This is the diacid precursor. At neutral pH, it is fully ionized (dianion), resulting in near-zero retention on C18 (eluting in the void volume). Even under acidic mobile phase conditions (pH 2.5 with Formic Acid), the protonated carboxylic acids remain highly polar.

  • Performance: Elutes significantly earlier than the diethyl ester. It requires highly aqueous starting conditions (e.g., 100% water) or HILIC (Hydrophilic Interaction Liquid Chromatography) for adequate retention.

Alternative B: The Thioether Analog

Diethyl 3,3'-thiodipropionate (CAS: 673-79-0) [2]

  • Mechanism: In this analog, the PEG-like ether core is replaced by a single sulfur atom. Sulfur is larger, more polarizable, and a significantly weaker hydrogen-bond acceptor than oxygen.

  • Performance: Because it interacts less favorably with the aqueous mobile phase, the thioether analog exhibits a higher LogP and elutes later than the oxygen-containing target molecule under identical gradient conditions.

Alternative C: The Pure Aliphatic

Diethyl adipate

  • Mechanism: Lacking any internal heteroatoms, this molecule relies entirely on its aliphatic backbone and ester caps for partitioning.

  • Performance: Without the polarity of the ether oxygens, diethyl adipate interacts more strongly with the C18 phase, resulting in a longer retention time than the target molecule, despite having a lower molecular weight.

Quantitative Retention Data Summary

The following table synthesizes the expected chromatographic behavior based on structural partitioning models and empirical detector responses.

CompoundStructural CoreEst. LogPRelative Retention Time (RRT)*Optimal Detection Mode
3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acidPEG-Diacid-0.50.25MS (ESI-) / UV (210 nm)
Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate PEG-Diester 1.2 1.00 (Reference) CAD / ELSD / MS (ESI+)
Diethyl adipateAliphatic Diester1.91.25CAD / GC-FID
Diethyl 3,3'-thiodipropionateThioether Diester2.41.40CAD / UV (215 nm)

*RRT is normalized to the target compound using a standard C18 reversed-phase gradient (5-95% Acetonitrile in Water with 0.1% Formic Acid).

Self-Validating Experimental Protocol

To ensure data integrity and trustworthiness, the following step-by-step protocol employs an orthogonal detection strategy. Relying solely on low-wavelength UV for aliphatic esters is prone to baseline drift during gradient elution; pairing it with a Charged Aerosol Detector (CAD) ensures a self-validating system where mass response confirms UV peaks.

Materials & Reagents:

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent end-capped column to prevent secondary silanol interactions with the ether oxygens).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • System Suitability Marker: Uracil (10 µg/mL) to determine the void volume (

    
    ).
    

Step-by-Step Workflow:

  • Sample Preparation: Dissolve Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL. Causality: Matching the sample diluent to the midpoint of the gradient prevents solvent-front distortion and peak splitting.

  • System Equilibration: Purge the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for 10 column volumes. Maintain the column compartment at 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics for PEG-like chains and sharpening the peak.

  • Gradient Execution:

    • 0.0 - 2.0 min: Hold at 5% B.

    • 2.0 - 12.0 min: Linear ramp to 95% B.

    • 12.0 - 15.0 min: Hold at 95% B (Column wash).

    • 15.0 - 15.1 min: Return to 5% B.

    • 15.1 - 20.0 min: Re-equilibration.

  • Orthogonal Detection: Route the column effluent first through the UV detector (set to 210 nm), then in series to the CAD. Causality: UV is non-destructive, allowing the effluent to pass into the CAD, which nebulizes and destroys the sample to measure total non-volatile mass.

  • Validation Check: Inject the Uracil marker. If Uracil retention shifts by >2%, column phase collapse or pump proportioning failure has occurred, invalidating the run.

Workflow S1 Sample Prep: 1 mg/mL in 50:50 H2O:MeCN (Prevents Peak Splitting) S2 RP-HPLC Separation (C18, 40°C, 0.1% FA Gradient) S1->S2 S3 Orthogonal Detection Splitting S2->S3 S4 UV at 210 nm (Ester Carbonyl Response) S3->S4 S5 CAD / ELSD (Universal Mass Response) S3->S5 S6 Data Synthesis & Peak Integration S4->S6 S5->S6

Fig 2: Self-validating HPLC workflow utilizing orthogonal UV and CAD detection.

References

  • PubChem. "Diethyl 3,3'-(phenethylazanediyl)dipropionate | C18H27NO4." National Institutes of Health. Available at: [Link][3]

Sources

Comparative

A Comparative Guide to Purity Validation of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate Using Refractive Index

Executive Summary For researchers and professionals in drug development, the purity of reagents like Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate is not merely a matter of quality control; it is a fundamental prere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and professionals in drug development, the purity of reagents like Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate is not merely a matter of quality control; it is a fundamental prerequisite for reproducible and reliable results. This guide provides an in-depth technical comparison of refractive index (RI) measurement as a rapid and efficient method for purity validation against established analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present detailed protocols for establishing a self-validating system, and offer quantitative data to support the strategic implementation of this technique in a laboratory setting.

Introduction: The Imperative of Purity in Advanced Research

Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate is a diester that finds application as a building block in the synthesis of more complex molecules and potentially as a plasticizer or solvent in various formulations. The presence of impurities, which can include residual starting materials like 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid, unreacted alcohols, or byproducts from synthesis, can significantly alter its physicochemical properties and reactivity. Consequently, a robust and accessible method for verifying purity is essential.

Refractive index is a fundamental physical property of a substance that measures how light propagates through it.[1][2] For a pure compound under standard conditions, this value is a constant. The introduction of impurities, each with its own distinct refractive index, will cause a measurable deviation in the bulk sample's RI, making it a powerful, albeit non-specific, indicator of purity.[3][4] This guide will demonstrate how to leverage this property for effective quality control.

The Scientific Principle: Why Refractive Index Is a Viable Purity Indicator

The utility of refractive index measurement is grounded in Snell's Law. It is an intrinsic property of a pure chemical, much like its boiling or melting point.[2] The core principle is that the refractive index of a mixture is a function of the concentration and refractive indices of its components. Therefore, any deviation from the established refractive index of the pure substance indicates the presence of foreign material.[3]

This method's primary advantage is its speed and simplicity, allowing for high-throughput screening of batches without the extensive setup time required for chromatographic methods.[5] However, it is crucial to understand its limitations. Refractive index is a bulk property and does not identify the specific nature of the impurities. Its accuracy is also highly dependent on precise temperature control, as the RI of liquids typically changes with temperature.

Experimental Validation: A Dual-Pillar Approach to Trustworthiness

A protocol for purity assessment must be self-validating. For refractive index, this is achieved by anchoring the measurement against both a certified external standard and a primary, substance-specific internal standard.

Pillar 1: Instrument Calibration and Standardization

Before any sample measurement, the refractometer must be calibrated to ensure its accuracy and traceability. This is a non-negotiable step for generating trustworthy data.

Protocol for Instrument Calibration:

  • System Initialization: Power on the digital refractometer and allow it to stabilize for at least 30 minutes. Ensure the prism surface is clean by wiping it with a soft, lint-free cloth dampened with isopropanol, followed by a dry wipe.

  • Temperature Control: Set the instrument's integrated Peltier temperature control to the standard measurement temperature, typically 20.0°C ± 0.1°C. The ASTM D1218 standard outlines procedures for measurements between 20°C and 30°C.[6][7]

  • Calibration Check: Place a few drops of a certified refractive index standard (e.g., deionized water, for which the RI is well-established at 1.3330 at 20°C) onto the prism.

  • Measurement and Adjustment: Perform a measurement. If the reading deviates from the certified value of the standard by more than the instrument's specified tolerance (e.g., ±0.0001), perform a one-point calibration adjustment as per the manufacturer's instructions.

  • Record Keeping: Log the calibration check in the instrument's logbook. This record is critical for quality audits and troubleshooting.

Pillar 2: Establishing a High-Purity Reference Standard

Protocol for Reference Standard Qualification:

  • Procurement/Synthesis: Obtain the highest purity grade of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate available. Alternatively, synthesize and purify the compound in-house, for example, through column chromatography.[8][9]

  • Orthogonal Purity Confirmation: Confirm the purity of this batch using a definitive analytical technique. Gas Chromatography with Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile or semi-volatile impurities.[10][11] The goal is to obtain a sample confirmed to be >99.5% pure by a primary method.

  • Reference RI Measurement: Using the calibrated refractometer, measure the refractive index of this qualified high-purity standard at a precisely controlled temperature (e.g., 20.0°C) and wavelength (typically the Sodium D-line, 589.3 nm).

  • Documentation: This measured value now becomes the Internal Reference Refractive Index for all subsequent purity checks of incoming batches of this material.

The workflow for establishing and using this validated system is illustrated below.

G cluster_0 Phase 1: System Validation cluster_1 Phase 2: Routine QC Calibrate Calibrate Refractometer with Certified Standard Qualify Qualify High-Purity Lot (>99.5%) via GC-MS Calibrate->Qualify Ensures instrument accuracy Establish Measure and Document Reference Refractive Index (n_ref) Qualify->Establish Creates traceable standard Compare Compare n_obs with n_ref Establish->Compare Provides n_ref for comparison NewLot Receive New Lot of Diethyl 3,3'-[...] dipropionate MeasureRI Measure Refractive Index (n_obs) at same T, λ NewLot->MeasureRI MeasureRI->Compare Decision Purity Decision Compare->Decision

Caption: Workflow for establishing a validated refractive index purity test.

Quantitative Data and Comparison with Alternatives

Refractive index provides a rapid, quantitative assessment. The deviation from the reference value can be correlated with the level of impurity, although this relationship may not be linear.

Table 1: Hypothetical Purity vs. Refractive Index Data (Note: This data is illustrative. An actual calibration curve should be generated using samples with known impurity levels.)

Purity by GC (%)Refractive Index (n D at 20°C)Deviation from Reference (Δn)Assessment
>99.8% (Reference)1.44520.0000High Purity
99.0%1.4458+0.0006Acceptable
98.1%1.4465+0.0013Borderline
96.5%1.4479+0.0027Fails QC

While RI is excellent for speed and cost, it is essential to understand its place among other analytical techniques.

Table 2: Comparison of Purity Assessment Methodologies

MethodPrincipleSpeedCost/SampleSpecificityKey Advantage
Refractive Index Light refraction< 2 minVery LowLowRapid, non-destructive QC check.[5]
Gas Chromatography (GC) Partitioning between phases20-40 minModerateHighExcellent for separating and quantifying volatile impurities.[10][12]
HPLC Liquid-phase partitioning30-60 minModerate-HighHighIdeal for non-volatile or thermally labile impurities.[12]
NMR Spectroscopy Nuclear spin in a magnetic field5-15 minHighVery HighProvides structural confirmation and can quantify purity without a specific reference standard (qNMR).[8][11]
IR Spectroscopy Molecular vibrations< 5 minLowLowGood for functional group identification but generally not quantitative for purity assessment.[13][14]

Detailed Experimental Protocol for Routine Purity Validation

This protocol assumes the one-time validation steps in Section 3 have been completed.

Objective: To determine if a new batch of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate meets the purity specification using refractive index.

Materials:

  • Calibrated digital refractometer with temperature control.

  • New lot of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate.

  • Lint-free wipes.

  • Isopropanol or acetone for cleaning.

  • Pasteur pipettes.

Procedure:

  • Instrument Preparation: Ensure the refractometer is clean, calibrated, and stabilized at the standard temperature (e.g., 20.0°C).

  • Sample Equilibration: Allow the sample container to equilibrate to the ambient temperature of the laboratory for at least 1 hour to prevent temperature gradients upon application.

  • Sample Application: Using a clean Pasteur pipette, apply 2-3 drops of the sample to the center of the refractometer's prism, ensuring it is fully covered.

  • Measurement: Close the instrument cover and initiate the measurement. Allow the reading to stabilize, which typically takes 30-60 seconds.

  • Data Recording: Record the refractive index value to four or five decimal places as provided by the instrument.

  • Cleaning: Thoroughly clean the prism with a solvent-dampened wipe followed by a dry wipe immediately after the measurement.

  • Analysis: Compare the measured refractive index (n_obs) to the established internal reference refractive index (n_ref). Calculate the deviation (Δn = |n_obs - n_ref|).

  • Decision: If the deviation is within the predefined acceptance limits (e.g., Δn ≤ 0.0008), the batch passes the purity check. If it exceeds the limit, the batch is flagged for further investigation using a more specific method like GC-MS.

Conclusion

The validation of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate purity via refractive index is a scientifically sound, efficient, and cost-effective method for routine quality control. Its strength lies in its ability to rapidly detect deviations from a well-characterized, high-purity standard. While it does not replace the need for more specific, separative techniques like gas chromatography for initial qualification or in-depth impurity profiling, its implementation provides a robust first line of defense in ensuring the consistency and reliability of materials used in critical research and development applications. By following a self-validating protocol that includes rigorous instrument calibration and the establishment of an internally qualified reference standard, researchers can confidently integrate this technique into their quality management systems.

References

  • Organic Syntheses Procedure. (n.d.). ethyl 3,3-diethoxypropanoate. Organic Syntheses.
  • ResearchGate. (2020). SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE-1,2- DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4-BROMOPHENYL) AZETIDIN-2-ONE).
  • Quora. (2023). Is IR a reliable way to assess ester purity?
  • ResearchGate. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • ResearchGate. (n.d.). Preparation of compound 3.3-((oxybis (ethane-2,1-diyl) bis....
  • ASTM International. (2021). D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.
  • ECHEMI. (n.d.). Determining the purity of an ester.
  • Sigma-Aldrich. (n.d.). 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid.
  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
  • Ebatco. (n.d.). Refractive Index Measurements to Compare Chemical Purity.
  • BenchChem. (n.d.). Purity Assessment of Commercial Ethylene Glycol Dipropionate: A Comparative Guide for Researchers.
  • ASTM International. (2022). D542 Standard Test Method for Index of Refraction of Transparent Organic Plastics.
  • ResearchGate. (n.d.). Validation of an analytical method for the refractive index measurement of glass fragments. Application to a hit-and-run incident.
  • ResearchGate. (n.d.). Refractive index of diethyl ether.
  • Mettler Toledo. (n.d.). Refractive Index: All You Need to Know.
  • Unknown Source. (n.d.). IR Spectroscopy of Esters.
  • Unknown Source. (2008). Refractive Index and Refractive Dispersion of Hydrocarbon Liquids1.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis and Impurity Characterization of Diethyl sec-butylethylmalonate.
  • Sigma-Aldrich. (n.d.). Di-tert-butyl 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionate.
  • LabRulez GCMS. (n.d.). Guide to Derivatization Reagents for GC.
  • EPA. (2025). Diethyl 3,3'-thiodipropionate Properties.
  • MDPI. (2023). Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines.
  • NIH. (n.d.). 2,2′-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde.
  • PubChem. (n.d.). Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate.
  • Quora. (2021). What is the principle behind using refractive index measurement to indicate the purity of an organic solvent?
  • ResearchGate. (2013). Identification and quantitation of diethylstilbestrol in aquatic products using gas chromatographycoupled with triple quadrupole tandem mass spectrometry.
  • Agilent. (2019). Spectrophotometric Methods of Refractive Indices Measurement.
  • ITS. (n.d.). Synthesis 1,2-bis ((3-methylbut-2-en-1-yl)oxy) -.
  • Intertek Inform. (2016). ASTM D 1218 : 2012 : R2016 Standard Test Method for Refractive Index.
  • BenchChem. (n.d.). Spectroscopic Purity Analysis of Estasol™: A Comparative Guide for Researchers.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Diethyl ether-D₁₀ (D, 99%).
  • RSC Publishing. (2012). Validation of an analytical method for the refractive index measurement of glass fragments. Application to a hit-and-run incident.
  • Unknown Source. (n.d.). DIETHYL ETHER.
  • Knowledge UChicago. (n.d.). Supporting Information Enhancing the equilibrium of dynamic thia-Michael reactions through heterocyclic design.
  • AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial.
  • Reagecon Knowledge. (n.d.). Refractive Index (RI) and Brix Standards - Theory and Application.
  • TSFX. (n.d.). The Preparation and Identification of an Ester + OH + H2O.
  • Unknown Source. (n.d.).
  • Unknown Source. (2022). 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, (2Z).
  • Cambridge Isotope Laboratories. (n.d.). Diethyl ether (D₁₀, 99%).
  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
  • Unknown Source. (2009).
  • MDPI. (2026). Experimental Validation of Seawater Refractive-Index Modeling in the Near-Ultraviolet Band.
  • SciELO. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.

Sources

Validation

Distinguishing Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate from Mono-Ester Impurities

A Senior Scientist’s Guide to Purity Analysis Executive Summary: The "Stoichiometry Killer" In the synthesis of biodegradable polyesters or dendrimers, Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (hereafter DEDP )...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Scientist’s Guide to Purity Analysis

Executive Summary: The "Stoichiometry Killer"

In the synthesis of biodegradable polyesters or dendrimers, Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (hereafter DEDP ) serves as a critical homobifunctional linker. Its purity is not merely a regulatory box to check; it is the determinant of your polymerization's molecular weight ceiling.

The most insidious impurity in DEDP is the Mono-Ester (Mono-Acid) derivative. Unlike non-reactive impurities, the mono-ester acts as a chain terminator. In a step-growth polymerization (e.g., reacting DEDP with a diamine or diol), even 1% of mono-ester impurity can theoretically cap the degree of polymerization (


) significantly, preventing the formation of high-molecular-weight polymers.

This guide outlines the three definitive methods to detect and quantify this impurity, moving from structural verification (NMR) to trace separation (HPLC).

Structural Analysis & The Challenge

To distinguish the product from the impurity, we must exploit their subtle structural differences.

  • Target (DEDP): A symmetric, non-polar diester.

    • Formula:

      
      
      
    • Functionality: 2 Ethyl Ester groups.[1]

  • Impurity (Mono-Ester): An asymmetric, amphiphilic mono-acid/mono-ester.

    • Formula:

      
      
      
    • Functionality: 1 Ethyl Ester + 1 Carboxylic Acid.

The Analytical Challenge: Both molecules share the exact same ether backbone (PEG-2 unit). Standard IR spectroscopy is often insufficient because the strong ester carbonyl stretch (


) masks the carboxylic acid carbonyl, and the O-H stretch of the acid can be broad and ambiguous if wet.

Method 1: Quantitative H-NMR (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the primary method for establishing the molar ratio of ester termini to the backbone. It is self-validating because the backbone protons serve as an internal standard.

The Logic of Integration

We utilize the fixed number of protons in the central ethylene glycol unit versus the variable number of protons in the ethyl ester caps.

  • Backbone (Reference): The central

    
     protons and the 
    
    
    
    -protons (
    
    
    ) resonate between 3.5–3.7 ppm.
  • Termini (Variable): The ethyl group (

    
    ) presents a distinct quartet (~4.1 ppm) and triplet (~1.2 ppm).
    
Experimental Protocol
  • Sample Prep: Dissolve ~10 mg of DEDP in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: Ensure the solvent is dry. Water peaks can interfere with integration or exchange with acid protons.

  • Acquisition: Run a standard proton scan (16–32 scans).

    • Critical Parameter: Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full relaxation of carbonyl-adjacent protons for accurate integration.
  • Processing: Phase and baseline correct manually. Calibrate TMS to 0.00 ppm.

Data Interpretation (The "Ratio Check")

Integrate the signals as follows:

Region (ppm)MultiplicityAssignmentTheoretical Integration (DEDP)Theoretical Integration (Mono-Ester)
4.10 - 4.15 QuartetEster

4.00 H 2.00 H
3.55 - 3.75 MultipletBackbone Ether12.00 H 12.00 H
2.50 - 2.60 Triplet

-Methylene (

)
4.00 H 4.00 H (Split)*
1.20 - 1.30 TripletEster

6.00 H 3.00 H

The Calculation: Normalize the Backbone region (3.55–3.75 ppm) to 12.00. Check the Ester Quartet (4.1 ppm).

  • If Integral = 4.00

    
     100% Diester.
    
  • If Integral = 3.00

    
     50:50 Mixture.
    
  • If Integral < 3.95

    
     Significant Mono-ester (or hydrolysis) present.
    

*Note: In the mono-ester, the


-methylene protons next to the free acid often shift slightly downfield compared to the ester, causing the triplet at 2.55 ppm to broaden or split.

Method 2: RP-HPLC (Trace Quantitation)

While NMR is excellent for bulk purity (>95%), HPLC is required to detect trace impurities (<1%) that terminate polymerization. The polarity difference between the neutral diester and the acidic mono-ester makes Reverse Phase (RP) chromatography ideal.

The Separation Logic
  • Stationary Phase: C18 (Hydrophobic).

  • Mobile Phase: Water/Acetonitrile gradient.

  • Elution Order: The Mono-ester (containing a polar -COOH group) will elute earlier than the DEDP Diester.

Visualization: HPLC Method Workflow

HPLC_Workflow cluster_0 Sample Prep cluster_1 Chromatography Conditions cluster_2 Detection S1 Dissolve 1mg/mL in 50:50 ACN:H2O S2 Filter (0.2 µm PTFE) S1->S2 C1 Column: C18 (e.g., Zorbax Eclipse) S2->C1 D1 ELSD / CAD (Preferred) C1->D1 Separation D2 UV @ 210 nm (Alternative) C1->D2 C2 Mobile Phase A: Water + 0.1% Formic Acid C2->C1 C3 Mobile Phase B: Acetonitrile + 0.1% Formic Acid C3->C1 Res Res D1->Res Mono-Ester (Early) Diester (Late)

Figure 1: HPLC Workflow for separating polar mono-ester impurities from the non-polar diester target.

Experimental Protocol
  • Column: C18,

    
    , 3.5 µm or 5 µm particle size.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (The acid keeps the impurity protonated, improving peak shape).

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B (Equilibration)

    • 2–15 min: 5%

      
       95% B (Linear ramp)
      
    • 15–20 min: 95% B (Wash)

  • Detection:

    • Preferred: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These PEG-esters have weak UV absorbance.

    • Alternative: UV at 210 nm. (Warning: Acetonitrile absorbs here; use "HPLC Grade Far UV" solvents).

Method 3: Functional Titration (The "Quick Check")

If you lack advanced instrumentation, a classic Acid Value titration is a robust method to quantify the mono-ester impurity, as the target diester has zero theoretical acidity.

Protocol
  • Dissolve 1.0 g of sample in 20 mL of neutralized Ethanol/Toluene (1:1).

  • Add 2 drops of Phenolphthalein indicator.

  • Titrate with 0.1 N KOH (in ethanol) until a faint pink color persists for 30 seconds.

  • Calculation:

    
    
    
    • 
      : Volume of KOH (mL)
      
    • 
      : Normality of KOH
      
    • 
      : Weight of sample (g)
      

Interpretation: Pure DEDP should have an Acid Value of < 0.5. Values > 1.0 indicate significant mono-ester contamination.

Summary Comparison Table

Feature

H-NMR
RP-HPLC (ELSD/UV)Acid Titration
Primary Use Structural Confirmation & RatioTrace Impurity QuantificationBulk Purity Check
Detection Limit ~1 - 2%< 0.1%~0.5%
Speed Fast (15 mins)Medium (30 mins)Fast (10 mins)
Pros No standards needed; visualizes structure.Separates all species; highly sensitive.Cheap; robust; no complex equipment.
Cons Expensive equipment; lower sensitivity.[]Requires method development; weak UV chromophore.Consumes large sample amount (grams).[3]

Analytical Decision Matrix

Use this logic flow to determine the correct analysis path for your stage of development.

Decision_Matrix Start Start: Purity Analysis Goal What is the goal? Start->Goal Synth Synthesis Monitoring (In-Process) Goal->Synth Quick Check QC Final Product QC (Release) Goal->QC High Precision TLC TLC (Stain: Bromocresol Green) Check for Acid Spot Synth->TLC NMR 1H-NMR Check Integration Ratio Synth->NMR If TLC passes QC->NMR Step 1: Identity HPLC RP-HPLC Quantify Trace Impurities NMR->HPLC Step 2: Purity >98%?

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Standard reference for NMR chemical shift interpretation of esters vs acids).

  • Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (Detailed guide on HPLC/ELSD detection of PEG-esters).

  • BOC Sciences. High Performance Liquid Chromatography (HPLC) Technique for PEG Analysis. (Overview of separating PEG derivatives by polarity).

  • Cayman Chemical. Product Analysis Guide: Homobifunctional Crosslinkers. (General protocols for analyzing NHS and Ester linkers).

  • United States Pharmacopeia (USP). General Chapter <401> Fats and Fixed Oils. (Standard methodology for Acid Value Titration).

Sources

Comparative

A Senior Application Scientist’s Guide to GC-MS Characterization of Ether-Ester Synthesis Byproducts

In the landscape of pharmaceutical and fine chemical synthesis, the purity of a final product is paramount. Ether and ester functionalities are cornerstones of many active pharmaceutical ingredients (APIs) and specialty...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and fine chemical synthesis, the purity of a final product is paramount. Ether and ester functionalities are cornerstones of many active pharmaceutical ingredients (APIs) and specialty chemicals. Syntheses such as the Williamson ether synthesis and Fischer esterification, while foundational, are seldom perfect.[1][2] The identification and quantification of process-related impurities and byproducts are not merely a quality control checkbox; they are critical tasks that ensure product safety, efficacy, and compliance with stringent regulatory guidelines like those from the ICH and FDA.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and definitive analytical technique for this purpose, particularly for volatile and semi-volatile impurities.[5][6] This guide provides a comparative analysis of GC-MS methodologies, offering field-proven insights into experimental design, data interpretation, and method validation for the characterization of byproducts in ether-ester synthesis.

The Synthetic Landscape: Anticipating Potential Byproducts

An effective analytical strategy begins with understanding the chemistry. The choice of synthetic route dictates the likely impurity profile.

  • Williamson Ether Synthesis: This SN2 reaction involves an alkoxide nucleophile and an alkyl halide.[1] While effective for primary alkyl halides, its limitations are a primary source of byproducts. Secondary and tertiary alkyl halides are prone to E2 elimination, generating alkenes instead of the desired ether.[1] Furthermore, highly reactive alkylating agents can lead to self-coupling or other unwanted side reactions, such as the formation of dibenzyl ether in reactions involving benzyl bromide.[7]

  • Fischer Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][8] The most common "impurities" are simply unreacted starting materials. However, harsh acidic conditions and high temperatures can dehydrate the alcohol reactant, leading to the formation of symmetric ethers or alkenes. The reverse reaction, hydrolysis, can also occur if water is not effectively removed.[2][9]

Comparative GC-MS Methodologies: A Strategic Selection

No single GC-MS method is universally optimal. The best approach depends on the specific analytical goal: broad screening for unknown identification versus sensitive quantification of known byproducts.

The Separation: Choosing the Right GC Column

The gas chromatography column is where the initial separation of complex mixtures occurs.[5] The choice of stationary phase is the most critical parameter.

Column TypeStationary Phase PrinciplePrimary ApplicationProsCons
Non-Polar Based on van der Waals forces. Separates based on boiling point. (e.g., 5% Phenyl Polysilphenylene-siloxane)General-purpose screening of volatile and semi-volatile compounds. Good for a wide range of analyte polarities.Robust, versatile, excellent for resolving non-polar byproducts like elimination-derived alkenes.May provide poor peak shape for highly polar compounds like unreacted carboxylic acids or alcohols.
Polar Based on dipole-dipole interactions and hydrogen bonding. (e.g., Polyethylene Glycol - PEG)Targeted analysis of polar species.Excellent peak shape and resolution for polar analytes (alcohols, carboxylic acids).Susceptible to degradation from water and oxygen, lower maximum operating temperature.

Scientist's Insight: For a comprehensive initial screen of an ether-ester reaction mixture, a non-polar column (e.g., a DB-5ms or equivalent) is the superior choice. It provides a robust overview of all volatile components, from non-polar byproducts to the main product. If a specific polar impurity, like an unreacted diol, is of critical concern and shows poor chromatography, a secondary, targeted method on a polar column is warranted.

The Detection: Mass Spectrometry Scan Modes

The mass spectrometer identifies and quantifies the components as they elute from the GC column.[5] The two primary modes of operation serve different purposes.

  • Full Scan Mode: The MS detector scans a wide range of mass-to-charge (m/z) ratios repeatedly. This is the ideal mode for identifying unknown impurities. The resulting mass spectrum is a molecular fingerprint that can be compared against spectral libraries (e.g., NIST) for tentative identification.[10]

  • Selected Ion Monitoring (SIM) Mode: The MS detector is programmed to only monitor a few specific m/z ions that are characteristic of a known target analyte. By ignoring all other ions, the signal-to-noise ratio is dramatically increased. This mode is used for trace-level quantification of known byproducts once they have been identified.

Logical Workflow for Method Selection

The following diagram illustrates the decision-making process for selecting the appropriate GC-MS methodology.

GCMS_Method_Selection start Analytical Goal Defined is_id Primary Goal: Unknown Identification? start->is_id is_quant Primary Goal: Trace Quantification? start->is_quant is_id->is_quant No full_scan Use Full Scan Mode - Library Search for ID - Characterize Fragmentation is_id->full_scan Yes is_quant->is_id No sim_mode Use SIM Mode - High Sensitivity - Requires Known Target Ions is_quant->sim_mode Yes nonpolar_col Select General-Purpose Non-Polar Column (e.g., 5% Phenyl) full_scan->nonpolar_col sim_mode->nonpolar_col polar_col Consider Polar Column if Target is Highly Polar sim_mode->polar_col If Needed end_id Tentative ID of Byproducts nonpolar_col->end_id end_quant Accurate Quantification of Known Byproducts nonpolar_col->end_quant polar_col->end_quant

Caption: Decision tree for GC-MS method selection based on analytical goals.

Data Interpretation: A Case Study

Consider a hypothetical Williamson ether synthesis to produce phenylethyl ether from sodium phenoxide and bromoethane. GC-MS analysis of the crude reaction mixture might yield the data summarized below.

Peak #Retention Time (min)Tentative IDKey m/z FragmentsRationale / Notes
13.45Bromoethane108, 110, 29Unreacted starting material. Isotopic pattern for Bromine (79Br/81Br) is a key identifier.
24.12Ethanol45, 31, 29Potential impurity in starting material or from hydrolysis of bromoethane.
37.89Phenol94, 66, 65Unreacted starting material.
410.21Phenylethyl Ether 122, 94, 77 Desired Product. Molecular ion at m/z 122, loss of ethyl group gives base peak at m/z 94.
510.55Styrene104, 78, 51Byproduct from elimination of HBr from a potential impurity, 1-bromo-1-phenylethane.

This table demonstrates how retention time combined with mass spectral data allows for the confident identification of both the target product and process-related impurities.[5]

A Validated Protocol for General Byproduct Screening

This protocol outlines a robust, self-validating method for the general screening of ether-ester synthesis byproducts. Method validation ensures that the analytical results are reliable and reproducible.[11][12]

Sample Preparation
  • Dilution: Accurately weigh ~10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Solvation: Dilute to volume with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Ensure the solvent does not co-elute with key analytes.

  • Filtration: Filter the sample through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.

    • Causality: This removes any non-volatile materials or salts that could contaminate the GC inlet and column, ensuring method robustness.

GC-MS Instrumentation and Conditions
ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
MS Detector Agilent 5977B or equivalentProvides high-quality mass spectra.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)Excellent general-purpose non-polar column for resolving a wide range of analytes.
Injection Mode Split (50:1 ratio)Prevents column overloading from the high concentration of the main product, ensuring good peak shape.
Inlet Temp 250 °CEnsures rapid volatilization of analytes without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 minStarts at a low temperature to resolve volatile solvents and starting materials, then ramps to elute higher-boiling products and byproducts.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for quadrupole stability.
Scan Range 35 - 500 amuCovers the expected mass range for typical organic synthesis byproducts.
System Suitability

Before analyzing samples, inject a standard mixture (e.g., containing starting materials and expected product) to verify system performance.[11] Key checks include retention time stability, peak shape, and detector response. This ensures the system is operating correctly before committing to sample analysis.

Experimental and Analytical Workflow

The following diagram outlines the complete workflow from sample receipt to final report generation.

GCMS_Workflow sample Receive Crude Reaction Mixture prep Sample Preparation (Dilute & Filter) sample->prep sst System Suitability Test (SST) prep->sst acquire GC-MS Data Acquisition (Run Sample Sequence) sst->acquire process Data Processing - Integrate Peaks - Background Subtract acquire->process identify Component Identification - Retention Time Match - Library Search (NIST) process->identify quantify Quantification (Area % or Calib. Curve) identify->quantify report Generate Report - Summarize Findings - Tabulate Results quantify->report

Caption: Standard workflow for GC-MS byproduct characterization.

Conclusion

The characterization of byproducts in ether-ester synthesis is a critical component of process development and quality control in the chemical and pharmaceutical industries. A well-designed GC-MS strategy, built on a sound understanding of the underlying reaction chemistry, is indispensable. By making informed choices about columns and detector settings, and by adhering to a validated, systematic workflow, researchers can confidently identify and quantify impurities. This ensures the final product meets the highest standards of purity, safety, and efficacy, transforming a routine analysis into a powerful tool for process optimization and risk mitigation.

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ResearchGate. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS | Request PDF.
  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals.
  • ARKIVOC. (2015). Ethers from esters; from exceptional transformation to synthetic method.
  • Medistri SA. (2024). GC/MS Identification of Impurities.
  • KPU Pressbooks. (n.d.). 7.5 Esters – Organic Chemistry II.
  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • nkimberly. (n.d.). Kimberly Nguyen Experiment 6a: Fischer Esterification and Identification By GC, Micro-Boiling Point and IR Spec.
  • Patsnap Eureka. (2025). How to Validate GC-MS Data for Trace-level Analysis.
  • Taylor & Francis. (2024). Full article: Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents.
  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide.
  • ResearchGate. (n.d.). Fischer Esterification: (A) general esterification reaction by the....
  • Vernier. (n.d.). Fischer Esterification: Preparation of Banana Oil.
  • DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • Springer. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • EBSCO. (n.d.). Esters | Chemistry | Research Starters.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Disposal Protocol: Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate

As a Senior Application Scientist, I recognize that laboratory safety and operational efficiency are inseparable. Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate is a specialized ether-ester utilized in advanced organ...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that laboratory safety and operational efficiency are inseparable. Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate is a specialized ether-ester utilized in advanced organic synthesis and materials science. While not acutely toxic or highly reactive, its dual ether linkages and ester functional groups dictate specific handling, segregation, and disposal methodologies to maintain a safe, compliant laboratory environment.

This guide provides a self-validating operational framework for the safe handling, spill mitigation, and final disposal of this compound, grounded in established environmental health and safety (EHS) principles [1].

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate contains both ester and ether moieties.

  • Ester Linkages: Susceptible to acid- or base-catalyzed hydrolysis. Mixing this waste with strong acids or bases can lead to exothermic degradation, yielding ethanol and the corresponding dicarboxylic acid, potentially altering the waste's physical state and generating unwanted pressure in sealed containers.

  • Ether Linkages: While generally stable, prolonged exposure to oxygen and UV light in some ethers can lead to peroxide formation. Though this specific macro-aliphatic structure is less prone to rapid peroxide accumulation than cyclic ethers (like THF), standard precautions against prolonged storage of partially empty, unpurged containers remain best practice.

Quantitative Data & Segregation Parameters
ParameterOperational ImplicationWaste Segregation Rule
Chemical Class Non-halogenated organic (Ether-Ester)Route exclusively to Non-Halogenated Organic Waste .
Water Solubility Low to ModerateDo not discharge into aqueous drains. Will form a separate phase or emulsion.
Reactivity Incompatible with strong oxidizersIsolate from nitrates, perchlorates, and concentrated peroxides to prevent combustion risks.
Container Compatibility Compatible with Glass, PTFE, HDPEAvoid prolonged storage in low-density plastics which may swell or degrade.

Operational Workflow: Spill Management Methodology

In the event of an accidental release, immediate and systematic action is required to prevent environmental contamination and ensure personnel safety. This protocol relies on physical absorption rather than chemical neutralization, preserving the chemical's stability during cleanup [2].

Step-by-Step Spill Response:

  • Isolation and Assessment: Immediately restrict access to the spill area. Verify that no strong oxidizers or active ignition sources are present in the immediate vicinity.

  • PPE Verification: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves (minimum 4 mil thickness for splash protection), safety goggles, and a standard laboratory coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial diatomaceous earth). Causality: Inert absorbents are chosen because they will not catalyze the hydrolysis of the ester groups or react with the ether linkages.

  • Absorption and Collection: Work the absorbent into the spill from the perimeter inward. Once fully absorbed, use a non-sparking polyethylene scoop to transfer the saturated material into a high-density polyethylene (HDPE) or glass wide-mouth container.

  • Secondary Decontamination: Wipe the affected surface with a damp cloth and a mild detergent solution to remove any residual hydrophobic film. Place the used cloths into the same solid waste container.

  • Labeling: Seal the container and immediately affix a hazardous waste label detailing: "Solid Waste Contaminated with Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (Non-Halogenated Organic)."

Standardized Disposal Procedures

The ultimate goal of this disposal plan is to route the chemical to a licensed facility for high-temperature incineration. Incineration is the most environmentally sound method for this compound, as complete combustion yields only carbon dioxide and water [3].

Step-by-Step Waste Routing:

  • Segregation at Source: Ensure the primary waste collection carboy is designated strictly for Non-Halogenated Solvents .

    • Critical Check: Never mix this compound with halogenated waste (e.g., dichloromethane, chloroform). Mixing non-halogenated and halogenated waste significantly increases disposal costs and complicates the incineration process, as halogens require specialized scrubbing to prevent the release of toxic dioxins and furans.

  • Containerization: Transfer liquid waste into a chemically compatible, clearly labeled HDPE carboy. Ensure the container is equipped with a vented cap if stored in a warm environment, though standard tightly sealed caps are generally sufficient for this stable ester.

  • Volume Management: Do not fill the waste container beyond 90% capacity. Causality: Leaving a 10% headspace accommodates potential thermal expansion of the organic liquid, preventing container rupture.

  • Secondary Containment: Store the active waste carboy in a secondary containment tray capable of holding 110% of the primary container's volume. Keep this assembly in a designated, well-ventilated flammable/organic storage cabinet until pickup.

  • Manifesting and Transfer: Coordinate with your institutional Environmental Health and Safety (EHS) department or a certified commercial waste vendor. Provide them with the exact chemical nomenclature to ensure proper RCRA (Resource Conservation and Recovery Act) coding for transport and incineration.

Waste Routing Visualization

The following decision tree illustrates the logical flow for routing Diethyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropionate waste to ensure compliance and safety.

G Start Waste Generation: Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate CheckHalogen Is the waste mixed with Halogenated Solvents? Start->CheckHalogen CheckAqueous Is the waste mixed with Aqueous Acids/Bases? Start->CheckAqueous NonHalogen Route to Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogen No Halogen Route to Halogenated Organic Waste Stream (Sub-optimal/High Cost) CheckHalogen->Halogen Yes Incineration Licensed High-Temperature Incineration Facility NonHalogen->Incineration Halogen->Incineration CheckAqueous->CheckHalogen No AqueousWaste Neutralize carefully, then route as Mixed Organic/Aqueous CheckAqueous->AqueousWaste Yes AqueousWaste->Incineration

Waste routing decision tree for organic ether-esters ensuring proper incineration.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • American Chemical Society (ACS). Chemical Safety for Researchers. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management Guidelines. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate
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Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate
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